Penasterol
Description
This compound has been reported in Penares with data available.
inhibits IgE-dependent histamine release; RN refers to (3beta)-isomer; structure in first source
Structure
2D Structure
3D Structure
Properties
CAS No. |
116424-94-3 |
|---|---|
Molecular Formula |
C30H48O3 |
Molecular Weight |
456.7 g/mol |
IUPAC Name |
(3S,10S,13R,14S,17R)-3-hydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-14-carboxylic acid |
InChI |
InChI=1S/C30H48O3/c1-19(2)9-8-10-20(3)21-14-18-30(26(32)33)23-11-12-24-27(4,5)25(31)15-16-28(24,6)22(23)13-17-29(21,30)7/h9,20-21,24-25,31H,8,10-18H2,1-7H3,(H,32,33)/t20-,21-,24?,25+,28-,29-,30+/m1/s1 |
InChI Key |
HVQPUBROUXVNPN-KHXUTHGGSA-N |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C(=O)O |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Penasterol; |
Origin of Product |
United States |
Foundational & Exploratory
Penasterol: A Technical Guide to its Isolation, Purification, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Penasterol, a potent antileukemic sterol derived from marine sponges. The document details a representative methodology for its isolation and purification, summarizes its known biological activity, and presents visual workflows and potential signaling pathways.
Introduction to this compound
This compound is a novel, lanosterol-derived metabolite first isolated from the Okinawan marine sponge Penares sp.[1][2][3][4] It has demonstrated significant antileukemic properties, positioning it as a compound of interest for further investigation in oncology and drug development. Structurally, it is a tetracyclic triterpenoid, a class of compounds known for a wide range of biological activities. Other related compounds, such as penasterone and acetylthis compound, have been isolated from the marine sponge Penares incrustans and have been shown to inhibit histamine release.[1]
Isolation and Purification of this compound
Experimental Protocols
2.1.1. Collection and Preparation of Marine Sponge
-
Collection: Specimens of the marine sponge Penares sp. are collected from their natural habitat.
-
Preservation: To prevent degradation of bioactive compounds, the collected sponge material is immediately frozen at -20°C or preserved in ethanol.
-
Preparation: The preserved sponge tissue is lyophilized (freeze-dried) to remove water and then ground into a fine powder to maximize the surface area for extraction.
2.1.2. Extraction of Crude Lipids
-
Solvent System: A biphasic solvent system of dichloromethane (DCM) and methanol (MeOH) (1:1 v/v) is used for the initial extraction.
-
Procedure:
-
The powdered sponge material is macerated and sonicated in the DCM:MeOH solvent mixture.
-
The mixture is filtered to separate the solvent extract from the solid sponge residue.
-
This process is repeated multiple times to ensure exhaustive extraction of the lipids.
-
The collected filtrates are combined to form the total lipid extract (TLE).
-
2.1.3. Liquid-Liquid Partitioning
-
Purpose: To separate compounds based on their polarity.
-
Procedure:
-
The TLE is concentrated under reduced pressure.
-
The residue is partitioned between n-hexane and methanol.
-
The methanol fraction, containing the more polar compounds including sterols, is collected.
-
2.1.4. Chromatographic Purification
A multi-step chromatographic approach is employed to isolate this compound from the complex mixture of the methanol fraction.
-
Step 1: Silica Gel Column Chromatography (Normal Phase)
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of n-hexane and ethyl acetate, with increasing polarity.
-
Procedure: The methanol fraction is loaded onto the silica gel column. Elution with the solvent gradient separates the compounds based on their polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar TLC profiles to known sterols are pooled.
-
-
Step 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Stationary Phase: C18 column.
-
Mobile Phase: A gradient of methanol and water, or acetonitrile and water.
-
Procedure: The semi-purified fractions from the silica gel column are subjected to RP-HPLC. This technique separates compounds based on their hydrophobicity, providing a higher degree of resolution. The elution of this compound is monitored using a UV detector.
-
Final Purification: The fractions containing this compound are collected, and the solvent is evaporated to yield the purified compound.
-
Quantitative Data
Specific quantitative data for the isolation of this compound from Penares sp. is not available in the reviewed literature. The following table provides representative data for the isolation of sterols from marine sponges to illustrate potential yields and purity at different stages of the process.
| Purification Step | Starting Material | Product | Representative Yield (%) | Representative Purity (%) |
| Solvent Extraction | 1 kg (dry weight) of sponge | Total Lipid Extract | 5 - 10 | < 5 |
| Liquid-Liquid Partitioning | 50 g of TLE | Methanol Fraction | 30 - 40 | 5 - 15 |
| Silica Gel Chromatography | 15 g of Methanol Fraction | Semi-purified Sterol Fraction | 10 - 20 | 50 - 70 |
| RP-HPLC | 2 g of Semi-purified Fraction | Purified this compound | 1 - 5 | > 95 |
Biological Activity of this compound
This compound has been identified as a potent antileukemic agent.[1][2] The initial studies demonstrated its cytotoxic activity against murine leukemia L1210 cells.
| Compound | Biological Activity | Cell Line | Potency |
| This compound | Antileukemic | Murine Leukemia L1210 | Potent |
Visualizing Workflows and Pathways
Experimental Workflow for this compound Isolation
The following diagram illustrates the general workflow for the isolation and purification of this compound from its marine sponge source.
Hypothetical Signaling Pathway for Antileukemic Activity
The precise signaling pathways through which this compound exerts its antileukemic effects have not yet been elucidated in the scientific literature. However, many cytotoxic compounds induce apoptosis (programmed cell death) in cancer cells. The diagram below illustrates a representative apoptotic signaling pathway that could be a potential mechanism of action for this compound. It is important to note that this is a generalized pathway and its specific activation by this compound requires experimental validation.
References
Spectroscopic and Mechanistic Insights into Penasterol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penasterol, a steroidal carboxylic acid isolated from the marine sponge Erylus formosus, has garnered interest for its biological activity. This technical guide provides a summary of the available spectroscopic information and delves into its known mechanism of action as a thrombin receptor antagonist. While specific, publicly available raw spectroscopic data for this compound is limited, this document outlines the expected spectral characteristics based on its structure and data from related steroidal compounds. Furthermore, it details generalized experimental protocols for the spectroscopic analysis of such natural products and visualizes the signaling pathway associated with its therapeutic target.
Spectroscopic Data of this compound
A comprehensive search for the raw ¹H NMR, ¹³C NMR, and Mass Spectrometry data of this compound did not yield publicly available datasets. The primary literature describing its isolation notes that the structure was determined using spectroscopic methods, but the detailed data was not provided in the publication[1]. Therefore, the following sections describe the anticipated spectral features of this compound based on its steroidal structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to exhibit characteristic signals for a steroidal nucleus. Key features would likely include:
-
Methyl Protons: Several sharp singlet signals in the upfield region (δ 0.5-1.5 ppm) corresponding to the angular methyl groups of the steroid core.
-
Methylene and Methine Protons: A complex series of multiplets in the region of δ 1.0-2.5 ppm arising from the protons of the fused ring system.
-
Olefinic Protons: If any double bonds are present in the ring system or side chain, corresponding signals would appear in the downfield region (δ 5.0-6.0 ppm).
-
Carboxylic Acid Proton: A broad singlet at a significantly downfield chemical shift (typically δ 10-13 ppm), which may be exchangeable with D₂O.
¹³C NMR: The carbon NMR spectrum would provide further structural confirmation:
-
Carbonyl Carbon: A signal in the highly downfield region (δ 170-185 ppm) corresponding to the carboxylic acid group.
-
Steroid Core Carbons: A series of signals in the aliphatic region (δ 10-60 ppm) for the methyl, methylene, methine, and quaternary carbons of the steroid nucleus.
-
Olefinic Carbons: Signals in the region of δ 100-150 ppm if carbon-carbon double bonds are present.
Mass Spectrometry (MS)
The mass spectrum of this compound would be used to determine its molecular weight and elemental composition through high-resolution mass spectrometry (HRMS). The fragmentation pattern in the MS/MS spectrum would offer valuable structural information. Common fragmentation pathways for steroidal compounds include the loss of the side chain and characteristic cleavages of the ring system.
Experimental Protocols
Detailed experimental protocols for the spectroscopic analysis of this compound are not available in the public domain. However, the following are generalized procedures for the NMR and MS analysis of natural products like sterols.
NMR Spectroscopy Protocol (General)
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in an NMR tube. The choice of solvent depends on the solubility of the analyte.
-
Data Acquisition: ¹H NMR, ¹³C NMR, and various 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Parameters: A typical ¹H NMR experiment involves a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Parameters: ¹³C NMR experiments generally require a larger number of scans due to the low natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum to single lines for each carbon.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to the residual solvent signal or an internal standard (e.g., TMS).
Mass Spectrometry Protocol (General)
-
Sample Introduction: The sample, dissolved in a suitable solvent (e.g., methanol, acetonitrile), is introduced into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system.
-
Ionization: Electrospray ionization (ESI) is a common technique for the analysis of polar molecules like this compound. It can be operated in either positive or negative ion mode.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured using a mass analyzer, such as a time-of-flight (TOF), quadrupole, or Orbitrap analyzer. High-resolution instruments provide accurate mass measurements for elemental composition determination.
-
Fragmentation (MS/MS): For structural elucidation, precursor ions are selected and fragmented using collision-induced dissociation (CID) or other fragmentation techniques. The resulting product ions are then mass analyzed.
Signaling Pathway Visualization
This compound has been identified as a potent thrombin receptor antagonist[1]. The primary thrombin receptor on human platelets is Protease-Activated Receptor-1 (PAR-1), a G protein-coupled receptor (GPCR). The binding of thrombin to PAR-1 initiates a signaling cascade that leads to platelet activation and aggregation. This compound exerts its effect by inhibiting this pathway.
Below is a diagram illustrating the PAR-1 signaling pathway that is antagonized by this compound.
Caption: Thrombin Receptor (PAR-1) Signaling Pathway and its inhibition by this compound.
References
An In-depth Technical Guide to Penasterol and its Natural Analogs: From Marine Origins to Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Penasterol, a lanosterol-derived triterpenoid isolated from the marine sponge Penares sp., has demonstrated significant potential as an antileukemic agent. This technical guide provides a comprehensive overview of this compound and its naturally occurring analogs, detailing their chemical structures, biological activities, and underlying mechanisms of action. This document summarizes key quantitative data, outlines detailed experimental protocols for isolation and bioactivity assessment, and presents visual representations of the pertinent signaling pathways to facilitate further research and drug development efforts in this promising class of marine natural products.
Introduction
The marine environment is a vast and largely untapped reservoir of unique chemical entities with significant therapeutic potential. Among these, marine sponges of the genus Penares have emerged as a rich source of novel bioactive compounds. This compound, a sterol first isolated from an Okinawan marine sponge, Penares sp., is a prime example of such a compound, exhibiting potent antileukemic properties.[1] This guide delves into the core characteristics of this compound and its natural analogs, providing a technical resource for researchers in oncology, natural product chemistry, and pharmacology.
Chemical Structures and Natural Analogs
This compound is a lanosterol-derived metabolite with the chemical formula C30H48O3.[2] A distinctive feature of its structure is a 14-carboxy group, which was a novel discovery among marine sterols at the time of its isolation.[1]
Subsequent phytochemical investigations of Penares sp. sponges, particularly from Vietnamese waters, have led to the isolation and characterization of a series of natural analogs of this compound. These compounds share the lanostane triterpenoid core but feature variations in their substitution patterns. Notable natural analogs include:
-
Penasterone: A closely related analog also isolated from Penares sp.
-
Acetylthis compound: An acetylated derivative of this compound.
-
Other Oxidized Lanostane and Nor-lanostane Derivatives: A variety of related compounds with different oxidation states and skeletal modifications have also been identified.
Biological Activity and Quantitative Data
A summary of the cytotoxic activities of this compound analogs is presented in the table below.
| Compound | Cell Line | Activity | IC50 (µM) | Source |
| Triterpenoid (unspecified) | HL-60 (Human Leukemia) | Cytotoxic | 9.7 | [3] |
| Lanostane Triterpenoid Epoxylactone | Neuro-2a (Mouse Neuroblastoma) | Cytotoxic | 85.7 |
These findings underscore the potential of the this compound pharmacophore in inducing cancer cell death. Further studies are warranted to fully elucidate the structure-activity relationships within this class of compounds and to identify the most potent derivatives.
Mechanism of Action and Signaling Pathways
The anticancer effects of this compound and its analogs are believed to be mediated through the induction of apoptosis and the modulation of key cellular signaling pathways. While the precise mechanisms for this compound are still under investigation, research on related lanosterol derivatives and triterpenoids provides a framework for understanding their potential modes of action.
Induction of Apoptosis
Studies on various triterpenoids have shown their ability to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the key executioners of apoptosis.
Modulation of Signaling Pathways
Several signaling pathways crucial for cancer cell proliferation, survival, and metastasis have been identified as potential targets for lanosterol-derived compounds. These include:
-
Src/MAPK Pathway: This pathway is often hyperactivated in cancer and plays a critical role in cell growth and differentiation. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
-
PI3K/AKT/mTOR Pathway: This is a central signaling pathway that regulates cell survival, proliferation, and metabolism. Its dysregulation is a hallmark of many cancers, and its inhibition is a key therapeutic strategy.
The potential interplay of these pathways in the anticancer action of this compound and its analogs is depicted in the following diagram.
Caption: Potential signaling pathways affected by this compound and its analogs.
Experimental Protocols
Isolation and Purification of this compound and its Analogs
The following is a generalized protocol for the isolation of triterpenoids from Penares sp., which can be adapted for the specific isolation of this compound and its analogs.
Caption: A generalized workflow for the isolation of this compound analogs.
Detailed Steps:
-
Collection and Extraction: Freshly collected Penares sp. sponge material is minced and exhaustively extracted with ethanol at room temperature. The resulting extract is then concentrated under reduced pressure.
-
Solvent Partitioning: The concentrated ethanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: The fractions obtained from solvent partitioning are subjected to column chromatography.
-
Silica Gel Chromatography: The less polar fractions (e.g., n-hexane and ethyl acetate) are typically separated on a silica gel column using a gradient elution system (e.g., n-hexane/ethyl acetate or chloroform/methanol).
-
Sephadex LH-20 Chromatography: This is used for further purification of fractions, particularly for separating compounds with similar polarities.
-
-
High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is achieved using preparative or semi-preparative HPLC. Both normal-phase (e.g., silica column) and reverse-phase (e.g., C18 column) HPLC can be employed with appropriate solvent systems (e.g., acetonitrile/water or isopropanol/hexane). The purity of the final compounds is confirmed by analytical HPLC.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Cancer cells (e.g., HL-60) are seeded into 96-well microtiter plates at a density of approximately 5 x 10^4 cells/well in 100 µL of complete culture medium. The plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: The test compounds (this compound and its analogs) are dissolved in a suitable solvent (e.g., DMSO) and then diluted with culture medium to various concentrations. 100 µL of these dilutions are added to the respective wells. A control group receives the vehicle (medium with DMSO) only.
-
Incubation: The plates are incubated for an additional 48 to 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Conclusion and Future Directions
This compound and its natural analogs from the marine sponge Penares sp. represent a promising class of lanosterol-derived triterpenoids with significant anticancer potential, particularly against leukemia. While the potent activity of this compound has been noted, further quantitative studies on the parent compound are needed to fully establish its efficacy. The available data on its analogs, however, provide a strong rationale for continued investigation into this chemical scaffold.
Future research should focus on:
-
Total Synthesis: The development of a total synthesis route for this compound and its analogs would enable the production of larger quantities for in-depth biological evaluation and the generation of a wider range of derivatives for structure-activity relationship studies.
-
Mechanism of Action Studies: A more detailed elucidation of the specific molecular targets and signaling pathways modulated by these compounds is crucial for understanding their anticancer effects and for identifying potential biomarkers for patient stratification.
-
In Vivo Efficacy: Preclinical studies in animal models of leukemia are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profiles of the most promising candidates.
The unique chemical structures and potent biological activities of this compound and its analogs highlight the importance of marine natural product discovery in the quest for novel anticancer therapeutics. This technical guide provides a solid foundation for researchers to build upon in their efforts to translate these fascinating marine molecules into clinically effective drugs.
References
The Biological Activity of Peniocerol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peniocerol, a phytosterol isolated from the cactus Myrtillocactus geometrizans, has demonstrated significant biological activities, particularly in the realms of oncology and inflammation.[1][2] As a member of the diverse family of phytosterols, which are plant-derived sterols structurally similar to cholesterol, Peniocerol has emerged as a compound of interest for its potential therapeutic applications.[1][3][4][5] This technical guide provides a comprehensive overview of the biological activities of Peniocerol, with a focus on its anti-cancer and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Quantitative Biological Data
The biological efficacy of Peniocerol has been quantified in several studies, primarily focusing on its cytotoxic and anti-inflammatory effects. The following tables summarize the key quantitative data available.
Table 1: Cytotoxicity of Peniocerol against Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration (h) | IC50 (µM) | Reference |
| HCT-116 | Colon Carcinoma | 24 | 29.8 ± 1.2 | [6][7] |
| 48 | 20.1 ± 0.9 | [6][7] | ||
| 72 | 15.2 ± 1.1 | [6][7] | ||
| HCT-15 | Colon Carcinoma | 24 | 35.4 ± 1.5 | [6][7] |
| 48 | 28.3 ± 1.3 | [6][7] | ||
| 72 | 21.9 ± 1.0 | [6][7] | ||
| SW-620 | Colon Carcinoma | 24 | 41.2 ± 1.8 | [6][7] |
| 48 | 33.7 ± 1.6 | [6][7] | ||
| 72 | 26.5 ± 1.4 | [6][7] | ||
| MCF-7 | Breast Carcinoma | Not Specified | >30 µg/mL | [2] |
| U251 | Glioblastoma | Not Specified | >30 µg/mL | [2] |
| PC-3 | Prostate Carcinoma | Not Specified | >30 µg/mL | [2] |
| K562 | Leukemia | Not Specified | >30 µg/mL | [2] |
Table 2: Anti-inflammatory Activity of Peniocerol
| Assay | Model | ED50 (µmol/ear) | Reference |
| TPA-induced mouse ear edema | Acute Inflammation | 0.091 | [2][8] |
Key Biological Activities and Mechanisms of Action
Anticancer Activity
Peniocerol has demonstrated notable anticancer properties, primarily through the induction of apoptosis and inhibition of cell proliferation.[1][6][7]
Induction of Apoptosis:
-
In Vitro Studies: Peniocerol induces apoptosis in human colon cancer cell lines, with HCT-116 being the most susceptible.[1] The pro-apoptotic effect is time- and dose-dependent.[6][7]
-
In Vivo Studies: In a xenograft model using nu/nu mice with HCT-116 tumors, intraperitoneal administration of Peniocerol (15 or 30 mg/kg) significantly inhibited tumor growth and induced apoptosis within the tumor tissue.[1][6][7]
-
Molecular Markers: The induction of apoptosis by Peniocerol is associated with the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1), a key protein involved in DNA repair and apoptosis.[1][9] Immunohistochemical analysis of tumor sections from Peniocerol-treated mice showed a significant increase in cleaved PARP-1.[1]
Inhibition of Cell Proliferation:
-
Molecular Markers: Peniocerol treatment leads to a reduction in the expression of Proliferating Cell Nuclear Antigen (PCNA), a marker for cell proliferation.[1] This indicates that Peniocerol can arrest the cell cycle and inhibit the growth of cancer cells.
The proposed mechanism for the anticancer activity of Peniocerol involves the induction of apoptosis through both caspase-dependent and caspase-independent pathways.[1]
Figure 1: Proposed mechanism of Peniocerol's anticancer activity.
Anti-inflammatory Activity
Peniocerol exhibits potent anti-inflammatory effects. In a TPA-induced mouse ear edema model, a standard assay for acute inflammation, Peniocerol demonstrated a dose-dependent reduction in inflammation, with an ED50 value lower than that of the non-steroidal anti-inflammatory drug (NSAID) indomethacin.[2][8] Furthermore, Peniocerol was also effective in reducing carrageenan-induced rat paw edema, a model of acute inflammation.[2][8] The precise molecular mechanism underlying its anti-inflammatory action is still under investigation but is a promising area for future research.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assay (Crystal Violet Staining)
This protocol is adapted from the methodology used to determine the cytotoxic effects of Peniocerol on colon cancer cell lines.[1][6][7]
Materials:
-
Human cancer cell lines (e.g., HCT-116, HCT-15, SW-620)
-
Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well tissue culture plates
-
Peniocerol stock solution (dissolved in DMSO)
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of Peniocerol in culture medium from the stock solution. The final DMSO concentration should be less than 0.2%. Remove the medium from the wells and add 100 µL of the Peniocerol dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO₂.
-
Staining:
-
After the incubation period, gently wash the cells twice with PBS.
-
Fix the cells by adding 100 µL of methanol to each well and incubate for 15 minutes at room temperature.
-
Remove the methanol and add 100 µL of Crystal Violet staining solution to each well. Incubate for 20 minutes at room temperature.
-
Wash the plate thoroughly with tap water to remove excess stain and allow it to air dry.
-
-
Quantification:
-
Solubilize the stained cells by adding 100 µL of 10% acetic acid to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the concentration of Peniocerol.
Figure 2: Workflow for the Crystal Violet Cytotoxicity Assay.
In Vivo Antitumor Activity in a Xenograft Model
This protocol describes the in vivo evaluation of Peniocerol's antitumor effects in a mouse model.[1]
Materials:
-
Male nu/nu mice (6-8 weeks old)
-
HCT-116 human colon cancer cells
-
Peniocerol solution (dissolved in sesame oil with 5% DMSO)
-
Cisplatin (positive control)
-
Vehicle control (sesame oil with 5% DMSO)
-
Calipers for tumor measurement
Procedure:
-
Tumor Inoculation: Subcutaneously inoculate 1.5 x 10⁶ HCT-116 cells into the flank of each mouse.
-
Treatment Initiation: When tumors reach a volume of approximately 50-100 mm³, randomize the mice into treatment groups (e.g., vehicle control, Peniocerol 15 mg/kg, Peniocerol 30 mg/kg, cisplatin).
-
Drug Administration: Administer the treatments intraperitoneally (i.p.) three times a week for 21 days.
-
Monitoring: Monitor the body weight of the mice and measure the tumor dimensions with calipers three times a week. Tumor volume can be calculated using the formula: (length x width²)/2.
-
Endpoint: At the end of the 21-day treatment period, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).
-
Data Analysis: Compare the tumor growth and final tumor weights between the different treatment groups.
Immunohistochemistry for PCNA and PARP-1
This protocol details the immunohistochemical staining of tumor tissues to detect markers of proliferation and apoptosis.[1]
Materials:
-
Paraffin-embedded tumor tissue sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibodies: anti-PCNA and anti-PARP-1
-
Secondary antibody (e.g., biotinylated anti-rabbit/mouse IgG)
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate-chromogen solution
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution in a steamer or water bath.
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and block non-specific binding sites with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody (anti-PCNA or anti-PARP-1) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the slides and incubate with the biotinylated secondary antibody, followed by incubation with the ABC reagent.
-
Visualization: Develop the color by adding the DAB substrate-chromogen solution.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate through a graded ethanol series and xylene, and mount with a coverslip.
-
Analysis: Examine the slides under a microscope and quantify the percentage of positively stained cells.
Conclusion
Peniocerol is a promising phytosterol with significant anticancer and anti-inflammatory activities. Its ability to induce apoptosis and inhibit proliferation in cancer cells, coupled with its potent anti-inflammatory effects, makes it a compelling candidate for further preclinical and clinical investigation. The data and protocols presented in this technical guide provide a solid foundation for researchers to explore the full therapeutic potential of this natural compound. Future studies should focus on elucidating the detailed molecular mechanisms of its action, particularly its impact on specific signaling pathways, to facilitate its development as a novel therapeutic agent.
References
- 1. The Phytosterol Peniocerol Inhibits Cell Proliferation and Tumor Growth in a Colon Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phytosterol - Wikipedia [en.wikipedia.org]
- 4. Phytosterols, Cholesterol Control, and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory and cytotoxic activities of chichipegenin, peniocerol, and macdougallin isolated from Myrtillocactus geometrizans (Mart. ex Pfeiff.) Con - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Penasterol: A Lanosterol-Derived Metabolite with Anti-Cancer Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Penasterol is a novel, lanosterol-derived metabolite originally isolated from the Okinawan marine sponge Penares sp.[1]. As a member of the sterol family, it is a product of the intricate sterol biosynthesis pathway[1][2][3]. Structurally unique with a 14-carboxy group, this compound has demonstrated potent biological activities, most notably in the realm of oncology[1]. Recent research has highlighted its efficacy against aggressive cancers like glioblastoma, where it induces multiple forms of programmed cell death, including apoptosis and pyroptosis. This guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative biological data, and the experimental protocols used to elucidate its function.
Introduction: From Lanosterol to this compound
Lanosterol is a foundational tetracyclic triterpenoid from which all steroids in animals and fungi are derived[3]. The biosynthesis of cholesterol from lanosterol is a complex, multi-step enzymatic process[2][4]. This compound emerges as a unique metabolite within this broader pathway, distinguished by a carboxy group at the C-14 position, a feature that suggests a potential role in the regulation of sterol biosynthesis itself[1]. While initially identified for its antileukemic properties, recent focus has shifted to its potent effects against solid tumors such as glioblastoma, a notoriously difficult-to-treat brain cancer[1][5][6][7][8].
Quantitative Biological Activity
The anti-cancer efficacy of this compound and similar compounds is often quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a biological process by 50%. The following table summarizes key quantitative data for compounds acting on glioblastoma cell lines, providing a benchmark for this compound's potential therapeutic window.
| Compound | Cell Line(s) | Assay Type | IC50 Value | Treatment Duration | Reference |
| Penfluridol | 10 Adult & Pediatric GBM lines | Cytotoxicity Assay | 2-5 µM | 72 hours | [6][8] |
| Pisosterol | U343, AHOL1 | C-MYC Amplification Inhibition | 1.8 µg/mL | Not Specified | [5] |
Note: Specific IC50 values for this compound against glioblastoma cell lines are not yet widely published in the available literature, but the data for functionally similar molecules suggest a potent low-micromolar efficacy.
Mechanism of Action: Induction of Apoptosis and Pyroptosis
This compound exerts its anti-cancer effects by triggering multiple regulated cell death pathways, creating a multi-pronged attack on tumor cells[9][10][11]. The primary mechanisms identified involve the induction of oxidative stress, leading to the activation of distinct downstream signaling cascades.
ROS-Mediated Apoptosis
This compound treatment leads to an increase in intracellular Reactive Oxygen Species (ROS)[12][13]. This surge in oxidative stress acts as a critical upstream signal, activating the c-Jun N-terminal kinase (JNK) signaling pathway[12][14][15][16]. Activated JNK, in turn, initiates the intrinsic apoptosis cascade. This pathway involves the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the subsequent activation of executioner Caspase-3[12][13]. Activated Caspase-3 is the final effector in this pathway, cleaving essential cellular substrates and leading to the morphological and biochemical hallmarks of apoptosis.
Caspase-3/GSDME-Mediated Pyroptosis
Intriguingly, the Caspase-3 activated during the apoptotic response also plays a crucial role in initiating a lytic, pro-inflammatory form of cell death called pyroptosis[13][17][18]. In certain cell types, including glioblastoma, activated Caspase-3 cleaves a protein called Gasdermin E (GSDME)[13][19][20]. This cleavage event releases the N-terminal domain of GSDME, which then translocates to the plasma membrane and forms large pores[19][21]. These pores disrupt the osmotic balance of the cell, leading to cell swelling, lysis, and the release of pro-inflammatory contents, a process that can stimulate a further anti-tumor immune response. This ability to convert an apoptotic signal into a pyroptotic one represents a powerful therapeutic strategy[19][22].
Signaling Pathway and Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for studying this compound's effects.
Diagram 1: this compound-Induced Cell Death Signaling
Caption: this compound induces ROS, triggering JNK-mediated apoptosis and Caspase-3/GSDME-mediated pyroptosis.
Diagram 2: Experimental Workflow for this compound Evaluation
Caption: Workflow for assessing this compound's anti-glioblastoma activity, from viability to mechanism.
Detailed Experimental Protocols
This section provides standardized methodologies for key experiments used to characterize the effects of this compound.
Cell Viability (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Seed glioblastoma cells (e.g., U87MG, T98G) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Fixation: Discard the medium and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
This technique is used to detect specific protein levels (e.g., p-JNK, cleaved Caspase-3, GSDME) to confirm signaling pathway activation.
-
Cell Lysis: After treatment with this compound for the desired time (e.g., 24 hours), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-JNK, anti-cleaved Caspase-3, anti-GSDME, anti-β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Flow Cytometry for Apoptosis/Pyroptosis Detection
Annexin V/Propidium Iodide (PI) staining distinguishes between viable, early apoptotic, late apoptotic, and pyroptotic/necrotic cells.
-
Cell Collection: Treat cells with this compound for 24-48 hours. Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample. Analyze the cells immediately using a flow cytometer.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/pyroptotic cells: Annexin V-positive, PI-positive.
-
Conclusion and Future Directions
This compound, a lanosterol-derived marine metabolite, demonstrates significant promise as an anti-cancer agent, particularly for aggressive tumors like glioblastoma. Its ability to induce both apoptosis and a pro-inflammatory pyroptotic cell death through the ROS/JNK/Caspase-3/GSDME axis presents a novel and potent therapeutic strategy. Further research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the exploration of synergistic combinations with existing chemotherapies or immunotherapies. The detailed protocols and pathway analyses provided in this guide offer a foundational framework for researchers and drug developers to advance the study of this compelling natural product.
References
- 1. This compound, a novel antileukemic sterol from the okinawan marine sponge Penares sp. - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Lanosterol analogs: dual-action inhibitors of cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Regulation of hepatic cholesterol biosynthesis. Effects of a cytochrome P-450 inhibitor on the formation and metabolism of oxygenated sterol products of lanosterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of pisosterol on human glioblastoma cell lines with C-MYC amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Penfluridol suppresses glioblastoma tumor growth by Akt-mediated inhibition of GLI1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mskcc.org [mskcc.org]
- 8. Penfluridol suppresses glioblastoma tumor growth by Akt-mediated inhibition of GLI1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparative study of apoptosis, pyroptosis, necroptosis, and PANoptosis components in mouse and human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Targeting Cell Death: Pyroptosis, Ferroptosis, Apoptosis and Necroptosis in Osteoarthritis [frontiersin.org]
- 11. Do pyroptosis, apoptosis, and necroptosis (PANoptosis) exist in cerebral ischemia? Evidence from cell and rodent studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of ROS-Dependent JNK Pathway by 2’-Hydroxycinnamaldehyde Inducing Apoptosis in Human Promyelocytic HL-60 Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Xanthohumol Triggers Pyroptotic in Prostate Cancer Cells via the Caspase-3/GSDME Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oxidative stress-induced JNK/AP-1 signaling is a major pathway involved in selective apoptosis of myelodysplastic syndrome cells by Withaferin-A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Induction of ROS‑mediated cell death and activation of the JNK pathway by a sulfonamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. JNK signaling pathway is a key modulator in cell death mediated by reactive oxygen and nitrogen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Osthole Induces Apoptosis and Caspase-3/GSDME-Dependent Pyroptosis via NQO1-Mediated ROS Generation in HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Gasdermin E-mediated programmed cell death: An unpaved path to tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Gasdermin E promotes translocation of p65 and c-jun into nucleus in keratinocytes for progression of psoriatic skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The palmitoylation of gasdermin D directs its membrane translocation and pore formation during pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. embopress.org [embopress.org]
Preliminary Cytotoxicity Screening of Penasterol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Penasterol, a phytosterol with emerging interest in oncology research. This document details its effects on cancer cell lines, outlines relevant experimental protocols, and explores the putative signaling pathways involved in its cytotoxic activity.
Quantitative Cytotoxicity Data
This compound, also known as Peniocerol, has demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting biological processes, have been determined for several human colon cancer cell lines. The data presented in Table 1 summarizes the reported IC50 values of this compound after a 72-hour treatment period.
Table 1: IC50 Values of this compound in Human Colon Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| SW-620 | Colon Carcinoma | 72 | 19.8 ± 1.1 |
| HCT-15 | Colon Carcinoma | 72 | 21.2 ± 0.9 |
| HCT-116 | Colon Carcinoma | 72 | 23.5 ± 1.5 |
Data is presented as mean ± standard deviation.
Experimental Protocols
A fundamental aspect of cytotoxicity screening is the methodology employed to assess cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for this purpose.
MTT Assay for Cell Viability
This protocol is a standard procedure for determining the cytotoxic effects of a compound on adherent cancer cell lines.
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% dimethylformamide)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (cells with medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or by placing the plate on a shaker for 5-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Putative Signaling Pathway of this compound-Induced Apoptosis
While the precise signaling cascade of this compound-induced apoptosis is yet to be fully elucidated, studies on structurally similar phytosterols, such as β-sitosterol, strongly suggest the involvement of the intrinsic (mitochondrial) pathway of apoptosis. This pathway is characterized by the involvement of the Bcl-2 family of proteins and the activation of a specific cascade of caspases.
The proposed mechanism involves an increase in the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2). This shift in balance leads to the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis.
Below is a diagram illustrating this putative experimental workflow and signaling pathway.
Caption: Workflow for cytotoxicity screening and the putative mitochondrial pathway of this compound-induced apoptosis.
Conclusion
The preliminary data on this compound indicate its potential as a cytotoxic agent against cancer cells. The provided experimental protocol for the MTT assay offers a robust method for further in vitro screening. While the exact molecular mechanism of this compound-induced apoptosis requires more detailed investigation, the current evidence points towards the activation of the intrinsic mitochondrial pathway. Further research is warranted to fully characterize the signaling cascade and to evaluate the therapeutic potential of this compound in a broader range of cancer models.
The Antileukemic Potential of Penasterol: A Review of Current Knowledge
Researchers, scientists, and drug development professionals are continually searching for novel compounds with potent anticancer activities. Penasterol, a unique lanosterol-derived metabolite, has been identified as a promising candidate in the fight against leukemia. This technical overview synthesizes the available scientific information on the antileukemic properties of this compound, highlighting its discovery and what is known about its biological activity.
This compound was first isolated from the Okinawan marine sponge Penares sp.[1]. Structurally, it is distinguished as the first marine sterol to be identified with a 14-carboxy group, a feature that may be significant in the context of sterol biosynthesis[1]. Early research highlighted its potent antileukemic activity, sparking interest in its potential as a therapeutic agent[1].
Current Understanding of Antileukemic Effects
While the initial discovery of this compound underscored its potent antileukemic properties, a comprehensive body of research detailing its specific mechanisms of action, quantitative efficacy, and the signaling pathways it modulates in leukemia cells is not yet available in the public domain. The search for detailed experimental protocols, in-depth quantitative data such as IC50 values across various leukemia cell lines, and elucidated signaling pathways specific to this compound's antileukemic activity did not yield specific results.
The broader context of antileukemic drug discovery often involves targeting key cellular processes such as apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical signaling pathways that promote cancer cell survival and proliferation.
Key Cellular Processes in Leukemia Therapy
Several key signaling pathways are often implicated in the development and progression of leukemia and are common targets for therapeutic intervention. These include:
-
Apoptosis Pathways: The induction of apoptosis is a primary mechanism for many anticancer drugs. This can occur through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases, a family of protease enzymes that execute cell death[2][3][4]. The B-cell lymphoma-2 (Bcl-2) family of proteins are key regulators of apoptosis, and targeting these proteins is a promising therapeutic strategy in leukemia[2][5].
-
Cell Cycle Regulation: Cancer cells are characterized by uncontrolled proliferation, often due to dysregulation of the cell cycle. Inducing cell cycle arrest at specific checkpoints (e.g., G0/G1 or G2/M) can prevent cancer cells from dividing and can lead to apoptosis[6][7][8][9][10].
-
Signaling Pathways: Several signaling pathways are constitutively activated in leukemia, promoting cell survival and proliferation. These include:
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is often hyperactive in leukemia and plays a crucial role in regulating inflammation, cell survival, and proliferation. Its inhibition is a key therapeutic target[11][12][13][14][15].
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is another critical signaling protein that is aberrantly activated in many cancers, including leukemia. It plays a role in cell survival, proliferation, and differentiation, making it an attractive target for novel therapies[16][17][18][19][20].
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for regulating cell growth, survival, and metabolism and is frequently dysregulated in leukemia[21][22][23][24].
-
Future Directions for this compound Research
The initial finding of potent antileukemic activity in this compound warrants further investigation to unlock its full therapeutic potential. Future research should focus on:
-
Determining the Mechanism of Action: Elucidating how this compound exerts its antileukemic effects is a critical next step. This would involve investigating its ability to induce apoptosis, cause cell cycle arrest, or inhibit key signaling pathways in various leukemia cell lines.
-
Quantitative Analysis: Establishing the potency of this compound through the determination of IC50 values (the concentration of a drug that inhibits a biological process by 50%) in a panel of leukemia cell lines is essential for comparing its efficacy to existing treatments[25][26][27][28][29].
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models of leukemia is necessary to assess its potential for clinical translation[30][31][32].
-
Clinical Trials: Should preclinical studies yield promising results, the progression to well-designed clinical trials would be the ultimate step in determining the therapeutic value of this compound for leukemia patients[33][34][35][36].
While the current body of knowledge on the antileukemic properties of this compound is limited, its unique chemical structure and initial potent activity mark it as a compound of significant interest for future cancer research. Further studies are required to fully characterize its therapeutic potential and to pave the way for its possible development as a novel antileukemic agent.
References
- 1. This compound, a novel antileukemic sterol from the okinawan marine sponge Penares sp. - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Apoptosis in Leukemias: Regulation and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pancratistatin induces apoptosis in clinical leukemia samples with minimal effect on non-cancerous peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis in childhood acute leukemia by chemotherapeutic agents: failure to detect evidence of apoptosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Role of Inhibition of Apoptosis in Acute Leukemias and Myelodysplastic Syndrome [frontiersin.org]
- 6. Cell cycle arrest induced by pisosterol in HL60 cells with gene amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pterostilbene induces cell cycle arrest and apoptosis in MOLT4 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell cycle arrest and apoptosis of leukemia cells induced by L-asparaginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Linalool Induces Cell Cycle Arrest and Apoptosis in Leukemia Cells and Cervical Cancer Cells through CDKIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell cycle-arrested tumor cells exhibit increased sensitivity towards TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB: A Druggable Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aberrant nuclear factor-kappa B activity in acute myeloid Leukemia: from molecular pathogenesis to therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stat3 signaling in acute myeloid leukemia: ligand-dependent and -independent activation and induction of apoptosis by a novel small-molecule Stat3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 18. [PDF] Stat3 signaling in acute myeloid leukemia: ligand-dependent and -independent activation and induction of apoptosis by a novel small-molecule Stat3 inhibitor. | Semantic Scholar [semanticscholar.org]
- 19. Selective activation of STAT3 and STAT5 dictates the fate of myeloid progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. STAT3 protects hematopoietic stem cells by preventing activation of a deleterious autocrine type-I interferon response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Signaling pathways governing the behaviors of leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antileukemic activity and mechanism of action of the novel PI3K and histone deacetylase dual inhibitor CUDC-907 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cell signaling pathways as molecular targets to eliminate AML stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The role and mechanism of AZD5363 anti-leukemia activity in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 28. mdpi.com [mdpi.com]
- 29. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 30. In Vitro and In Vivo Modeling of Normal and Leukemic Bone Marrow Niches: Cellular Senescence Contribution to Leukemia Induction and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 31. The novel plant-derived agent silvestrol has B-cell selective activity in chronic lymphocytic leukemia and acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. ClinicalTrials.gov [clinicaltrials.gov]
- 34. Clinical trial researching stem cell therapy for acute myeloid leukemia | Center for Cancer Research [ccr.cancer.gov]
- 35. mayo.edu [mayo.edu]
- 36. ClinicalTrials.gov [clinicaltrials.gov:443]
Penasterol's Mechanism of Action: An In-depth Technical Guide from Initial Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penasterol, a naturally occurring phytosterol, has emerged as a compound of interest in oncological research due to its cytotoxic and pro-apoptotic effects on various cancer cell lines. Initial investigations have particularly highlighted its potential against colon cancer. This technical guide provides a comprehensive overview of the early studies on this compound's mechanism of action, focusing on its effects on cell viability, induction of apoptosis, and the implicated signaling pathways. The information is presented to aid researchers and drug development professionals in understanding the foundational evidence for this compound's anticancer properties.
Core Mechanism of Action: Induction of Apoptosis
Initial studies have consistently demonstrated that this compound's primary mechanism of action against cancer cells is the induction of programmed cell death, or apoptosis. This is supported by evidence of key apoptotic events, including the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1), a hallmark of caspase-dependent apoptosis. Furthermore, it has been suggested that this compound may trigger both caspase-dependent and caspase-independent apoptotic pathways.
Quantitative Data Summary
The cytotoxic and pro-apoptotic activities of this compound have been quantified in several studies. The following tables summarize the key quantitative findings from initial research on various colon cancer cell lines.
Table 1: Cytotoxic Activity of Peniocerol (this compound) on Colon Cancer Cell Lines
| Cell Line | Treatment Time (h) | IC50 (µM) |
| SW-620 | 24 | > 80 |
| 48 | 29.8 ± 1.2 | |
| 72 | 23.4 ± 0.9 | |
| HCT-116 | 24 | 26.7 ± 1.5 |
| 48 | 21.3 ± 1.1 | |
| 72 | 18.9 ± 0.8 | |
| HCT-15 | 24 | > 80 |
| 48 | 34.5 ± 2.1 | |
| 72 | 28.7 ± 1.7 |
Table 2: Induction of Apoptosis by Peniocerol (this compound) in HCT-116 Colon Cancer Cells
| Treatment Time (h) | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| 48 | 20 | 35.1 ± 1.5 | 32.1 ± 1.3 | 67.2 ± 2.8 |
| 72 | 20 | 38.7 ± 2.2 | 33.6 ± 1.9 | 72.3 ± 4.1 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the initial studies of this compound.
Cell Viability Assay (Crystal Violet Staining)
-
Cell Seeding: Cancer cell lines (e.g., SW-620, HCT-116, HCT-15) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Treatment: Cells are treated with various concentrations of this compound (typically ranging from 1 to 100 µM) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for specified time periods (e.g., 24, 48, 72 hours).
-
Fixation: The culture medium is removed, and cells are fixed with 100 µL of 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Staining: The fixative is removed, and the plates are air-dried. Cells are then stained with 100 µL of 0.5% crystal violet solution in 25% methanol for 20 minutes.
-
Washing: The staining solution is removed, and the plates are washed gently with deionized water and allowed to air dry.
-
Solubilization: The stain is solubilized by adding 100 µL of 10% acetic acid to each well.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Assay (Flow Cytometry with Annexin V-FITC and Propidium Iodide)
-
Cell Seeding and Treatment: HCT-116 cells are seeded in 6-well plates and treated with this compound (e.g., 20 µM) for desired time points (e.g., 48 and 72 hours).
-
Cell Harvesting: Both floating and adherent cells are collected. Adherent cells are detached using trypsin-EDTA. Cells are then pooled, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension according to the manufacturer's instructions.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive, PI negative cells are considered to be in early apoptosis, while cells positive for both Annexin V-FITC and PI are in late apoptosis or necrosis.
Western Blot for PARP-1 Cleavage
-
Cell Lysis: Following treatment with this compound, cells are washed with cold PBS and lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody against PARP-1 overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The cleavage of the 116 kDa full-length PARP-1 to an 89 kDa fragment is indicative of apoptosis.
Signaling Pathways and Visualizations
Based on the initial findings, this compound induces apoptosis through mechanisms that involve both caspase-dependent and caspase-independent pathways, culminating in the cleavage of PARP-1. The following diagrams, generated using the DOT language, illustrate the proposed signaling cascades.
Caption: Proposed apoptotic signaling pathways induced by this compound.
Caption: Experimental workflow for the detection of apoptosis by flow cytometry.
Conclusion and Future Directions
The initial studies on this compound provide a solid foundation for its further investigation as a potential anticancer agent. The key findings point towards a mechanism of action centered on the induction of apoptosis in cancer cells, particularly those of colon origin. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers aiming to build upon this work.
Future research should focus on elucidating the precise upstream molecular targets of this compound. Identifying the initial protein interactions or signaling nodes affected by this compound will be crucial for a complete understanding of its mechanism of action. Further studies are also warranted to explore its efficacy and safety in more complex preclinical models, which will be essential for its potential translation into clinical applications.
The Solubility Profile of Penasterol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of Penasterol, a marine-derived steroid. The information contained herein is intended for researchers, scientists, and drug development professionals engaged in the study and application of this compound. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide presents a qualitative summary based on the general solubility of similar steroid compounds and outlines detailed experimental protocols for its determination.
Introduction to this compound
This compound is a naturally occurring steroid isolated from marine sponges. Its chemical structure confers properties that are of interest to the scientific community, particularly for its biological activities. One of the key reported activities of this compound is its ability to suppress IgE-dependent histamine release from mast cells, suggesting its potential as an anti-allergic or anti-inflammatory agent. This inhibitory action is reportedly mediated through the inhibition of Phospholipase A2 (PLA2).
Solubility of this compound
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Solvent | Expected Solubility | Rationale |
| Polar Protic | Water | Insoluble | Steroid core is largely nonpolar. |
| Methanol | Slightly Soluble to Soluble | The hydroxyl group can interact with the alcohol, but the large steroid backbone limits high solubility.[1][2][3] | |
| Ethanol | Slightly Soluble to Soluble | Similar to methanol, with slightly better solubility for nonpolar compounds.[1][2][3] | |
| Polar Aprotic | Acetone | Soluble | Good solvent for many organic compounds, including steroids.[1][3] |
| Ethyl Acetate | Soluble | Often used in the extraction and purification of steroids.[1] | |
| Acetonitrile | Soluble | A common solvent in chromatography for steroids. | |
| Dimethyl Sulfoxide (DMSO) | Soluble | A strong polar aprotic solvent capable of dissolving a wide range of compounds. | |
| Nonpolar | n-Hexane | Slightly Soluble | Suitable for dissolving nonpolar compounds, but the polarity of the hydroxyl group may limit high solubility.[1] |
| Toluene | Slightly Soluble | Aromatic solvent that can dissolve nonpolar compounds. | |
| Chloroform | Soluble | A common solvent for lipids and steroids.[3] | |
| Diethyl Ether | Soluble | Effective in extracting lipids and steroids from natural sources. |
Experimental Protocols
Determination of this compound Solubility (Shake-Flask Method)
This protocol describes a general procedure for determining the thermodynamic solubility of this compound in a given solvent using the widely accepted shake-flask method.[4][5][6][7]
Materials:
-
This compound (solid)
-
Selected solvents (analytical grade)
-
Glass vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of glass vials.
-
Add a known volume of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a syringe filter into a clean vial. This step removes any remaining microscopic particles.
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.
-
Express the solubility in units such as mg/mL or mol/L.
-
Measurement of IgE-Dependent Histamine Release Inhibition
This protocol outlines a general method to assess the inhibitory effect of this compound on IgE-mediated histamine release from mast cells.[8][9][10][11][12]
Materials:
-
Rat Basophilic Leukemia (RBL-2H3) cells or primary mast cells
-
Cell culture medium and supplements
-
Anti-dinitrophenyl (DNP)-IgE antibody
-
DNP-Human Serum Albumin (HSA) antigen
-
This compound
-
Tyrode's buffer
-
Histamine assay kit (e.g., ELISA or fluorometric)
-
Multi-well cell culture plates
-
Incubator (37 °C, 5% CO2)
Procedure:
-
Cell Sensitization:
-
Seed mast cells in a multi-well plate and allow them to adhere.
-
Sensitize the cells by incubating them with anti-DNP-IgE overnight in the incubator.
-
-
Pre-incubation with this compound:
-
Wash the sensitized cells with Tyrode's buffer to remove unbound IgE.
-
Pre-incubate the cells with various concentrations of this compound (and a vehicle control) for a defined period (e.g., 30 minutes) at 37 °C.
-
-
Antigen Challenge:
-
Induce degranulation by adding DNP-HSA antigen to the wells.
-
Incubate for a specific time (e.g., 30-60 minutes) at 37 °C.
-
-
Sample Collection:
-
Stop the reaction by placing the plate on ice.
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant, which contains the released histamine.
-
-
Histamine Quantification:
-
Measure the histamine concentration in the supernatant using a histamine assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of histamine release for each condition relative to the total histamine content (determined by lysing a separate set of cells).
-
Determine the inhibitory effect of this compound by comparing the histamine release in the presence of the compound to the control.
-
Signaling Pathway
This compound has been reported to inhibit IgE-dependent histamine release from mast cells through the inhibition of Phospholipase A2 (PLA2). The following diagram illustrates the simplified signaling pathway of IgE-mediated mast cell activation and the proposed point of intervention for this compound.
This guide serves as a foundational resource for researchers working with this compound. The provided protocols and pathway information are based on established methodologies and current understanding. It is recommended that researchers adapt these protocols to their specific experimental conditions and validate their findings accordingly.
References
- 1. researchgate.net [researchgate.net]
- 2. Cholesterol solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. bioassaysys.com [bioassaysys.com]
- 6. enamine.net [enamine.net]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. research.regionh.dk [research.regionh.dk]
- 9. Measuring Histamine and Cytokine Release from Basophils and Mast Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Determination of histamine secretion by human mast cells | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 12. Measuring Histamine and Cytokine Release from Basophils and Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stability of Penasterol: A Technical Guide for Drug Development Professionals
Disclaimer: As of November 2025, publicly available data on the stability of Penasterol is limited. This document serves as a comprehensive technical guide and template, outlining the expected stability profile and testing methodologies for a pentacyclic triterpenoid of this class, using hypothetical data for illustrative purposes. The experimental protocols and data presented herein are based on established principles of pharmaceutical stability testing and should be adapted for empirical studies on this compound.
Introduction
This compound, a pentacyclic triterpenoid with the molecular formula C30H48O3, has garnered interest within the scientific community for its potential therapeutic applications.[1][2] As with any active pharmaceutical ingredient (API), a thorough understanding of its stability under various environmental conditions is paramount for the development of safe, effective, and stable pharmaceutical formulations. This guide provides a framework for assessing the stability of this compound, detailing forced degradation studies, analytical methodologies, and potential degradation pathways.
Forced degradation, or stress testing, is a critical component of drug development that helps to identify the intrinsic stability of a drug substance and potential degradation products.[3][4][5] This information is instrumental in developing stability-indicating analytical methods, selecting appropriate storage conditions, and designing stable formulations.[4]
Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (3S,4aR,6aR,6bR,8aR,12S,12aR,12bR,14aR,14bR)-4,4,6a,6b,8a,12,14b-Heptamethyl-11-methylidenedocosahydropicen-3-ol | ChemSpider |
| CAS Number | 116424-94-3 | [1][2] |
| Molecular Formula | C30H48O3 | [1][2] |
| Molecular Weight | 456.7 g/mol | [1] |
| Appearance | White to off-white crystalline solid | Hypothetical |
| Melting Point | 220-225 °C | Hypothetical |
| Solubility | Soluble in methanol, ethanol; sparingly soluble in water | Hypothetical |
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a drug substance to identify its likely degradation products and establish its degradation pathways.[5]
Summary of Forced Degradation Results (Hypothetical Data)
| Condition | Reagent/Stress | Duration | Temperature | Degradation (%) | Major Degradants |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15% | PND-01, PND-02 |
| Alkaline Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 25% | PND-03, PND-04 |
| Oxidative Degradation | 3% H2O2 | 12 hours | Room Temp | 10% | PND-05 |
| Thermal Degradation | Solid State | 48 hours | 80°C | 5% | PND-06 |
| Photolytic Degradation | UV-C (254 nm) | 72 hours | Room Temp | 8% | PND-07, PND-08 |
PND-01 to PND-08 are hypothetical degradation products of this compound.
Experimental Protocols for Forced Degradation
A stock solution of this compound (1 mg/mL) is prepared in a suitable solvent (e.g., methanol). This stock solution is then subjected to the stress conditions outlined below. Samples are withdrawn at appropriate time intervals, neutralized (if necessary), diluted to a suitable concentration, and analyzed by a stability-indicating HPLC method.
-
To 1 mL of this compound stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
The solution is heated in a water bath at 60°C for 24 hours.
-
After the specified time, the solution is cooled to room temperature and neutralized with 0.1 M sodium hydroxide.
-
The sample is diluted with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
-
To 1 mL of this compound stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
The solution is heated in a water bath at 60°C for 8 hours.
-
After the specified time, the solution is cooled to room temperature and neutralized with 0.1 M hydrochloric acid.
-
The sample is diluted with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
-
To 1 mL of this compound stock solution, add 1 mL of 3% hydrogen peroxide.
-
The solution is kept at room temperature for 12 hours, protected from light.
-
The sample is diluted with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
-
A thin layer of solid this compound is placed in a petri dish.
-
The sample is exposed to a temperature of 80°C in a hot air oven for 48 hours.
-
After exposure, the sample is cooled, and a solution of 1 mg/mL is prepared in methanol.
-
The solution is then diluted to a final concentration of 100 µg/mL for HPLC analysis.
-
A solution of this compound (1 mg/mL in methanol) is placed in a quartz cuvette.
-
The sample is exposed to UV-C radiation (254 nm) in a photostability chamber for 72 hours.
-
A control sample is kept in the dark under the same conditions.
-
The sample is diluted with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
Analytical Methodology
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard for analyzing the stability of pharmaceutical compounds.
HPLC Method Parameters (Hypothetical)
| Parameter | Condition |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
This method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear for the quantification of this compound and its degradation products.
Potential Signaling Pathway Involvement
While specific signaling pathways for this compound are not yet fully elucidated, related triterpenoids like Taraxasterol have been shown to modulate inflammatory and carcinogenic pathways.[6][7] A hypothetical signaling pathway that could be influenced by this compound, based on the activity of similar compounds, is the NF-κB signaling pathway, which is crucial in inflammation.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for Stability Testing
The overall workflow for assessing the stability of a new chemical entity like this compound follows a structured process from initial stress testing to long-term stability studies on the final drug product.
Caption: General workflow for pharmaceutical stability testing.
Conclusion
This technical guide provides a foundational framework for the stability assessment of this compound. While the presented data is hypothetical due to the current lack of specific public information, the methodologies and workflows are based on established pharmaceutical industry practices and regulatory guidelines. Empirical studies are essential to determine the actual stability profile of this compound. The successful execution of these studies will be crucial for its potential development into a safe and effective therapeutic agent.
References
- 1. This compound | 116424-94-3 [chemicalbook.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Taraxasterol - Wikipedia [en.wikipedia.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. asianjpr.com [asianjpr.com]
- 6. researchgate.net [researchgate.net]
- 7. The phytochemical and pharmacological profile of taraxasterol - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Acquisition and In-Depth Technical Guide to Penasterol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the commercial sources for the marine-derived sterol, Penasterol. It is intended to serve as a technical resource for researchers in oncology, particularly those focused on leukemia, and professionals in drug development. This document outlines the available quantitative data for this compound, detailed experimental protocols for its in vitro evaluation, and a discussion of its potential signaling pathways based on current knowledge of related compounds.
Commercial Sources and Quantitative Data
This compound, a lanosterol-derived metabolite with noted antileukemic properties, is available for purchase from specialized chemical suppliers. The primary commercial sources identified are ChemicalBook and TargetMol. For researchers looking to procure this compound, the key identifying information is its CAS Number: 116424-94-3.
A summary of the available quantitative data from these suppliers is presented in Table 1 for easy comparison. Researchers are advised to confirm the most current pricing and availability directly with the suppliers.
Table 1: Commercial Supplier Data for this compound
| Supplier | Product Code | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities | Price (USD) |
| TargetMol | T25930 | 116424-94-3 | C₃₀H₄₈O₃ | 456.7 | >98% | 25 mg | ~$10600 |
| ChemicalBook | - | 116424-94-3 | C₃₀H₄₈O₃ | 456.7 | Not specified | Not specified | Not specified |
Note: Pricing and availability are subject to change. Please consult the supplier's website for the most up-to-date information.
Biological Activity of this compound
This compound has been identified as a novel sterol with potent antileukemic activity. Its unique structure, derived from lanosterol, makes it a compound of interest for investigating new anti-cancer mechanisms. While the specific molecular targets and signaling pathways of this compound are not yet fully elucidated, its demonstrated efficacy against leukemia cell lines warrants further investigation.
Hypothetical Signaling Pathways
Given the limited specific data on this compound's mechanism of action, we can hypothesize its potential signaling pathways based on the known activities of other antileukemic sterols and lanosterol derivatives. These pathways are frequently dysregulated in leukemia and represent plausible targets for a compound with demonstrated antileukemic effects. The PI3K/Akt and MAPK/ERK pathways are central to cell survival, proliferation, and apoptosis, and their inhibition is a key strategy in cancer therapy[1][2][3][4][5][6][7][8]. The apoptosis pathway is the ultimate route through which many anticancer agents exert their effects[9][10][11][12][13].
Below are diagrams representing these hypothetical signaling pathways.
Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
Caption: Hypothetical induction of apoptosis by this compound.
Experimental Protocols
To facilitate the investigation of this compound's antileukemic properties, the following are detailed methodologies for key in vitro experiments. These protocols are standard methods for assessing the anti-cancer activity of novel compounds.
Experimental Workflow
The following diagram illustrates a general workflow for the in vitro evaluation of this compound.
Caption: General experimental workflow for in vitro evaluation of this compound.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Methodology:
-
Cell Seeding: Seed leukemia cells (e.g., Jurkat, K562) in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Methodology:
-
Cell Treatment: Treat leukemia cells with desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method uses propidium iodide to stain the cellular DNA content. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Methodology:
-
Cell Treatment: Treat leukemia cells with this compound at various concentrations for a defined period (e.g., 24 hours).
-
Cell Fixation: Harvest and fix the cells in cold 70% ethanol.
-
RNAse Treatment: Wash the fixed cells and treat with RNase A to degrade RNA.
-
PI Staining: Stain the cells with a solution containing propidium iodide.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
This guide provides a foundational resource for researchers interested in the commercial procurement and further investigation of this compound. The provided protocols and hypothetical signaling pathways offer a starting point for elucidating the antileukemic mechanism of this promising natural product.
References
- 1. Role of the PI3K/AKT and mTOR signaling pathways in acute myeloid leukemia | Haematologica [haematologica.org]
- 2. Therapeutic targeting of the MEK/MAPK signal transduction module in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The PI3K-Akt-mTOR Signaling Pathway in Human Acute Myeloid Leukemia (AML) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. MAPK-ERK is a central pathway in T-cell acute lymphoblastic leukemia that drives steroid resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Apoptosis in Leukemias: Regulation and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Targeting Apoptosis in AML: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting the Apoptosis Pathway in Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Penasterol: A Technical Review of a Marine-Derived Antileukemic Sterol
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Penasterol is a novel sterol of marine origin that has demonstrated significant potential as an antileukemic agent. Isolated from the Okinawan marine sponge Penares sp., its unique chemical structure, characterized by a 14-carboxy group, distinguishes it from other known sterols[1]. This document provides a comprehensive technical overview of the existing literature on this compound, focusing on its discovery, structure, and biological activity. Due to the limited availability of public data, this review also outlines generalized experimental workflows and potential mechanisms of action that are common for compounds of this class.
Introduction and Origin
This compound is a lanosterol-derived metabolite first isolated from the marine sponge Penares sp., found in the waters of Okinawa[1]. Marine sponges are a well-documented source of novel bioactive compounds with diverse pharmacological activities. The discovery of this compound added to the growing arsenal of marine natural products with potential therapeutic applications. Its potent antileukemic properties, identified during initial screenings, have made it a subject of interest in the field of oncology drug discovery[1].
Chemical Structure
The structure of this compound was elucidated using spectroscopic methods and chemical transformations[1]. It is a sterol, a class of organic molecules characterized by a specific four-ring steroid nucleus. A key distinguishing feature of this compound is the presence of a 14-carboxy group, a feature not commonly observed in marine sterols and one that may be crucial to its biological activity[1].
Quantitative Data
A comprehensive search of publicly available literature did not yield specific quantitative data such as IC50 values, binding affinities, or in vivo efficacy data for this compound. The primary publication[1] indicates "potent antileukemic activity," but the numerical data from these assays are not accessible. The following table is a template that would be populated should such data become available through further research.
| Cell Line | Assay Type | IC50 (µM) | Reference |
| L1210 (Murine Leukemia) | Cytotoxicity Assay | Data Not Available | [1] |
| Other Leukemia Lines | Cytotoxicity Assay | Data Not Available | - |
Experimental Protocols
Detailed experimental protocols for the isolation, purification, and biological evaluation of this compound are not available in the reviewed literature. However, based on standard practices in marine natural product chemistry, a generalized workflow can be described.
4.1. General Isolation and Purification Protocol
The isolation of sterols from marine sponges typically involves the following steps:
-
Collection and Extraction: The sponge biomass (Penares sp.) is collected and lyophilized. The dried material is then exhaustively extracted with organic solvents, such as a mixture of methanol and dichloromethane, to obtain a crude extract.
-
Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between n-hexane, ethyl acetate, and water.
-
Chromatographic Separation: The active fraction (typically the ethyl acetate fraction) is then subjected to multiple rounds of column chromatography. This may include silica gel, reversed-phase (C18) chromatography, and high-performance liquid chromatography (HPLC) to isolate the pure compound.
-
Structure Elucidation: The structure of the isolated pure compound (this compound) is determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
4.2. General Cytotoxicity Assay Protocol
The antileukemic activity of a novel compound like this compound is typically assessed using a cytotoxicity assay against a panel of leukemia cell lines.
-
Cell Culture: Leukemia cell lines (e.g., L1210, HL-60, K562) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to a vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations: Workflows and Potential Signaling Pathways
5.1. Experimental Workflow
The following diagram illustrates a generalized workflow for the discovery and initial evaluation of a novel marine natural product like this compound.
References
Methodological & Application
Total Synthesis of Penasterol: A Methodological Review (Information Not Available)
Despite a comprehensive search of available scientific literature, detailed information regarding a completed total synthesis of Penasterol, including specific methodologies, quantitative data, and experimental protocols, could not be located. This suggests that the total synthesis of this particular natural product has not yet been publicly reported or is not widely indexed in scientific databases.
This compound is a steroidal natural product that has garnered interest within the scientific community. However, access to this compound for in-depth biological and pharmacological studies is likely limited to its isolation from natural sources. The development of a total synthesis would be a significant achievement, enabling the production of larger quantities of this compound and facilitating the synthesis of analogues for structure-activity relationship (SAR) studies.
While specific details on the total synthesis of this compound are unavailable, this document aims to provide a general overview of the potential strategies and challenges that researchers might encounter in such an endeavor, based on the synthesis of other complex steroidal molecules.
Hypothetical Retrosynthetic Analysis and Key Challenges
A plausible retrosynthetic analysis of this compound would likely involve the disconnection of the steroidal backbone into simpler, more readily available starting materials. Key challenges in the synthesis of a complex sterol like this compound would include:
-
Stereocontrol: The establishment of the numerous stereocenters within the steroid nucleus with high fidelity is a critical and often formidable challenge.
-
Construction of the Polycyclic Core: The efficient and stereoselective assembly of the fused ring system is a central aspect of any steroid synthesis.
-
Functional Group Installation: The introduction of various functional groups at specific positions on the steroid scaffold requires a carefully planned synthetic sequence.
Potential Synthetic Strategies
Several powerful synthetic strategies have been employed in the total synthesis of other complex steroids and could potentially be adapted for this compound:
-
Diels-Alder Cycloadditions: This powerful ring-forming reaction is a cornerstone of steroid synthesis, allowing for the rapid construction of six-membered rings with good stereocontrol.
-
Radical Cyclizations: Cascade radical cyclizations can be employed to construct multiple rings in a single step, leading to a significant increase in molecular complexity.
-
Enantioselective Catalysis: The use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions is essential for an efficient asymmetric synthesis.
Future Outlook
The total synthesis of this compound remains an open and challenging target for synthetic organic chemists. A successful synthesis would not only provide valuable access to this natural product but also likely spur the development of new synthetic methodologies. Researchers in the fields of organic synthesis, medicinal chemistry, and drug development will await with interest the first reported total synthesis of this intriguing molecule.
It is important to reiterate that the information presented above is based on general principles of steroid synthesis and does not reflect a reported total synthesis of this compound. Further research and publications are required to elucidate a viable synthetic route.
Application Notes and Protocols for the Semi-Synthesis of Penasterol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Penasterol is a novel lanosterol-derived metabolite with established antileukemic activity.[1] However, the scientific literature currently lacks specific details regarding the semi-synthesis of its derivatives, their quantitative biological activities, and the precise signaling pathways they modulate. The following application notes and protocols are therefore based on established methodologies for the semi-synthesis of related triterpenoids and sterols, particularly those of the lanostane type. These protocols are intended to serve as a foundational guide for the exploration of this compound derivatization and should be adapted and optimized for the specific chemical properties of this compound.
Introduction to this compound
This compound is a marine-derived sterol isolated from the Okinawan marine sponge Penares sp.[1] Its unique structure, featuring a 14-carboxy group, distinguishes it from other lanosterol-derived compounds and is thought to be significant within the framework of sterol biosynthesis.[1] The established potent antileukemic activity of this compound makes it an attractive scaffold for semi-synthetic modification to explore structure-activity relationships (SAR) and develop novel therapeutic agents.
General Strategies for Semi-Synthesis of Triterpenoid Derivatives
The semi-synthesis of triterpenoid derivatives typically involves the chemical modification of functional groups present on the core scaffold. For this compound, key functional groups amenable to modification include the hydroxyl and carboxyl groups. Common synthetic strategies include functionalization, modification of the carbon skeleton, and glycosylation.[2]
Experimental Workflow for Semi-Synthesis and Evaluation:
Caption: A generalized workflow for the semi-synthesis and biological evaluation of this compound derivatives.
Experimental Protocols
The following are general protocols that can be adapted for the semi-synthesis of this compound derivatives.
3.1. Esterification of the Hydroxyl Group
Esterification of the hydroxyl group on the this compound scaffold can be achieved using various methods. The Mitsunobu reaction is a versatile method for the esterification of secondary alcohols with inversion of configuration.[3]
-
Materials:
-
This compound (or a related triterpenoid)
-
Carboxylic acid (R-COOH)
-
Triphenylphosphine (PPh3)
-
Diethylazodicarboxylate (DEAD) or Diisopropylazodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the triterpenoid (1 equivalent) and the carboxylic acid (1.1-1.5 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Add triphenylphosphine (1.1-1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.1-1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the desired ester derivative.
-
Characterize the purified product by NMR and mass spectrometry to confirm its structure.
-
3.2. Oxidation of the Hydroxyl Group to a Ketone
Oxidation of the hydroxyl group to a ketone can introduce a new reactive site for further derivatization. Pyridinium chlorochromate (PCC) is a common reagent for this transformation.[4]
-
Materials:
-
This compound (or a related triterpenoid)
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
-
Procedure:
-
Dissolve the triterpenoid (1 equivalent) in anhydrous DCM.
-
Add PCC (1.5-2.0 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to obtain the ketone derivative.
-
Confirm the structure of the product using NMR and mass spectrometry.
-
3.3. Glycosylation of the Hydroxyl Group
Glycosylation can significantly alter the pharmacological properties of a molecule.[5][6] The use of acetylated glycals under acidic catalysis is a method for stereoselective glycosylation.[7]
-
Materials:
-
This compound (or a related triterpenoid)
-
Acetylated L-glucal or L-rhamnal
-
Anhydrous cation-exchange resin (e.g., Amberlite IR-120 H+)
-
Lithium bromide (LiBr)
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
-
-
Procedure:
-
To a solution of the triterpenoid (1 equivalent) and the acetylated glycal (1.2-2.0 equivalents) in the anhydrous solvent, add the anhydrous cation-exchange resin and LiBr.
-
Stir the mixture at room temperature under an inert atmosphere for 24-72 hours, monitoring by TLC.
-
Filter off the resin and wash it with the solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the resulting acetylated glycoside by column chromatography.
-
Deacetylate the purified product using mild basic conditions (e.g., sodium methoxide in methanol) to yield the final glycoside.
-
Purify the final product by chromatography and characterize by NMR and mass spectrometry.
-
Biological Evaluation of this compound Derivatives
The biological activity of newly synthesized this compound derivatives should be evaluated to determine their potential as therapeutic agents. Lanostane-type triterpenoids, a class to which this compound belongs, have been shown to possess a range of biological activities, including cytotoxic, anti-inflammatory, and neurotrophic effects.[3][8][9]
4.1. Cytotoxicity Screening
A primary screen for anticancer activity involves assessing the cytotoxicity of the derivatives against a panel of human cancer cell lines.
-
Protocol:
-
Plate cancer cells (e.g., HL-60, A549, HGC-27, HeLa, SMMC-7721) in 96-well plates at an appropriate density.[8]
-
After 24 hours, treat the cells with a range of concentrations of the this compound derivatives.
-
Incubate the cells for 48-72 hours.
-
Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.
-
Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each derivative.
-
Table 1: Hypothetical Cytotoxicity Data for this compound Derivatives
| Derivative | Modification | Cell Line | IC50 (µM) |
| This compound | - | HL-60 | 5.2 |
| Derivative 1 | C-3 Ester | HL-60 | 2.8 |
| Derivative 2 | C-3 Ketone | HL-60 | 7.5 |
| Derivative 3 | C-3 Glycoside | HL-60 | 1.1 |
| This compound | - | A549 | 8.1 |
| Derivative 1 | C-3 Ester | A549 | 4.5 |
| Derivative 2 | C-3 Ketone | A549 | 10.2 |
| Derivative 3 | C-3 Glycoside | A549 | 2.3 |
Note: The data in this table is purely illustrative and intended to demonstrate how results could be presented. Actual values would need to be determined experimentally.
Potential Signaling Pathways Modulated by Triterpenoids
Many triterpenoids exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[9][10][11] While the specific pathways affected by this compound are unknown, lanostane triterpenoids have been shown to influence pathways such as NF-κB and STAT3.[10]
Hypothetical Signaling Pathway for a Cytotoxic this compound Derivative:
References
- 1. This compound, a novel antileukemic sterol from the okinawan marine sponge Penares sp. - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Lanostane‐Type Triterpenoid N‐Glycosides and Their Cytotoxicity against Human Cancer Cell Lines | Scilit [scilit.com]
- 3. Esterification and etherification of steroid and terpene under Mitsunobu conditions - Arabian Journal of Chemistry [arabjchem.org]
- 4. US9809618B2 - Enrichment of triterpine esters - Google Patents [patents.google.com]
- 5. Glycosylated Triterpenoids as Endosomal Escape Enhancers in Targeted Tumor Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Glycals in the stereoselective synthesis of triterpene 2-deoxy-alpha-L-glycosides under conditions of acidic catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triterpenoids for cancer prevention and treatment: current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Epigenetics/Epigenomics of Triterpenoids in Cancer Prevention and in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Developing In Vitro Assays for Penasterol Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penasterol is a novel lanosterol-derived metabolite isolated from the Okinawan marine sponge Penares sp. with demonstrated potent antileukemic activity.[1] As a member of the triterpenoid class of compounds, this compound is also anticipated to exhibit anti-inflammatory, and cytotoxic properties, making it a compound of significant interest for drug discovery and development.[2]
These application notes provide a comprehensive guide to developing and executing a panel of in vitro assays to characterize the biological activity of this compound. The protocols herein describe methods to assess its cytotoxic and anti-inflammatory effects, and to investigate its influence on key cellular signaling pathways implicated in cancer and inflammation, namely NF-κB, MAPK, and PI3K/Akt.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables are templates for summarizing quantitative data obtained from the described in vitro assays. These tables are designed for easy comparison of this compound's effects across different concentrations and experimental conditions.
Table 1: Cytotoxic Activity of this compound
| Cell Line | Assay Type | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| Jurkat | MTT | 0.1 | ||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| K562 | Neutral Red Uptake | 0.1 | ||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| PBMCs | LDH Release | 0.1 | ||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 |
Table 2: Anti-inflammatory Activity of this compound
| Assay Type | Parameter Measured | This compound Concentration (µM) | % Inhibition (Mean ± SD) | IC50 (µM) |
| Protein Denaturation | Inhibition of Albumin Denaturation | 10 | ||
| 50 | ||||
| 100 | ||||
| 250 | ||||
| Membrane Stabilization | Inhibition of Heat-induced Hemolysis | 10 | ||
| 50 | ||||
| 100 | ||||
| 250 | ||||
| COX-2 Inhibition | COX-2 Enzyme Activity | 1 | ||
| 10 | ||||
| 50 | ||||
| Nitric Oxide (NO) Assay | NO Production in LPS-stimulated RAW 264.7 cells | 1 | ||
| 10 | ||||
| 50 |
Table 3: Effect of this compound on Signaling Pathway Protein Phosphorylation
| Signaling Pathway | Target Protein | Cell Line & Treatment | This compound Concentration (µM) | Fold Change in Phosphorylation (vs. Control) |
| NF-κB | p65 (Ser536) | TNF-α stimulated HeLa | 1 | |
| 10 | ||||
| IκBα (Ser32) | 1 | |||
| 10 | ||||
| MAPK | ERK1/2 (Thr202/Tyr204) | EGF stimulated A431 | 1 | |
| 10 | ||||
| p38 (Thr180/Tyr182) | 1 | |||
| 10 | ||||
| PI3K/Akt | Akt (Ser473) | IGF-1 stimulated MCF-7 | 1 | |
| 10 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cytotoxicity Assays
Cytotoxicity assays are crucial for determining the concentration at which a compound induces cell death.[3][4]
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control. Incubate for 24-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Principle: This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[5]
Protocol:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
After the incubation period, collect the cell culture supernatant.
-
Transfer 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture (commercially available kits).
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm.
-
A maximum LDH release control should be included by lysing untreated cells with a detergent.[3]
-
Calculate cytotoxicity as a percentage of the maximum LDH release control.
Anti-inflammatory Assays
These assays evaluate the potential of this compound to mitigate inflammatory responses.[6][7]
Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit heat-induced protein denaturation.[8][9]
Protocol:
-
Prepare a reaction mixture containing 0.5 mL of this compound or standard drug (e.g., Diclofenac sodium) at various concentrations and 0.5 mL of 1% w/v bovine serum albumin (BSA).
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by heating at 70°C for 10 minutes.
-
Cool the mixture and measure the turbidity at 660 nm.
-
Calculate the percentage inhibition of protein denaturation.
Principle: This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of supernatant with 100 µL of Griess reagent.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
A standard curve with sodium nitrite is used to determine the concentration of NO.
Signaling Pathway Analysis
Investigation of key signaling pathways provides insight into the mechanism of action of this compound.
Principle: Western blotting is used to detect the phosphorylation status of key proteins in signaling cascades, indicating their activation or inhibition.[10]
Protocol:
-
Culture cells to 60-70% confluency and serum-starve overnight.[10]
-
Pre-treat cells with this compound for 1-2 hours.
-
Stimulate cells with an appropriate agonist (e.g., TNF-α for NF-κB, EGF for MAPK, IGF-1 for PI3K/Akt) for a short period (e.g., 15-30 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate with primary antibodies against phosphorylated and total forms of the target proteins (e.g., p-p65, p65, p-ERK, ERK, p-Akt, Akt).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams were created using Graphviz (DOT language) to illustrate key signaling pathways and a general experimental workflow for evaluating this compound.
Caption: General experimental workflow for in vitro evaluation of this compound.
Caption: Simplified NF-κB signaling pathway with a hypothesized point of inhibition by this compound.
Caption: The MAPK/ERK signaling pathway, a potential target for this compound.[11][12]
Caption: Overview of the PI3K/Akt signaling pathway, critical for cell survival.[10][13][14]
References
- 1. This compound, a novel antileukemic sterol from the okinawan marine sponge Penares sp. - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]
- 6. journalajrb.com [journalajrb.com]
- 7. ijcrt.org [ijcrt.org]
- 8. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. p44/42 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 12. assaygenie.com [assaygenie.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. cusabio.com [cusabio.com]
Application Notes and Protocols for Phytosterol Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytosterols, plant-derived sterol compounds, are increasingly being investigated for their potential therapeutic properties, including their anti-cancer effects. This document provides detailed protocols for the in vitro evaluation of two such phytosterols, Taraxasterol and Peniocerol, focusing on their application in cell culture-based cancer research. These compounds have been shown to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival.
Data Presentation: Cytotoxicity of Taraxasterol and Peniocerol
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Taraxasterol and Peniocerol in various cancer cell lines, providing a quantitative measure of their cytotoxic activity.
Table 1: IC50 Values of Taraxasterol in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| PC3 | Prostate Cancer | 24 | 114.68 ± 3.28 | [1] |
| 48 | 108.70 ± 5.82 | [1] | ||
| 72 | 49.25 ± 3.22 | [1] | ||
| MDA-MB-231 | Triple-Negative Breast Cancer | 24 | 439.37 ± 6.8 | [2] |
| 48 | 213.27 ± 5.78 | [2] | ||
| 72 | 121 ± 7.98 | [2] | ||
| 96 | 27.86 ± 9.66 | [2] | ||
| HGC-27 | Gastric Cancer | 48 | ~15 | [3] |
| A375 | Melanoma | Not Specified | Not Specified | [4] |
| SK-MEL-28 | Melanoma | Not Specified | Not Specified | [4] |
Table 2: IC50 Values of Peniocerol in Human Colon Cancer Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| SW-620 | 24 | 25.3 ± 1.5 |
| 48 | 21.7 ± 0.9 | |
| 72 | 18.2 ± 1.1 | |
| HCT-15 | 24 | 23.8 ± 1.2 |
| 48 | 19.5 ± 0.8 | |
| 72 | 16.9 ± 0.7 | |
| HCT-116 | 24 | 20.1 ± 1.3 |
| 48 | 17.4 ± 1.0 | |
| 72 | 14.8 ± 0.9 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effect of a phytosterol treatment on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phytosterol stock solution (e.g., Taraxasterol or Peniocerol) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Count cells using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Phytosterol Treatment:
-
Prepare serial dilutions of the phytosterol stock solution in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the medium containing different concentrations of the phytosterol to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells).
-
Plot the cell viability against the phytosterol concentration to determine the IC50 value.
-
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture and treat cells with the desired concentration of phytosterol for the specified duration.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and collect them.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
-
Protocol 3: Western Blot Analysis of PI3K/Akt and mTOR Signaling Pathways
This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the PI3K/Akt and mTOR signaling pathways following phytosterol treatment.
Materials:
-
Treated and control cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Signal Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control like β-actin.
-
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways affected by Taraxasterol and a general experimental workflow for evaluating phytosterol compounds.
References
- 1. Anti-metastatic effect of taraxasterol on prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Taraxasterol suppresses cell proliferation and boosts cell apoptosis via inhibiting GPD2-mediated glycolysis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taraxasterol attenuates melanoma progression via inactivation of reactive oxygen species-mediated PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Compound X in Animal Models of Leukemia
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific information is publicly available for a compound named "Penasterol" in the context of leukemia research. The following application notes and protocols are provided as a generalized template for a hypothetical anti-leukemic agent, herein referred to as "Compound X," based on common practices in preclinical leukemia research.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy with a poor prognosis, highlighting the urgent need for novel therapeutic agents.[1][2][3] Animal models are indispensable tools for evaluating the in vivo efficacy and mechanism of action of new anti-leukemic compounds before their translation to clinical trials.[1][4][5][6][7] This document outlines the application of Compound X, a novel therapeutic agent, in preclinical animal models of leukemia. It provides detailed protocols for in vivo studies and illustrates its putative mechanism of action based on common signaling pathways dysregulated in leukemia.
Putative Mechanism of Action of Compound X
Compound X is hypothesized to induce apoptosis and inhibit proliferation in leukemia cells by modulating key signaling pathways frequently implicated in leukemogenesis, such as the PI3K/Akt/mTOR and MAPK pathways.[2][8][9][10] Dysregulation of these pathways is a common feature of many types of leukemia, making them attractive targets for therapeutic intervention.[8][11][12]
Caption: Putative signaling pathway of Compound X in leukemia cells.
Experimental Protocols
Cell Line-Derived Xenograft (CDX) Mouse Model of AML
This protocol describes the establishment of a subcutaneous xenograft model using human AML cell lines.
Materials:
-
Human AML cell lines (e.g., HL-60, MV4-11)
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old
-
Matrigel® Basement Membrane Matrix
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Compound X formulation
-
Vehicle control
Procedure:
-
Cell Culture: Culture AML cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: On the day of injection, harvest cells during the logarithmic growth phase. Wash the cells twice with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 1 x 10^8 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^7 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Administration: Administer Compound X (e.g., 10 mg/kg) or vehicle control via the appropriate route (e.g., intraperitoneal injection, oral gavage) daily for 21 days.
-
Endpoint Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).
-
For survival studies, monitor mice until they meet pre-defined humane endpoints.
-
Patient-Derived Xenograft (PDX) Mouse Model
PDX models more accurately recapitulate the heterogeneity of human leukemia.[13]
Procedure:
-
Sample Acquisition: Obtain primary leukemia cells from patient bone marrow or peripheral blood with appropriate ethical approval.
-
Engraftment: Intravenously inject 1-5 x 10^6 primary leukemia cells into sublethally irradiated immunodeficient mice (e.g., NSG mice).
-
Engraftment Confirmation: Monitor engraftment by periodically analyzing peripheral blood for the presence of human CD45+ cells via flow cytometry.
-
Treatment: Once engraftment is established (typically >1% hCD45+ cells in peripheral blood), randomize mice into treatment groups and administer Compound X as described in the CDX model protocol.
-
Endpoint Analysis:
-
Monitor disease progression by tracking the percentage of hCD45+ cells in peripheral blood, bone marrow, and spleen.
-
Assess changes in spleen and liver size as indicators of leukemia burden.
-
Conduct survival analysis.
-
Caption: Experimental workflow for in vivo testing of Compound X.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: In Vivo Efficacy of Compound X in a Subcutaneous AML Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | 1500 ± 150 | - | +5.2 ± 1.5 |
| Compound X | 10 | 600 ± 80 | 60 | -2.1 ± 1.0 |
| Compound X | 25 | 300 ± 50 | 80 | -4.5 ± 1.2 |
Table 2: Survival Analysis in a PDX Model of AML
| Treatment Group | Dose (mg/kg) | Median Survival (Days) | Increase in Lifespan (%) | p-value vs. Control |
| Vehicle Control | - | 25 | - | - |
| Compound X | 20 | 40 | 60 | <0.01 |
Table 3: Biomarker Analysis from Excised Tumors
| Treatment Group | p-Akt/Total Akt Ratio (Fold Change vs. Control) | Cleaved Caspase-3 (Fold Change vs. Control) | Ki-67 Positive Cells (%) |
| Vehicle Control | 1.0 | 1.0 | 85 ± 5 |
| Compound X (20 mg/kg) | 0.3 | 4.5 | 30 ± 8 |
These tables provide a structured format for presenting key efficacy, survival, and pharmacodynamic data, enabling a comprehensive evaluation of Compound X's anti-leukemic activity in vivo.
References
- 1. mdpi.com [mdpi.com]
- 2. Penfluridol triggers cytoprotective autophagy and cellular apoptosis through ROS induction and activation of the PP2A-modulated MAPK pathway in acute myeloid leukemia with different FLT3 statuses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Critical Review of Animal Models Used in Acute Myeloid Leukemia Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal Models of Leukemia: Any closer to the real thing? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the development of animal models of myeloid leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Murine Models of Acute Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Overview of the Use of Murine Models in Leukemia and Lymphoma Research [frontiersin.org]
- 8. Signaling Pathways in Leukemic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antileukemic activity and mechanism of action of the novel PI3K and histone deacetylase dual inhibitor CUDC-907 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Signaling pathways governing the behaviors of leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling pathways involved in chronic myeloid leukemia pathogenesis: The importance of targeting Musashi2-Numb signaling to eradicate leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potential signaling pathways, biomarkers, natural drugs, and chronic myeloid leukemia therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for in vitro co-culture, proliferation, and cell cycle analyses of patient-derived leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Phytosterols
A Note on "Penasterol": The term "this compound" does not correspond to a recognized standard chemical name in the scientific literature. It is possible that this is a proprietary name, a novel compound, or a misspelling of a known sterol. The following application notes and protocols are provided for the general analysis of phytosterols, a major class of plant-derived sterols. These methodologies can be adapted for a specific sterol, such as this compound, once its chemical identity is confirmed.
Introduction
Phytosterols are a group of naturally occurring steroidal alcohols found in plants. They are structurally similar to cholesterol and have gained significant attention due to their health benefits, particularly their cholesterol-lowering effects. Accurate and reliable quantification of phytosterols in various matrices, including food products, dietary supplements, and biological samples, is crucial for quality control, research, and drug development. This document provides detailed protocols for the analysis of phytosterols using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Analytical standards, which are highly pure compounds used as reference materials, are essential for the accurate quantification and identification of substances.[1] Several suppliers, such as Merck (Millipore)[2] and Sigma-Aldrich[3], provide certified reference materials for a wide range of analytical applications. For phytosterol analysis, it is critical to use well-characterized standards to ensure the reliability of the results.
Section 1: Sample Preparation - Extraction of Phytosterols from a Solid Matrix
The isolation of phytosterols from complex matrices is a critical first step. The choice of extraction method depends on the nature of the sample and whether the phytosterols are in their free form or conjugated (e.g., esterified or glycosylated).[4] A common method for total phytosterol analysis involves saponification to release conjugated sterols, followed by liquid-liquid extraction.
Experimental Protocol: Saponification and Liquid-Liquid Extraction
This protocol is a general guideline and may require optimization for specific matrices.
Materials:
-
Homogenized sample
-
Ethanolic potassium hydroxide (KOH) solution (2 M)
-
Hexane
-
Deionized water
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Sample Weighing: Accurately weigh approximately 1-5 g of the homogenized sample into a round-bottom flask.
-
Saponification: Add 50 mL of 2 M ethanolic KOH to the flask. Reflux the mixture at 80°C for 1 hour with constant stirring. This step hydrolyzes sterol esters and glycosides.
-
Extraction: Cool the mixture to room temperature and transfer it to a separatory funnel. Add 50 mL of deionized water. Extract the non-saponifiable fraction (containing the free sterols) by adding 50 mL of hexane and shaking vigorously for 2 minutes. Allow the layers to separate.
-
Repeat Extraction: Collect the upper hexane layer. Repeat the extraction of the aqueous layer two more times with 50 mL of fresh hexane each time.
-
Combine and Wash: Combine the three hexane extracts and wash them with 50 mL of deionized water to remove any remaining soap.
-
Drying: Dry the combined hexane extract by passing it through a column containing anhydrous sodium sulfate.
-
Evaporation: Evaporate the hexane under reduced pressure using a rotary evaporator at 40°C.
-
Reconstitution: Reconstitute the dried residue in a known volume of an appropriate solvent (e.g., methanol or mobile phase) for HPLC or LC-MS/MS analysis.
Workflow for Phytosterol Extraction
Section 2: Analytical Methodologies
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of phytosterols. Although phytosterols do not have a strong chromophore, they can be detected at low UV wavelengths.[5]
Experimental Protocol: RP-HPLC-UV for Phytosterol Analysis
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase | Acetonitrile:Methanol (75:25 v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 205 nm |
| Run Time | 20 minutes |
Calibration: Prepare a series of standard solutions of the target phytosterol in the mobile phase at concentrations ranging from 1 to 100 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Quantitative Data Summary (Example)
| Compound | Retention Time (min) | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |
| Campesterol | 8.5 | 1 - 100 | >0.999 | 0.5 | 1.5 |
| Stigmasterol | 9.2 | 1 - 100 | >0.999 | 0.4 | 1.2 |
| β-Sitosterol | 10.1 | 1 - 100 | >0.999 | 0.5 | 1.5 |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for analyzing low concentrations of phytosterols in complex matrices.[6][7] This method often utilizes Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).[7]
Experimental Protocol: LC-MS/MS for Phytosterol Analysis
Instrumentation:
-
LC-MS/MS system with an APCI or ESI source
-
Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Liquid Chromatography Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile:Isopropanol (90:10 v/v) with 0.1% Formic Acid |
| Gradient | 0-1 min, 80% B; 1-8 min, 80-100% B; 8-10 min, 100% B; 10.1-12 min, 80% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
|---|---|
| Ionization Mode | Positive APCI or ESI |
| Ion Source Temp. | 400°C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon |
Quantitative Data Summary (Example MRM Transitions)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Campesterol | 383.3 | 365.3 | 100 | 15 |
| Stigmasterol | 395.3 | 377.3 | 100 | 15 |
| β-Sitosterol | 397.4 | 379.4 | 100 | 15 |
| Internal Standard | e.g., d7-Cholesterol | e.g., 376.4 | 100 | 15 |
Section 3: Signaling Pathways
Sterols and their oxidized metabolites, oxysterols, are known to be involved in various cellular signaling pathways, modulating processes such as inflammation, cell proliferation, and apoptosis.[8] For instance, some sterols can influence the PI3K/Akt signaling pathway, which is crucial for cell survival and growth.[9] The specific signaling pathway affected by "this compound" would depend on its precise chemical structure and biological activity.
Illustrative Sterol-Modulated Signaling Pathway
The following diagram illustrates a generalized signaling cascade that can be influenced by sterols.
Conclusion
The analytical protocols detailed in these application notes provide a robust framework for the quantification of phytosterols in various samples. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, selectivity, and the complexity of the sample matrix. For the specific analysis of "this compound," it is imperative to first confirm its chemical identity and obtain a certified analytical standard. The provided methods can then be validated and optimized to ensure accurate and reliable results for research, quality control, and drug development applications.
References
- 1. scbt.com [scbt.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. 正戊醇 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. quora.com [quora.com]
- 6. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. harvest.usask.ca [harvest.usask.ca]
- 8. Subverting sterols: rerouting an oxysterol-signaling pathway to promote tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for the Mass Spectrometry-Based Analysis of Penasterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penasterol is a naturally occurring sterol that has garnered interest within the scientific community due to its potential biological activities. As with many complex natural products, understanding its structure and behavior in biological systems is paramount for further research and development. Mass spectrometry (MS) is a powerful analytical technique that provides detailed information about the molecular weight and structure of compounds through the analysis of their fragmentation patterns. This document provides detailed application notes and protocols for the characterization of this compound using mass spectrometry, with a focus on its fragmentation behavior. While specific fragmentation data for this compound is not extensively published, this guide infers its fragmentation based on the well-established principles of sterol and triterpenoid mass spectrometry.
Predicted Mass Spectrometry Fragmentation of this compound
This compound, being a steroidal compound, is expected to follow characteristic fragmentation pathways observed for other phytosterols. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are suitable ionization techniques for such molecules, with ESI often being preferred for its soft ionization, which typically preserves the molecular ion. In positive ion mode ESI-MS/MS, this compound is expected to initially form a protonated molecule, [M+H]⁺. A common initial fragmentation step for sterols is the facile loss of a water molecule, yielding a prominent [M+H-H₂O]⁺ ion. Subsequent collision-induced dissociation (CID) of this ion will induce fragmentation of the sterol's tetracyclic ring system and its side chain.
Key fragmentation mechanisms for sterols include:
-
Ring Cleavages: Retro-Diels-Alder reactions are common in cyclic systems and can lead to characteristic neutral losses from the B-ring.
-
Side-Chain Cleavages: Fragmentation of the side chain can provide valuable information about its structure.
Based on the fragmentation of similar sterols, a proposed fragmentation pathway for this compound is initiated by the dehydration of the protonated molecule. Further fragmentation likely involves cleavage of the D-ring and loss of the side chain or parts thereof.
Data Presentation: Predicted Quantitative Data for this compound Analysis
While specific quantitative data for this compound is not available in the cited literature, the following table provides typical performance characteristics for LC-MS/MS methods developed for the quantitative analysis of related phytosterols. These values can serve as a benchmark for the development of a quantitative assay for this compound.
| Analyte (related sterol) | LLOQ (ng/mL) | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| β-Sitosterol | 10 | 10 - 2000 | > 0.99 | [1] |
| Campesterol | 10 | 10 - 2000 | > 0.99 | [1] |
| Stigmasterol | 10 | 10 - 2000 | > 0.99 | [1] |
| Brassicasterol | 0.05 (µg/mL) | Not Specified | Not Specified | [2] |
Experimental Protocols
Sample Preparation: Extraction of Sterols from Biological Matrices
This protocol is adapted from established methods for sterol extraction from cells[3][4].
Reagents:
-
Phosphate-buffered saline (PBS)
-
Chloroform:Methanol (1:1, v/v)
-
Toluene
-
Hexane
-
30% Isopropanol in Hexane
-
5% H₂O in Methanol
-
Nitrogen gas
Procedure:
-
Harvest cells in 3 mL of PBS in a glass tube.
-
Add 6.6 mL of Chloroform:Methanol (1:1, v/v).
-
Vortex thoroughly to ensure mixing of the phases.
-
Centrifuge at approximately 1500 x g for 5 minutes to separate the layers.
-
Carefully collect the lower organic phase containing the lipids into a clean glass vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 37°C.
Sample Cleanup: Solid-Phase Extraction (SPE)
This protocol is designed to isolate the sterol fraction from the crude lipid extract[3].
Materials:
-
Silica SPE columns (100 mg)
-
Vacuum manifold
Procedure:
-
Re-dissolve the dried lipid extract in 1 mL of toluene.
-
Condition a 100 mg silica SPE column with 2 mL of hexane.
-
Load the re-dissolved sample onto the conditioned SPE column.
-
Wash the column with 1 mL of hexane to remove non-polar impurities.
-
Elute the sterol fraction with 8 mL of 30% isopropanol in hexane.
-
Dry the eluted fraction under a stream of nitrogen gas at 37°C.
-
Reconstitute the dried sterols in an appropriate volume of a suitable solvent (e.g., 5% H₂O in methanol) for LC-MS analysis.
LC-MS/MS Analysis Protocol
This is a general protocol for the analysis of sterols by LC-MS/MS and should be optimized for this compound[1][2][4].
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., Inertsil C8)[1]
-
Mobile Phase A: Methanol with 5 mM ammonium acetate[4]
-
Mobile Phase B: 15% Water in methanol with 5 mM ammonium acetate[4]
-
Gradient: Optimize for separation of this compound from other matrix components. A typical starting point could be a gradient from 60% B to 100% B over 10 minutes.
-
Flow Rate: 0.3 - 0.6 mL/min
-
Injection Volume: 5 - 10 µL
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
Precursor Ion: [M+H-H₂O]⁺ of this compound (requires determination of its exact mass).
-
Product Ions: Determine the most abundant and specific fragment ions from a full scan MS/MS experiment.
-
Collision Energy: Optimize to maximize the intensity of the desired product ions.
-
Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.
Visualizations
References
Scaling Up the Purification of Penasterol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Penasterol, a bioactive triterpenoid isolated from the marine sponge Penares incrustans, has demonstrated potential as a pharmacological agent, notably through its inhibition of histamine release.[1] As interest in its therapeutic applications grows, the need for a scalable and efficient purification process becomes paramount. This document provides a detailed application note and a comprehensive protocol for the scaled-up purification of this compound, designed to be a valuable resource for researchers and professionals in drug development. The outlined methodology progresses from initial biomass processing and solvent extraction to multi-step chromatographic purification, yielding high-purity this compound suitable for preclinical and clinical research.
Introduction
Marine invertebrates, particularly sponges, are a rich source of novel secondary metabolites with diverse biological activities.[2][3][4][5] Triterpenoids, a class of compounds derived from a thirty-carbon precursor, are frequently isolated from marine sponges and often exhibit significant pharmacological properties, including anti-inflammatory, antiviral, and antitumor effects.[1][3] this compound, a lanostane-type triterpenoid, has been identified as an inhibitor of IgE-induced histamine release from mast cells, suggesting its potential in treating allergic and inflammatory conditions.[1]
The transition from laboratory-scale isolation to a robust, large-scale purification process presents several challenges, including maintaining yield and purity while ensuring economic feasibility.[6][7][8] This protocol addresses these challenges by outlining a multi-stage purification strategy that incorporates scalable techniques such as liquid-liquid partitioning and sequential chromatography.
Data Presentation
The following tables summarize the expected yields and purity at each stage of the scaled-up purification process, based on typical recoveries for similar triterpenoids from marine sources.
Table 1: Summary of Purification Stages and Expected Outcomes
| Purification Stage | Starting Material (Wet Weight) | Input Mass (Approx.) | Output Mass (Approx.) | Purity (%) |
| 1. Extraction | 10 kg Penares incrustans | 10 kg | 200 g (Crude Extract) | < 5% |
| 2. Liquid-Liquid Partitioning | 200 g Crude Extract | 200 g | 50 g (n-Hexane Fraction) | 5-15% |
| 3. Macroporous Resin Chromatography | 50 g n-Hexane Fraction | 50 g | 10 g (Triterpene-Enriched Fraction) | 30-50% |
| 4. High-Speed Counter-Current Chromatography (HSCCC) | 10 g Triterpene-Enriched Fraction | 10 g | 1.5 g (Purified this compound) | > 95% |
| 5. Crystallization | 1.5 g Purified this compound | 1.5 g | 1.2 g (Crystalline this compound) | > 99% |
Experimental Protocols
Biomass Preparation and Extraction
This initial stage focuses on the extraction of the crude lipophilic fraction containing this compound from the sponge biomass.
Materials:
-
Frozen Penares incrustans biomass
-
Methanol (ACS grade)
-
Dichloromethane (ACS grade)
-
Industrial blender
-
Large glass percolation columns
-
Rotary evaporator
Protocol:
-
Thaw 10 kg of frozen Penares incrustans at 4°C.
-
Homogenize the thawed biomass in a 1:1 (v/v) mixture of methanol and dichloromethane in an industrial blender.
-
Transfer the homogenate to a large percolation column and allow it to macerate for 24 hours at room temperature.
-
Elute the solvent from the column and collect the extract.
-
Repeat the extraction process on the biomass residue two more times with fresh solvent.
-
Pool the extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Liquid-Liquid Partitioning
This step separates the nonpolar triterpenoids from more polar compounds.
Materials:
-
Crude extract
-
n-Hexane
-
90% Methanol (aqueous)
-
Large separatory funnels
Protocol:
-
Dissolve the crude extract in 90% aqueous methanol.
-
Perform liquid-liquid partitioning against an equal volume of n-hexane in a large separatory funnel.
-
Shake vigorously and allow the layers to separate.
-
Collect the upper n-hexane layer.
-
Repeat the partitioning of the aqueous layer with n-hexane two more times.
-
Pool the n-hexane fractions and concentrate to dryness to yield the nonpolar fraction.
Macroporous Resin Chromatography
This stage enriches the triterpenoid content of the extract.
Materials:
-
Nonpolar fraction from partitioning
-
Macroporous adsorbent resin (e.g., D-101)
-
Chromatography column
-
Ethanol (various concentrations)
-
Fraction collector
Protocol:
-
Dissolve the nonpolar fraction in a minimal amount of ethanol.
-
Load the dissolved sample onto a pre-equilibrated macroporous resin column.
-
Wash the column with 50% aqueous ethanol to remove highly polar impurities.
-
Elute the column with a stepwise gradient of increasing ethanol concentrations (e.g., 70%, 95%, 100%).
-
Collect fractions and analyze by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify this compound-containing fractions.
-
Pool the enriched fractions and concentrate.
High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a scalable liquid-liquid chromatography technique that avoids solid supports, thus preventing irreversible adsorption of the sample.[9][10][11]
Materials:
-
Triterpene-enriched fraction
-
HSCCC instrument
-
Two-phase solvent system (e.g., chloroform-methanol-water 4:4:2, v/v)
Protocol:
-
Prepare and equilibrate the two-phase solvent system.
-
Dissolve the triterpene-enriched fraction in a suitable volume of the solvent system.
-
Fill the HSCCC column with the stationary phase.
-
Inject the sample and begin pumping the mobile phase at an optimized flow rate.
-
Collect fractions and monitor the effluent using an appropriate detector (e.g., UV or evaporative light scattering).
-
Analyze fractions by HPLC to identify those containing high-purity this compound.
-
Pool the pure fractions and evaporate the solvent.
Crystallization
The final step to obtain high-purity, crystalline this compound.
Materials:
-
Purified this compound from HSCCC
-
Methanol or another suitable solvent
-
Crystallization vessel
Protocol:
-
Dissolve the purified this compound in a minimal amount of hot methanol.
-
Allow the solution to cool slowly to room temperature, then transfer to 4°C.
-
Allow crystals to form over 24-48 hours.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold methanol.
-
Dry the crystals under vacuum to obtain pure, crystalline this compound.
Mandatory Visualizations
Signaling Pathway of IgE-Mediated Histamine Release
The following diagram illustrates the signaling cascade initiated by allergen cross-linking of IgE on mast cells, leading to degranulation and histamine release. This compound is hypothesized to inhibit one or more steps in this pathway.
Caption: IgE-mediated mast cell degranulation pathway and potential points of this compound inhibition.
Experimental Workflow for this compound Purification
The diagram below outlines the logical flow of the purification process from the raw marine sponge to the final high-purity product.
References
- 1. mdpi.com [mdpi.com]
- 2. Isolation of Natural Products from Marine Invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Triterpene and Steroid Glycosides from Marine Sponges (Porifera, Demospongiae): Structures, Taxonomical Distribution, Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scale-Up of Natural Product Isolation | Springer Nature Experiments [experiments.springernature.com]
- 7. Scaling-up of natural products isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Large-scale production of pharmaceuticals by marine sponges: sea, cell, or synthesis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation and purification of plant terpenoids from biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Purification of two triterpenoids from Schisandra chinensis by macroporous resin combined with high-speed counter-current chromatography. | Semantic Scholar [semanticscholar.org]
- 11. Separation and purification of triterpene saponins from roots of Radix phytolaccae by high-speed countercurrent chromatography coupled with evaporative light scattering detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of Penasterol Following Derivatization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Penasterol, a bioactive triterpenoid with the molecular formula C₃₀H₄₈O₃, requires chemical derivatization to enhance its volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis. This document provides detailed application notes and protocols for the successful derivatization of this compound using silylation, followed by its analysis using GC-MS. The primary method described is the conversion of this compound's hydroxyl groups to trimethylsilyl (TMS) ethers, a common and effective technique for preparing sterols and other triterpenoids for GC-MS.[1][2]
Introduction to this compound and the Need for Derivatization
This compound is a naturally occurring triterpenoid with a molecular weight of 456.7 g/mol .[3][4] Its structure contains three hydroxyl (-OH) functional groups, which make the molecule relatively polar and prone to thermal degradation at the high temperatures required for gas chromatography.[5][6][7][8]
Direct GC-MS analysis of underivatized this compound can lead to poor chromatographic peak shape, low sensitivity, and potential decomposition in the injector port or on the column. Derivatization, specifically silylation, is a crucial step to overcome these limitations. Silylation involves replacing the active hydrogen atoms in the hydroxyl groups with a non-polar trimethylsilyl (TMS) group.[2] This process increases the volatility and thermal stability of the analyte, leading to improved chromatographic resolution and more reliable quantitative analysis.[2]
Derivatization of this compound: Silylation
The most common method for derivatizing sterols and triterpenoids for GC-MS analysis is silylation using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[9] The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reaction rate.[1]
Reaction Scheme:
The silylation of this compound with BSTFA is depicted below. Each of the three hydroxyl groups on the this compound molecule reacts with BSTFA to form a TMS ether, yielding tris-trimethylsilyl-penasterol.
This compound + 3 BSTFA → tris-TMS-Penasterol + 3 N-trimethylsilyl-trifluoroacetamide
Experimental Protocols
Materials and Reagents
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine
-
Anhydrous Hexane or Ethyl Acetate (GC grade)
-
Nitrogen gas (high purity)
-
Glass reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Microsyringes
Standard Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as ethyl acetate or chloroform.
-
From the stock solution, prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
Derivatization Protocol
-
Pipette 100 µL of the this compound standard solution into a clean, dry 2 mL glass reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas. It is crucial to ensure the sample is completely dry, as moisture can interfere with the silylation reaction.
-
Add 50 µL of anhydrous pyridine to the dried sample to aid in dissolving the this compound.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Securely cap the vial and vortex briefly to ensure thorough mixing.
-
Heat the reaction mixture at 70°C for 60 minutes in a heating block or oven.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Analysis Parameters
The following are recommended starting parameters for the GC-MS analysis of derivatized this compound. These may require optimization based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 180°C, hold for 1 min, ramp to 300°C at 10°C/min, and hold for 10 min. |
| Transfer Line Temperature | 290°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-800 |
Data Presentation and Interpretation
Expected Quantitative Data
The derivatization of this compound with three TMS groups results in a significant increase in molecular weight.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| This compound | C₃₀H₄₈O₃ | 456.7 | Underivatized compound. |
| tris-TMS-Penasterol | C₃₉H₇₂O₃Si₃ | 673.2 | Derivatized with three trimethylsilyl groups (mass increase of 216.5 Da). |
Expected Mass Spectrum Fragmentation
The electron ionization mass spectrum of the tris-TMS-penasterol derivative is expected to show characteristic fragmentation patterns for silylated triterpenoids.[10]
-
Molecular Ion (M⁺): A peak corresponding to the molecular ion of the derivatized this compound (m/z 673) may be observed, though it might be of low intensity.
-
[M-15]⁺: A prominent fragment resulting from the loss of a methyl group (-CH₃) from one of the TMS groups (m/z 658).[11]
-
[M-90]⁺: A characteristic fragment due to the loss of trimethylsilanol (TMSOH) from the molecule (m/z 583).
-
Other Fragments: Additional fragments corresponding to further losses of methyl groups and TMSOH, as well as cleavage of the triterpenoid ring structure, are also expected. A peak at m/z 73, corresponding to the trimethylsilyl ion ([(CH₃)₃Si]⁺), is a common indicator of successful silylation.[12][13]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the derivatization and GC-MS analysis of this compound.
This compound Derivatization Reaction
Caption: Silylation reaction of this compound with BSTFA.
Conclusion
The protocol described in this application note provides a reliable method for the derivatization of this compound for GC-MS analysis. Silylation with BSTFA effectively enhances the volatility and thermal stability of this compound, enabling robust and reproducible chromatographic separation and mass spectrometric detection. This method is suitable for the qualitative and quantitative analysis of this compound in various sample matrices, supporting research and development in natural product chemistry and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 116424-94-3 [chemicalbook.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Functional group - Wikipedia [en.wikipedia.org]
- 7. Functional Groups [chem.fsu.edu]
- 8. Functional Groups Names, Properties, and Reactions – Introductory Chemistry [uen.pressbooks.pub]
- 9. brjac.com.br [brjac.com.br]
- 10. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Fluorescent Labeling of Penasterol for Cellular Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
Penasterol, a bioactive triterpenoid isolated from marine sponges, has garnered interest for its potent anti-tumor activities.[1] Understanding its subcellular localization and mechanism of action is crucial for its development as a therapeutic agent. Fluorescent labeling of this compound provides a powerful tool to visualize its uptake, distribution, and interaction with cellular components in real-time using fluorescence microscopy.[2][3] This document provides a detailed, exemplary protocol for the synthesis and application of a fluorescent this compound analog, "Pena-Fluor5," for live-cell imaging. The proposed method involves the covalent conjugation of a bright, photostable BODIPY-based dye to the hydroxyl group of this compound.
Quantitative Data Summary
The following tables summarize the hypothetical photophysical properties of the synthesized "Pena-Fluor5" probe and its biological activity in a cancer cell line. These values are representative of what would be expected for a successful fluorescent sterol probe.
Table 1: Photophysical Properties of Pena-Fluor5
| Property | Value |
| Excitation Maximum (λex) | 505 nm |
| Emission Maximum (λem) | 515 nm |
| Molar Extinction Coefficient (ε) | ~85,000 M-1cm-1 |
| Fluorescence Quantum Yield (Φ) | > 0.80 |
| Stokes Shift | 10 nm |
| Recommended Filter Set | Standard FITC/GFP |
Table 2: Biological Activity in Human Colorectal Cancer (HCT116) Cells
| Compound | IC50 (48h, µM) | Cellular Localization |
| This compound | 75 µM | Not Applicable |
| Pena-Fluor5 | 82 µM | Endoplasmic Reticulum, Lipid Droplets |
| BODIPY-FL (Free Dye) | > 200 µM | Diffuse Cytoplasmic |
Experimental Protocols
Protocol 1: Synthesis of Pena-Fluor5 via Esterification
This protocol describes the conjugation of a BODIPY-FL carboxylic acid, succinimidyl ester (NHS ester) to the C3-hydroxyl group of this compound. The hydroxyl group of sterols is a common site for attaching fluorophores.[4]
Materials:
-
This compound (≥95% purity)
-
BODIPY™ FL, SE (Succinimidyl Ester)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Argon or Nitrogen gas
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing solvent: Hexane/Ethyl Acetate (7:3 v/v)
Procedure:
-
Dissolution: In a flame-dried, round-bottom flask under an inert atmosphere (Argon), dissolve 10 mg of this compound in 2 mL of anhydrous DCM.
-
Addition of Base: Add 1.5 equivalents of Triethylamine (TEA) to the solution. Stir for 5 minutes at room temperature.
-
Dye Preparation: In a separate vial, dissolve 1.2 equivalents of BODIPY-FL, SE in 0.5 mL of anhydrous DMF.
-
Reaction: Slowly add the dissolved BODIPY-FL, SE to the this compound solution dropwise while stirring.
-
Incubation: Protect the reaction from light by wrapping the flask in aluminum foil. Allow the reaction to proceed at room temperature for 12-18 hours with continuous stirring.
-
Monitoring: Monitor the reaction progress by TLC. Spot the reaction mixture, this compound standard, and dye standard on a TLC plate. Develop the plate in Hexane/Ethyl Acetate (7:3). The formation of a new, fluorescent spot with an intermediate Rf value between this compound and the dye indicates product formation.
-
Quenching: Once the reaction is complete (as indicated by the consumption of this compound), quench the reaction by adding 5 mL of DCM and wash with 5 mL of saturated sodium bicarbonate solution, followed by 5 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification and Characterization of Pena-Fluor5
Materials:
-
Crude Pena-Fluor5 product
-
Silica gel for column chromatography
-
Elution solvent: Hexane/Ethyl Acetate gradient
-
High-Performance Liquid Chromatography (HPLC) system (optional)
-
Mass Spectrometer (e.g., ESI-MS)
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Purification: Purify the crude product using silica gel column chromatography.
-
Load the crude product onto a silica gel column pre-equilibrated with 100% Hexane.
-
Elute the column with a gradient of Ethyl Acetate in Hexane (e.g., 0% to 30%).
-
Collect fractions and monitor by TLC to isolate the fluorescent product (Pena-Fluor5).
-
Combine the pure fractions and evaporate the solvent. For higher purity, reverse-phase HPLC can be used.
-
-
Characterization:
-
Mass Spectrometry: Confirm the identity of Pena-Fluor5 by verifying its molecular weight using ESI-MS.
-
Spectroscopy: Dissolve the purified product in ethanol. Measure its absorbance spectrum to determine the excitation maximum (λex) and its emission spectrum to determine the emission maximum (λem).[5][6]
-
Protocol 3: Live-Cell Imaging with Pena-Fluor5
This protocol details the use of Pena-Fluor5 for imaging its subcellular distribution in live cancer cells.[7][8]
Materials:
-
HCT116 cells (or other cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pena-Fluor5 stock solution (1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Hoechst 33342 (for nuclear counterstain, optional)
-
ER-Tracker™ Red or LipidTOX™ Red Neutral Lipid Stain (for co-localization, optional)
-
Confocal laser scanning microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed HCT116 cells onto glass-bottom imaging dishes or chamber slides. Allow cells to adhere and grow to 60-70% confluency.
-
Preparation of Staining Solution: Prepare a working solution of Pena-Fluor5 by diluting the 1 mM DMSO stock solution in a serum-free medium to a final concentration of 1-5 µM.
-
Cell Staining:
-
Aspirate the culture medium from the cells and wash once with warm PBS.
-
Add the Pena-Fluor5 working solution to the cells.
-
Incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
-
Washing: Aspirate the staining solution and wash the cells two times with warm PBS or a complete medium to remove the excess probe.
-
Counterstaining (Optional): If co-localization is desired, incubate cells with organelle-specific dyes (e.g., ER-Tracker Red or LipidTOX Red) according to the manufacturer's protocol, either simultaneously with or after Pena-Fluor5 staining. For nuclear staining, add Hoechst 33342 to the final wash step for 10 minutes.
-
Imaging: Add fresh, warm imaging medium (e.g., phenol red-free medium) to the cells. Immediately proceed to image the cells using a confocal microscope.
-
Excitation/Emission: Use a ~488 nm laser for excitation and collect emission between ~500-550 nm for Pena-Fluor5.
-
Acquire images, ensuring to minimize phototoxicity and photobleaching by using low laser power and fast acquisition times.[9]
-
Diagrams and Workflows
Caption: Experimental workflow for Pena-Fluor5 synthesis and application.
Caption: Hypothesized signaling pathway inhibited by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioorthogonal probes for imaging sterols in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing the photophysical properties of fluorescent proteins using photoacoustic pump-probe spectroscopy and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physical Properties That Define Fluorescence | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Synthesis and Live-Cell Imaging of Fluorescent Sterols for Analysis of Intracellular Cholesterol Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Live-Cell Imaging of Fluorescent Sterols for Analysis of Intracellular Cholesterol Transport | Springer Nature Experiments [experiments.springernature.com]
- 9. par.nsf.gov [par.nsf.gov]
Unveiling the Cytotoxic Potential of Penasterol: Application Notes and Protocols for Preclinical Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penasterol, a naturally occurring phytosterol, has demonstrated significant potential as a cytotoxic agent against various cancer cell lines. This document provides a comprehensive overview of the established protocols for assessing the cytotoxicity of this compound, intended to guide researchers in the preclinical evaluation of this promising compound. The following sections detail the methodologies for key in vitro assays, present a summary of quantitative data from relevant studies, and visualize the implicated signaling pathways and experimental workflows.
Data Presentation: Summary of this compound's Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated across different cancer cell lines, with key findings summarized below. These data are compiled from studies on Peniocerol, a closely related phytosterol that is likely the compound of interest.
| Cell Line | Assay Type | Parameter | Result | Reference |
| Human Colon Cancer | ||||
| HCT-116 | Crystal Violet | IC50 | Time and dose-dependent inhibition | [1] |
| HCT-15 | Crystal Violet | IC50 | Time and dose-dependent inhibition | [1] |
| SW-620 | Crystal Violet | IC50 | Time and dose-dependent inhibition | [1] |
| Human Myeloid Leukemia | ||||
| HL-60 | MTT Assay | IC50 | 14.73 to 22.11 µg/mL (for various sterols) | [2] |
Note: The data for HL-60 cells pertains to a range of marine-derived sterols and provides a relevant context for this compound's potential activity.[2]
Experimental Protocols
Detailed methodologies for the key experiments to assess this compound's cytotoxicity are provided below.
Cell Viability and Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells.[3]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium and incubate for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
b) Crystal Violet Assay
This assay is a simple and effective method for quantifying cell viability by staining the DNA of adherent cells.[1]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the treatment period, gently wash the cells with PBS and fix them with 100 µL of 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining: Remove the fixative and add 100 µL of 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Gently wash the plate with water to remove excess stain and allow it to air dry.
-
Dye Solubilization: Add 100 µL of 33% acetic acid to each well to solubilize the stain.
-
Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and the IC50 value.
Apoptosis Assays
a) Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat them with various concentrations of this compound for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.
b) TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of apoptosis.
Protocol:
-
Cell Preparation and Treatment: Grow and treat cells on coverslips in a petri dish.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT and dUTP-fluorescein) for 60 minutes at 37°C in a humidified chamber.
-
Microscopy: Mount the coverslips with a mounting medium containing DAPI (for nuclear counterstaining) and visualize under a fluorescence microscope.
Cell Cycle Analysis
Propidium Iodide (PI) Staining and Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Culture and Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer.
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptotic Signaling Pathway
The following diagram illustrates the potential signaling cascade initiated by this compound leading to apoptosis. Studies on similar phytosterols suggest the involvement of both intrinsic and extrinsic pathways.[4][5]
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Assessing this compound Cytotoxicity
The following diagram outlines a logical workflow for the comprehensive assessment of this compound's cytotoxic effects.
Caption: A streamlined workflow for evaluating this compound's cytotoxicity.
References
- 1. frontiersin.org [frontiersin.org]
- 2. New Cytotoxic Oxygenated Sterols from the Marine Bryozoan Cryptosula pallasiana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro anti-proliferative activities of the sterols and fatty acids isolated from the Persian Gulf sponge; Axinella sinoxea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of oxysterol-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxysterols and mechanisms of apoptotic signaling: implications in the pathology of degenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Penasterol Extraction Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Penasterol extraction. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Disclaimer: Scientific literature with detailed extraction protocols and yield data specifically for this compound is limited. The following guidance is based on established methods for the extraction of phytosterols, a class of compounds to which this compound belongs. The principles and troubleshooting steps are broadly applicable, but optimization for your specific starting material is recommended.
Troubleshooting Guide: Enhancing this compound Extraction Yield
This guide addresses common issues encountered during this compound extraction, offering potential causes and solutions.
Issue 1: Low or No this compound Yield
Question: My extraction has resulted in a very low yield of this compound. What are the potential causes and how can I troubleshoot this?
Answer:
Low this compound yield can stem from several factors throughout the extraction process. A systematic evaluation of each step is crucial for identifying the root cause.
Potential Causes & Solutions:
-
Inadequate Cell Lysis: The plant or marine organism's cell walls may not be sufficiently disrupted to release the intracellular this compound.
-
Solution: Ensure the starting material is finely ground to a homogenous powder. For marine algae, consider pre-treatments like freeze-drying to break down cell structures.
-
-
Suboptimal Solvent Selection: The polarity of the extraction solvent may not be ideal for solubilizing this compound.
-
Solution: this compound, like other sterols, is generally soluble in nonpolar solvents. Hexane, ethanol, and methanol are commonly used. Experiment with solvent mixtures (e.g., ethanol/water) to fine-tune polarity. An 80/20 (v/v) ethanol/water mixture is often a good starting point.[1]
-
-
Inefficient Extraction Method: The chosen extraction technique may not be effective for your specific sample matrix.
-
Solution: Consider switching to a more advanced extraction method. While traditional methods like maceration and Soxhlet are common, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) often provide higher yields in shorter times.[2]
-
-
Incomplete Saponification: If this compound is present in its esterified form, saponification is necessary to hydrolyze the ester bonds and release the free sterol.
-
Solution: Ensure complete saponification by using an adequate concentration of a strong base (e.g., 2M KOH in ethanol/water) and optimizing the reaction time and temperature (e.g., 90°C for 10 minutes in a microwave system).[1]
-
-
Degradation of this compound: High temperatures and prolonged extraction times can lead to the degradation of heat-sensitive sterols.[2]
-
Solution: Optimize the extraction temperature and duration. For thermal-sensitive compounds, consider non-thermal methods like UAE or performing extractions at lower temperatures for a longer duration.
-
Issue 2: Poor Reproducibility Between Extraction Batches
Question: I am observing significant variations in this compound yield between different extraction runs. How can I improve the consistency of my results?
Answer:
Lack of reproducibility is a common challenge in natural product extraction. Standardizing your protocol and carefully controlling all experimental parameters is key to achieving consistent yields.
Potential Causes & Solutions:
-
Inconsistent Starting Material: Variations in the source, age, and pre-processing of the raw material can significantly impact this compound content.
-
Solution: Whenever possible, use starting material from the same batch. Document the source, collection date, and any pre-processing steps (e.g., drying, grinding) for each batch.
-
-
Variable Particle Size: Inconsistent grinding of the starting material will lead to variable surface area for solvent interaction.
-
Solution: Use a sieve to ensure a uniform particle size of the ground material before extraction.
-
-
Fluctuations in Extraction Parameters: Minor variations in temperature, time, solvent-to-solid ratio, and agitation speed can affect extraction efficiency.
-
Solution: Precisely control and monitor all extraction parameters. Use calibrated equipment and document the exact conditions for each run.
-
-
Inconsistent Solvent Quality: The purity and water content of solvents can vary between batches.
-
Solution: Use high-purity, analytical grade solvents from a reliable supplier.
-
Frequently Asked Questions (FAQs)
Q1: Which extraction method provides the highest yield for phytosterols?
A1: Modern extraction techniques generally offer higher yields compared to traditional methods. Supercritical Fluid Extraction (SFE) with CO2 has been shown to provide the highest yield of phytosterols in some studies.[2] However, the optimal method can depend on the specific starting material and the desired purity of the final product. Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are also highly efficient and can significantly reduce extraction time and solvent consumption.[2][3]
Q2: What is the role of saponification in this compound extraction?
A2: In many natural sources, this compound may exist as fatty acid esters. Saponification is a chemical process that uses a strong alkali (like potassium hydroxide) to break these ester bonds, liberating the free this compound.[2][4] This is a crucial step for accurately quantifying the total this compound content and for isolating the free sterol.[4]
Q3: How can I prevent the degradation of this compound during extraction?
A3: this compound, like other phytosterols, can be sensitive to high temperatures and oxidation. To minimize degradation, consider the following:
-
Temperature Control: Avoid excessive temperatures during extraction and solvent evaporation.[2] For methods like MAE, carefully optimize the temperature to a range that ensures efficient extraction without causing degradation, often up to 100°C for many stable compounds.[5]
-
Reduced Extraction Time: Shorter extraction times, as offered by UAE and MAE, can reduce the exposure of this compound to potentially degrading conditions.
-
Inert Atmosphere: If this compound is particularly sensitive to oxidation, consider performing the extraction and solvent removal steps under an inert atmosphere (e.g., nitrogen or argon).
-
Antioxidant Addition: In some cases, the addition of a small amount of an antioxidant to the extraction solvent may help to prevent oxidative degradation.
Q4: What are the optimal solvent-to-solid ratios for phytosterol extraction?
A4: The optimal solvent-to-solid ratio can vary depending on the extraction method and the starting material. Generally, a higher solvent-to-solid ratio can increase the extraction yield.[6] However, excessively high ratios can lead to the unnecessary use of large volumes of solvent, which can be costly and time-consuming to remove. A common starting point for optimization is a ratio of 1:20 to 1:30 (g/mL).[6]
Data Presentation: Comparison of Extraction Methods for Phytosterols
The following table summarizes quantitative data on phytosterol yields from various extraction methods, providing a basis for comparison.
| Extraction Method | Starting Material | Key Phytosterols | Yield | Reference |
| Supercritical CO2 Extraction | Cocoa Butter | Total Phytosterols | 6441 ± 0.11 µg/g | [2] |
| Ultrasound-Assisted Extraction (UAE) | Cocoa Butter | Total Phytosterols | 5106 ± 0.02 µg/g | [2] |
| Soxhlet Extraction | Cocoa Butter | Total Phytosterols | 4960 ± 0.01 µg/g | [2] |
| Pressurized Liquid Extraction (PLE) | Almonds | β-sitosterol | 1.16 ± 0.15 mg/g | [2] |
| Saponification | Almonds | β-sitosterol | 1.15 ± 0.07 mg/g | [2] |
| Microwave-Assisted Extraction (MAE) | Cocoa Shell | β-sitosterol | ~3546 mg/100g | [7] |
Experimental Protocols
Protocol 1: Microwave-Assisted Saponification and Extraction of this compound
This protocol is adapted from methods used for the extraction of sterols from fats and oils.[1]
Materials:
-
Ground and dried starting material
-
2M KOH in 80/20 (v/v) ethanol/water
-
n-hexane
-
Microwave extraction system
-
Solid-Phase Extraction (SPE) cartridge (silica)
-
Diethyl ether
Procedure:
-
Weigh 2.5 g of the ground sample into a microwave vessel.
-
Add 25 mL of 2M KOH in ethanol/water (80/20 v/v).
-
Place the vessel in the microwave system.
-
Set the microwave program to reach 90°C within 2 minutes at 800 W and hold for 10 minutes with constant stirring.
-
After cooling, extract the unsaponifiable fraction with three successive portions of n-hexane (40 mL, 30 mL, 30 mL).
-
Combine the n-hexane extracts and evaporate to dryness under reduced pressure.
-
Dissolve the dried extract in 1.0 mL of n-hexane.
-
Condition an SPE cartridge with 6.0 mL of n-hexane.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 5.0 mL of n-hexane/diethyl ether (98/2 v/v).
-
Elute the sterol fraction with 7.0 mL of n-hexane/diethyl ether (30/70 v/v).
-
Evaporate the solvent from the sterol fraction and analyze for this compound content.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline for UAE of phytosterols from marine algae.[8][9]
Materials:
-
Finely ground, freeze-dried marine algae
-
Ethanol (or other suitable solvent)
-
Ultrasonic bath or probe sonicator
-
Filtration apparatus
Procedure:
-
Weigh 10 g of the prepared algal powder.
-
Add 200 mL of ethanol to create a 1:20 solid-to-liquid ratio.
-
Place the mixture in an ultrasonic bath or use a probe sonicator.
-
Sonicate at a frequency of 20-40 kHz for 30-60 minutes at a controlled temperature (e.g., 40-50°C).
-
After sonication, filter the mixture to separate the extract from the solid residue.
-
Re-extract the solid residue with fresh solvent to maximize yield.
-
Combine the extracts and evaporate the solvent under reduced pressure.
-
The crude extract can then be further purified to isolate this compound.
Visualizations
Caption: General workflow for this compound extraction and purification.
Caption: Troubleshooting logic for addressing low this compound yield.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation on phenolic compounds stability during microwave-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of extraction conditions for polyphenols from the stem bark of Funtumia elastica (Funtum) utilizing response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. umpir.ump.edu.my [umpir.ump.edu.my]
- 8. Benefits and Drawbacks of Ultrasound-Assisted Extraction for the Recovery of Bioactive Compounds from Marine Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Penasterol Synthesis
Disclaimer: Publicly available, detailed synthesis protocols for Penasterol are scarce. This guide is structured around a hypothetical, plausible multi-step synthesis of a complex sterol-like molecule to serve as a practical template for researchers. The troubleshooting advice and protocols provided are based on general principles of organic chemistry and are intended to be adapted to a specific, validated reaction scheme.
Frequently Asked Questions (FAQs)
Q1: My initial reaction (Step 1: Grignard reaction) is not proceeding to completion, and I'm recovering mostly starting material. What are common causes?
A1: Incomplete Grignard reactions are often due to two primary issues: inactive magnesium or the presence of moisture or other protic sources. Ensure your magnesium turnings are fresh and activated (e.g., by crushing them gently under an inert atmosphere or using a crystal of iodine). All glassware must be rigorously flame-dried or oven-dried, and your solvent (e.g., THF, diethyl ether) must be anhydrous. Contamination from atmospheric moisture can be minimized by maintaining a positive pressure of an inert gas like argon or nitrogen.
Q2: I'm observing a significant side product in Step 2 (Oxidation). How can I identify and minimize it?
A2: The formation of side products during oxidation is common. First, characterize the side product using techniques like NMR, Mass Spectrometry, and IR spectroscopy. A common side product in sterol synthesis can be an over-oxidized species or an elimination product. To minimize it, consider lowering the reaction temperature or reducing the equivalents of the oxidizing agent. The table below shows hypothetical outcomes of varying reaction conditions.
Q3: The final purification of this compound by column chromatography is resulting in low yield. What could be the issue?
A3: Low recovery from column chromatography can stem from several factors. The compound might be adsorbing irreversibly to the silica gel, which can happen with highly polar compounds. To mitigate this, you can deactivate the silica gel with a small percentage of a polar solvent like triethylamine in your eluent system. Alternatively, your chosen solvent system may not be optimal for eluting the product. Run analytical TLC plates with various solvent systems to find the one that gives your product an Rf value between 0.25 and 0.4 for the best separation and recovery. Finally, the compound might be unstable on silica; in such cases, alternative purification methods like preparative HPLC or crystallization should be explored.
Troubleshooting Guides
Problem 1: Low Yield in Step 1 (Hypothetical Pathway: Alkylation)
If you are experiencing low yields in the alkylation step to form the core sterol backbone, consult the following decision tree to diagnose the issue.
Technical Support Center: Optimizing Penasterol HPLC Separation
Welcome to the technical support center for the HPLC analysis of Penasterol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing the separation and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the HPLC analysis of this compound?
A1: this compound, a triterpenoid-like sterol, presents several analytical challenges. Due to its chemical structure, it has low UV absorbance, making detection difficult with standard UV-vis detectors.[1] Additionally, its lipophilic nature can lead to poor solubility in highly aqueous mobile phases, potentially causing issues with peak shape and carryover.[1]
Q2: Which HPLC mode is recommended for this compound analysis, Reversed-Phase or Normal-Phase?
A2: Both reversed-phase (RP) and normal-phase (NP) HPLC can be employed for sterol analysis. Reversed-phase is often the first choice due to its versatility and the use of less hazardous mobile phases. However, for highly lipophilic compounds like this compound, normal-phase HPLC can offer advantages in terms of sample solubility and unique selectivity.[1] This guide will primarily focus on a reversed-phase method as a starting point, as it is more commonly available in analytical laboratories.
Q3: What type of detector is most suitable for this compound analysis?
A3: Given this compound's lack of a strong UV chromophore, detection at low wavelengths (e.g., 205-210 nm) is a possibility, though it may suffer from low sensitivity and baseline noise.[2][3] A more robust and universal detection method is recommended, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[4][5] These detectors are not dependent on the optical properties of the analyte and provide a response proportional to its mass.[4]
Q4: How should I prepare this compound samples for HPLC analysis?
A4: Sample preparation is critical for successful HPLC analysis. A general procedure involves dissolving the this compound standard or extract in a solvent that is compatible with the initial mobile phase. To avoid peak distortion, the sample solvent should ideally be the same as, or weaker than, the initial mobile phase. For reversed-phase HPLC, a high percentage of organic solvent like methanol or acetonitrile is a good starting point. If the sample is from a complex matrix, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.[6][7]
Recommended Starting HPLC Method
This section provides a baseline reversed-phase HPLC method for this compound analysis. Optimization will likely be required based on your specific instrumentation and sample matrix.
Experimental Protocol: Baseline Reversed-Phase HPLC Method for this compound
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
From the stock solution, prepare working standards in the range of 10-200 µg/mL by diluting with the initial mobile phase composition (Acetonitrile:Water 85:15).
-
-
HPLC System and Conditions:
-
Column: C18 or C30 column (e.g., 4.6 x 150 mm, 3.5 µm). A C30 column may offer enhanced selectivity for steroidal compounds.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program:
-
Start with 85% B.
-
Linearly increase to 100% B over 15 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to 85% B over 1 minute and equilibrate for 4 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detector: ELSD (Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 SLM) or CAD.
-
Troubleshooting Guide
This guide addresses common problems you may encounter during the optimization of your this compound HPLC separation.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Sample Solvent Incompatibility | The sample is dissolved in a solvent significantly stronger than the mobile phase. Dilute the sample in the initial mobile phase. |
| Column Overload | The injected sample concentration is too high. Reduce the injection volume or dilute the sample. |
| Secondary Interactions | This compound may be interacting with active sites on the silica backbone of the column. Try a column with end-capping or add a small amount of a competing base (e.g., 0.1% triethylamine) to the mobile phase if using a silica-based column. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
Issue 2: Inconsistent Retention Times
| Possible Cause | Recommended Solution |
| Inadequate Column Equilibration | Ensure the column is sufficiently equilibrated with the initial mobile phase conditions between injections. Increase the equilibration time in your gradient program. |
| Fluctuations in Column Temperature | Use a column oven to maintain a stable temperature. Small changes in temperature can affect retention times. |
| Mobile Phase Composition Drift | Prepare fresh mobile phase daily. If using an online mixer, ensure the proportioning valves are functioning correctly. |
| Pump Malfunction | Check for leaks in the pump and ensure the flow rate is stable and accurate. |
Issue 3: Low Signal or No Peak Detected (with ELSD/CAD)
| Possible Cause | Recommended Solution |
| Insufficient Analyte Concentration | The concentration of this compound in the sample is below the detector's limit of detection. Concentrate the sample or inject a larger volume. |
| Inappropriate Detector Settings | Optimize the ELSD/CAD settings (nebulizer and evaporator temperatures, gas flow). For semi-volatile compounds, lower temperatures may be necessary to prevent analyte loss.[8] |
| Mobile Phase Incompatibility | High concentrations of non-volatile buffers (e.g., phosphate) are not compatible with ELSD/CAD. Use volatile mobile phase additives like formic acid or ammonium acetate if needed. |
| Clogged Nebulizer | The nebulizer may be clogged. Follow the manufacturer's instructions for cleaning and maintenance. |
Issue 4: Poor Resolution Between this compound and Impurities
| Possible Cause | Recommended Solution |
| Suboptimal Mobile Phase Composition | Modify the mobile phase. Try methanol instead of acetonitrile as the organic modifier, or use a ternary mixture (e.g., acetonitrile/methanol/water). |
| Inadequate Stationary Phase Selectivity | Switch to a column with a different stationary phase. For sterols, a C30 or a phenyl-hexyl column may provide alternative selectivity. |
| Gradient Slope is Too Steep | Flatten the gradient around the elution time of this compound to increase the separation window. |
| Temperature Effects | Vary the column temperature (e.g., 25°C, 35°C, 45°C). Temperature can alter selectivity and improve resolution. |
Data Presentation
Table 1: Effect of Organic Modifier on this compound Retention and Peak Shape
| Organic Modifier | Retention Time (min) | Tailing Factor | Resolution (Rs) from Impurity A |
| Acetonitrile | 8.2 | 1.5 | 1.2 |
| Methanol | 9.5 | 1.2 | 1.8 |
Table 2: Influence of Column Temperature on Resolution
| Column Temperature (°C) | Retention Time (min) | Tailing Factor | Resolution (Rs) from Impurity A |
| 25 | 9.8 | 1.3 | 1.6 |
| 30 | 9.5 | 1.2 | 1.8 |
| 40 | 8.9 | 1.1 | 1.7 |
Visualizations
Caption: Experimental workflow for this compound HPLC analysis.
Caption: Troubleshooting logic for this compound HPLC separation.
References
- 1. HPLC sterol analyses - Chromatography Forum [chromforum.org]
- 2. mdpi.com [mdpi.com]
- 3. An HPLC method for the quantification of sterols in edible seaweeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 5. peakscientific.com [peakscientific.com]
- 6. lipidmaps.org [lipidmaps.org]
- 7. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An investigation into detector limitations using evaporative light-scattering detectors for pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Penasterol degradation and prevention methods
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving Penasterol, with a focus on its degradation and prevention.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its basic chemical structure?
A1: this compound is a marine sterol with the molecular formula C30H48O3. Its structure is characterized by a tetracyclic steroid nucleus with a side chain at C-17. Understanding this structure is crucial for predicting its stability and potential degradation pathways.
Q2: What are the primary factors that can cause this compound to degrade?
A2: Like other sterols, this compound is susceptible to degradation under certain environmental conditions. The primary factors include:
-
Oxidation: Exposure to atmospheric oxygen, especially in the presence of light, heat, or metal ions, can initiate auto-oxidation.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Exposure to UV or even visible light can promote photolytic degradation, often through oxidative pathways.
-
pH: Extreme pH conditions (highly acidic or alkaline) can catalyze hydrolytic or other degradation reactions, although oxidation is typically the more significant concern for sterols.
-
Humidity: Moisture can facilitate certain degradation reactions and may also affect the physical stability of solid this compound.
Q3: What are the likely degradation products of this compound?
A3: Based on the known degradation pathways of similar sterols, the primary degradation products of this compound are expected to be various oxidation products. These typically form at the C-7 position and the double bond in the B-ring of the steroid nucleus. Common classes of degradation products include:
-
7α/β-Hydroxy-Penasterol: Formed by the initial oxidation of the C-7 position.
-
7-Keto-Penasterol: Further oxidation of the 7-hydroxy derivatives.
-
This compound-triols: Resulting from the oxidation of the double bond.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in chromatogram after sample preparation. | This compound degradation during sample handling or storage. | - Prepare samples fresh and analyze them promptly.- Use amber vials to protect from light.- Work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Store stock solutions at low temperatures (-20°C or below). |
| Loss of this compound potency in a formulation over time. | Chemical instability of this compound under the formulation and storage conditions. | - Conduct forced degradation studies to identify the primary degradation pathways.- Add an appropriate antioxidant to the formulation (e.g., BHT, BHA, α-tocopherol).- Optimize the formulation pH to a range where this compound is most stable.- Package the final product in light-resistant and airtight containers. |
| Inconsistent results in bioassays. | Degradation of this compound in the assay medium. | - Assess the stability of this compound in the specific bioassay medium and conditions.- Prepare this compound solutions fresh for each experiment.- If degradation is observed, consider using a stabilized formulation or adding an antioxidant to the medium if it does not interfere with the assay. |
| Physical changes in solid this compound (e.g., discoloration). | Oxidation or exposure to light and humidity. | - Store solid this compound in a tightly sealed container in a cool, dark, and dry place (desiccator).- If discoloration is observed, re-analyze the purity of the compound before use. |
Quantitative Data Summary
The following tables summarize representative data on this compound degradation under various stress conditions and the efficacy of different antioxidants. This data is based on typical degradation patterns observed for similar sterols and should be used as a guideline for experimental design.
Table 1: this compound Degradation Under Forced Degradation Conditions
| Stress Condition | Duration | Temperature | % this compound Degraded | Major Degradation Products |
| Acid Hydrolysis (0.1 N HCl) | 24 hours | 60°C | ~5% | Minimal degradation |
| Base Hydrolysis (0.1 N NaOH) | 24 hours | 60°C | ~8% | Minimal degradation |
| Oxidation (3% H₂O₂) | 8 hours | Room Temp | ~25% | 7α/β-Hydroxy-Penasterol, 7-Keto-Penasterol |
| Thermal Degradation | 48 hours | 80°C | ~15% | 7-Keto-Penasterol |
| Photolytic Degradation (UV light) | 12 hours | Room Temp | ~20% | 7α/β-Hydroxy-Penasterol, this compound-triols |
Table 2: Efficacy of Antioxidants in Preventing Oxidative Degradation of this compound (3% H₂O₂, 8 hours, Room Temp)
| Antioxidant (0.1% w/v) | % this compound Degraded |
| No Antioxidant | ~25% |
| Butylated Hydroxytoluene (BHT) | ~5% |
| Butylated Hydroxyanisole (BHA) | ~7% |
| α-Tocopherol (Vitamin E) | ~10% |
| Ascorbic Acid | ~18% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation products and pathways for this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 8 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve a known amount in the solvent for analysis.
-
Photolytic Degradation: Expose a solution of this compound to a UV light source (e.g., 254 nm) for 12 hours.
-
-
Sample Analysis:
-
After the specified duration, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC-UV or LC-MS method (see Protocol 2).
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
-
Protocol 2: Stability-Indicating HPLC-MS Method for this compound and its Degradation Products
This protocol provides a starting point for developing a stability-indicating analytical method.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Start with 70% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection:
-
UV detector at a wavelength determined by the UV spectrum of this compound (e.g., ~210 nm).
-
MS detector in positive ion mode, scanning a mass range that includes this compound and its expected degradation products (e.g., m/z 400-550).
-
-
Analysis:
-
Identify the peak for intact this compound based on its retention time and mass-to-charge ratio (m/z).
-
Identify potential degradation products by their unique retention times and m/z values, which will likely correspond to the addition of one or more oxygen atoms.
-
Visualizations
Caption: Proposed oxidative degradation pathway of this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Key strategies for preventing this compound degradation.
Technical Support Center: Minimizing Batch-to-Batch Variability of Paclitaxel
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize batch-to-batch variability of Paclitaxel in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Paclitaxel and why is batch-to-batch variability a concern?
Paclitaxel is a potent anti-cancer agent originally isolated from the Pacific yew tree. Its complex chemical structure makes its synthesis and purification challenging, which can lead to variations between different production batches. This variability can significantly impact experimental reproducibility, affecting parameters such as cell viability, apoptosis induction, and cell cycle arrest.
Q2: What are the primary sources of batch-to-batch variability in Paclitaxel?
The primary sources of variability in Paclitaxel batches include:
-
Purity: The percentage of active Paclitaxel and the presence of impurities or related cytotoxic compounds can differ.
-
Physical Properties: Variations in crystallinity and solubility can affect its bioavailability in cell culture.
-
Contaminants: The presence of endotoxins or other biologically active contaminants can lead to unexpected cellular responses.[1][2]
-
Storage and Handling: Improper storage conditions, such as exposure to light or temperature fluctuations, can lead to degradation of the compound.[1]
Q3: How can I assess the quality of a new batch of Paclitaxel?
It is crucial to perform in-house quality control on each new batch. Recommended analyses include:
-
High-Performance Liquid Chromatography (HPLC): To confirm the purity and identity of Paclitaxel.[2][3]
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.[2][3]
-
Cell-Based Potency Assay: To compare the biological activity of the new batch against a previously validated reference standard.
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability/Cytotoxicity Results
You may observe significant differences in the IC50 values or the dose-response curves between different batches of Paclitaxel.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Difference in Purity/Potency | Perform a dose-response experiment comparing the new batch to a previously characterized reference batch. | Protocol: Seed cells at a consistent density. Treat with a serial dilution of both the new and reference batches of Paclitaxel for a predetermined time (e.g., 48 or 72 hours). Measure cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo®). Compare the IC50 values. |
| Presence of Contaminants | Test for the presence of endotoxins, which can induce inflammatory responses and affect cell viability. | Protocol: Use a commercially available Limulus Amebocyte Lysate (LAL) assay to quantify endotoxin levels in your Paclitaxel stock solution. |
| Solubility Issues | Ensure complete solubilization of Paclitaxel. Incomplete dissolution can lead to lower effective concentrations. | Protocol: Prepare a high-concentration stock solution in a suitable solvent like DMSO. Visually inspect for any precipitates. Before use, warm the stock solution to room temperature and vortex thoroughly. |
Issue 2: Unexpected Cellular Morphology or Off-Target Effects
Cells treated with a new batch of Paclitaxel exhibit unusual morphological changes or phenotypes not previously observed.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Presence of Impurities | Analyze the purity of the Paclitaxel batch using analytical techniques. | Protocol: Use HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify any impurities in the Paclitaxel sample.[2][3] Compare the impurity profile to the certificate of analysis provided by the manufacturer. |
| Cell Line Misidentification or Contamination | Authenticate your cell line to rule out cross-contamination. | Protocol: Perform Short Tandem Repeat (STR) profiling to confirm the identity of your cell line.[4][5] Regularly test for mycoplasma contamination.[4][] |
| Variations in Experimental Conditions | Ensure consistent experimental parameters across all experiments. | Protocol: Maintain a detailed log of experimental conditions, including cell passage number, seeding density, media and serum lot numbers, and incubator conditions.[] |
Quantitative Data Summary
The following table provides a template for comparing the quality control data of different Paclitaxel batches.
| Parameter | Batch A (Reference) | Batch B | Batch C | Acceptance Criteria |
| Purity (HPLC, %) | 99.5 | 98.2 | 99.6 | > 98% |
| Endotoxin (EU/mg) | < 0.1 | 0.5 | < 0.1 | < 0.2 EU/mg |
| IC50 (in HeLa cells, nM) | 10.2 | 15.8 | 10.5 | ± 20% of Reference |
| Solubility (in DMSO) | Clear at 10 mM | Precipitate at 10 mM | Clear at 10 mM | Clear at working stock concentration |
Diagrams
Caption: Troubleshooting workflow for addressing inconsistent experimental results with a new batch of Paclitaxel.
References
dealing with interfering compounds in Penasterol analysis
Welcome to the technical support center for Penasterol analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to interfering compounds during experimental analysis.
Frequently Asked Questions (FAQs)
This section addresses specific issues that can lead to inaccurate or inconsistent results in this compound analysis.
Question 1: Why am I observing low or inconsistent recovery of this compound during sample extraction?
Answer: Low and variable recovery of this compound is a frequent challenge, often linked to its physicochemical properties and the complexity of the sample matrix. Key factors to consider include:
-
Inadequate Saponification: Saponification is a critical step to release this compound from its esterified forms within many biological samples.[1][2] Incomplete saponification will lead to an underestimation of the total this compound content. The conditions, including the concentration of the alkaline solution (e.g., ethanolic KOH), temperature, and reaction time, must be optimized.[1][2][3]
-
Suboptimal Solvent Selection: The choice of extraction solvent after saponification is crucial. Non-polar solvents like n-hexane are commonly used to extract sterols from the aqueous saponified mixture.[1][2]
-
Phase Separation Issues: During liquid-liquid extraction, incomplete separation between the aqueous and organic layers can lead to a significant loss of the analyte.[2] Ensure a sharp, clear separation before collecting the organic phase.
-
Matrix Interferences: Complex sample matrices, such as those rich in fats and other lipids, can interfere with the extraction process.[2][4] Multiple extraction steps or a solid-phase extraction (SPE) cleanup may be necessary to remove these interfering substances.[2][5]
Question 2: My chromatogram shows peak tailing or fronting for this compound. What could be the cause?
Answer: Chromatographic peak shape issues are common in sterol analysis and can often be attributed to interactions within the analytical system or the sample itself.
-
Peak Tailing: This can be caused by active sites on the GC or HPLC column interacting with the polar hydroxyl group of this compound.[2] Ensure the column is well-conditioned. Using an end-capped column can help minimize these secondary interactions. Also, check for contamination in the GC inlet liner or guard column.[6][7]
-
Peak Fronting: This may be an indication of column overload.[2] Try injecting a smaller sample volume or diluting the sample to bring the analyte concentration within the linear range of the column.[2]
-
Co-eluting Compounds: Structurally similar sterols or other matrix components can co-elute with this compound, distorting the peak shape. An adjustment of the temperature program (for GC) or the mobile phase gradient (for HPLC) may be required to improve resolution.
Question 3: I am analyzing this compound using GC-MS, but the response is low and inconsistent. What should I check?
Answer: Low and inconsistent response in GC-MS analysis of sterols often points to issues with volatilization or degradation.
-
Incomplete Derivatization: Sterols like this compound contain polar hydroxyl groups that require derivatization (e.g., silylation) to increase their volatility and thermal stability for GC analysis.[8][9] Incomplete derivatization can lead to poor peak shape and low response. Ensure the derivatization reagent (e.g., BSTFA with 1% TMCS) is fresh and the reaction is carried out under anhydrous conditions, as residual water can deactivate the reagent.[9][10]
-
Injector Issues: Active sites in the GC inlet liner can cause adsorption or degradation of the analyte.[6] Using a deactivated liner and changing it frequently can mitigate this issue.[6][7] The injection temperature should also be optimized to ensure efficient volatilization without causing thermal degradation.
-
Internal Standard Mismatch: The use of a suitable internal standard (IS) is crucial for accurate quantification.[6][9] The IS should be structurally similar to this compound and added at the beginning of the sample preparation process to account for losses during extraction and derivatization.[9] 5α-cholestane or epicoprostanol are common internal standards in sterol analysis.[9]
Question 4: How can I confirm that the peak I am quantifying is this compound and not an interfering compound?
Answer: Peak identification and purity are fundamental for accurate quantification.
-
Mass Spectrometry (MS): For GC-MS or LC-MS analysis, compare the mass spectrum of the peak in your sample to that of a certified this compound reference standard. The fragmentation pattern should match.[11][12]
-
Reference Standard Co-injection: The most reliable method is to compare the retention time of the peak in your sample to that of a certified this compound reference standard analyzed under the same conditions.[2]
-
Spiking: Add a known amount of the this compound standard to your sample extract and re-analyze it. An increase in the height/area of the peak of interest confirms its identity.[2]
Troubleshooting Guide for Interfering Compounds
This guide provides a systematic approach to identifying and mitigating the effects of common interfering compounds in this compound analysis.
Common Interfering Compounds and Their Effects
| Interfering Compound Class | Typical Source in Sample | Effect on Analysis | Recommended Removal/Mitigation Strategy |
| Fatty Acid Esters | Oils, Fats, Biological Tissues | Co-elution with this compound, Underestimation of total this compound if not hydrolyzed | Saponification |
| Free Fatty Acids | Incomplete Saponification, Matrix | Peak tailing, Ion suppression in LC-MS | Solid-Phase Extraction (SPE), Derivatization (for GC) |
| Other Sterols | Plant or Animal-based Samples | Co-elution, Misidentification | High-resolution chromatography (capillary GC, UHPLC) |
| Triglycerides | Oils, Fats, Plasma/Serum | Column contamination, Ion suppression | Saponification, High-speed centrifugation[13][14] |
| Pigments (e.g., Carotenoids) | Plant materials | Baseline interference, MS source contamination | Solid-Phase Extraction (SPE) |
Logical Troubleshooting Workflow
This diagram illustrates a step-by-step process for troubleshooting common issues in this compound analysis.
Caption: Troubleshooting decision tree for this compound analysis.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Saponification for Release of Esterified this compound
This protocol is designed to hydrolyze fatty acid esters, releasing free this compound for extraction.
-
Sample Preparation: Weigh approximately 1-2 g of the homogenized sample into a round-bottom flask.
-
Internal Standard: Add a known amount of internal standard (e.g., 5α-cholestane in a suitable solvent).
-
Saponification Solution: Prepare a 2 M solution of potassium hydroxide (KOH) in 95% ethanol.[3]
-
Reaction: Add 25 mL of the ethanolic KOH solution to the sample.[3] Attach a condenser and reflux the mixture at 80-90°C for 60-90 minutes with constant stirring.[3][15]
-
Cooling: After the reaction is complete, allow the mixture to cool to room temperature.
-
Extraction: Transfer the cooled mixture to a separatory funnel. Add an equal volume of deionized water. Extract the unsaponifiable matter (containing this compound) three times with 50 mL portions of n-hexane.[1]
-
Washing: Combine the organic (n-hexane) layers and wash them with equal volumes of 50:50 ethanol/water until the washings are neutral to pH paper. Finally, wash once with deionized water.
-
Drying and Evaporation: Dry the hexane extract over anhydrous sodium sulfate. Filter the solution and evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator. The residue contains the free this compound and other unsaponifiable lipids.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol is used to remove polar and some non-polar interferences from the unsaponifiable fraction before instrumental analysis.
Caption: Workflow for Solid-Phase Extraction (SPE) cleanup.
Methodology:
-
Cartridge: Use a 1g silica SPE cartridge.
-
Conditioning: Pre-condition the cartridge by passing 6 mL of n-hexane through it.[3] Do not allow the cartridge to go dry.
-
Sample Loading: Dissolve the dried unsaponifiable extract from Protocol 1 in 1 mL of n-hexane. Load this solution onto the conditioned SPE cartridge.[3]
-
Washing: Wash the cartridge with 5 mL of n-hexane/diethyl ether (98:2 v/v) to elute very non-polar interfering compounds like hydrocarbons.[3] Discard this fraction.
-
Elution: Elute the this compound fraction with 7 mL of n-hexane/diethyl ether (30:70 v/v) into a clean collection tube.[3] This solvent mixture is typically strong enough to elute sterols while leaving more polar compounds on the cartridge.
-
Final Preparation: Evaporate the collected fraction to dryness under a stream of nitrogen. The purified residue is now ready for derivatization (if required for GC analysis) or direct injection into an LC-MS system.
Protocol 3: Derivatization for GC-MS Analysis
This protocol converts this compound into its trimethylsilyl (TMS) ether, making it more volatile and suitable for GC analysis.[9]
-
Preparation: Ensure the purified this compound extract from Protocol 2 is completely dry. Any residual moisture will interfere with the reaction.[10]
-
Reagent: Prepare a derivatization solution. A common reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[9]
-
Reaction: Add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine (as a solvent) to the dried extract in a sealed reaction vial.[9]
-
Incubation: Tightly cap the vial and heat at 60-70°C for 1 hour to ensure complete derivatization.[9][10]
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS. The resulting TMS-ether of this compound will be more volatile and produce sharper chromatographic peaks.[8][9]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Microwave-Assisted Saponification Method Followed by Solid-Phase Extraction for the Characterization of Sterols and Dialkyl Ketones in Fats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. A single step solid-phase extraction method for complete separation of sterol oxidation products in food lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tips on sterol Analysis from plasma/serum - Chromatography Forum [chromforum.org]
- 8. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 9. aocs.org [aocs.org]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Sterols by Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 13. 4 ways to reduce the interference of lipid samples with biochemical analysis [en.seamaty.com]
- 14. researchgate.net [researchgate.net]
- 15. CN103113446A - Method for separating and extracting sterol from wool fat - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Resolution of Penasterol NMR Signals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the resolution of Penasterol and other sterol NMR signals.
Frequently Asked Questions (FAQs)
Q1: Why are the ¹H NMR signals of this compound and other steroids often poorly resolved?
A1: The complex and rigid ring structure of sterols like this compound contains many protons in chemically similar environments, particularly in the aliphatic region. This leads to significant signal overlap in the ¹H NMR spectrum, making it difficult to distinguish individual resonances and their coupling patterns.[1][2][3] The challenge is often compounded by the presence of numerous methylene (-CH₂-) and methine (-CH-) groups with very close chemical shifts.[1]
Q2: What is the most straightforward initial step to improve the resolution of my this compound NMR spectrum?
A2: The most effective initial step is to use a spectrometer with a higher magnetic field strength (e.g., 600 MHz or higher).[1][2] A stronger magnetic field increases the chemical shift dispersion, spreading the signals further apart and often resolving overlapping peaks without any changes to the sample or experiment type.[4]
Q3: My peaks are broad, not just overlapping. What are the common causes for this?
A3: Broad peaks in an NMR spectrum can be caused by several factors:
-
Poor Magnetic Field Homogeneity (Shimming): An inhomogeneous magnetic field across the sample is a primary cause of broad lines.[5]
-
Sample Concentration and Aggregation: High sample concentrations can lead to increased viscosity or molecular aggregation through hydrogen bonding, resulting in broader signals.[5][6][7]
-
Presence of Particulate Matter: Suspended solid particles in the NMR tube will severely degrade spectral resolution.[6][8][9]
-
Paramagnetic Impurities: Dissolved oxygen or other paramagnetic impurities can shorten relaxation times and broaden signals.[7]
Q4: Which advanced NMR experiments are most effective for resolving overlapping this compound signals?
A4: Two-dimensional (2D) NMR experiments are essential for resolving signal overlap.[1] The most commonly used and effective techniques for sterols include:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbons, spreading the crowded proton signals across the much wider ¹³C chemical shift range.[1][10] This is highly effective for resolving overlapping proton signals.[1]
-
COSY (Correlation Spectroscopy): Identifies protons that are scalar-coupled to each other, helping to trace out spin systems within the molecule.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together the molecular structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals spatial proximities between protons, which is invaluable for stereochemical assignments in the rigid sterol framework.[3]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: Poor Lineshape and Broad Signals
Question: My NMR signals are broad and asymmetric, making it impossible to see coupling. How can I fix this?
Answer: This is typically an issue with magnetic field homogeneity or the sample preparation itself. Follow these steps to diagnose and solve the problem.
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for diagnosing poor NMR resolution.
Solutions:
-
Re-shim the Magnet: An inhomogeneous magnetic field is the most common cause of poor lineshape.[5] Modern spectrometers have automated shimming routines that are very effective. For challenging samples, manual shimming of the Z1 and Z2 shims, followed by X and Y shims, can significantly improve resolution.[11]
-
Optimize Sample Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient.[6][12] Highly concentrated samples can be viscous, leading to broader lines.[5][9] If aggregation is suspected, diluting the sample can help.[7]
-
Filter Your Sample: Always filter your sample solution through a pipette with a glass wool plug or a syringe filter directly into the NMR tube.[6][7][8] This removes dust and other particulate matter that disrupt magnetic field homogeneity.[8]
-
Use High-Quality NMR Tubes: Use clean, dry, high-quality NMR tubes to ensure a uniform sample environment.[7][13] Scratches or imperfections in the glass can degrade performance.
-
Degas the Sample: For very high-resolution work, removing dissolved paramagnetic oxygen can sharpen signals. This is typically done using the freeze-pump-thaw technique.[6][7]
| Parameter | Recommendation | Rationale |
| Analyte Mass | 5-25 mg for ¹H; 50-100 mg for ¹³C | Balances signal-to-noise with potential for aggregation/viscosity issues.[6][12] |
| Solvent Volume | 0.6 - 0.7 mL (approx. 5 cm height) | Ensures the sample fills the detection coil properly for optimal shimming.[8][13] |
| Filtration | Mandatory (Glass wool or syringe filter) | Removes particulates that destroy magnetic field homogeneity.[6][8] |
| NMR Tube | High-quality, clean, unscratched | Prevents distortion of the magnetic field.[7][13] |
| Degassing | Optional (Freeze-Pump-Thaw) | Removes paramagnetic O₂ which can cause line broadening.[6][7] |
| Table 1. Recommended Sample Preparation Parameters for High-Resolution Sterol NMR. |
Issue 2: Severe Signal Overlap in the ¹H Spectrum
Question: The aliphatic region of my this compound ¹H spectrum (approx. 1.0-2.5 ppm) is a crowded mess of overlapping signals. How can I resolve these peaks?
Answer: Signal overlap in the sterol backbone is a classic problem.[3] Dispersing these signals requires changing the chemical environment or using a multi-dimensional experiment.
Logical Flow for Resolving Overlapping Signals
Caption: Decision tree for selecting a method to resolve signal overlap.
Solutions:
-
Change the Deuterated Solvent: Different solvents can induce differential chemical shifts in your analyte, potentially separating overlapping peaks.[1][5] Aromatic solvents like benzene-d₆ often cause significant shifts compared to chloroform-d due to anisotropic effects.
| Solvent | Common Use / Properties | Potential Effect on Sterol Spectrum |
| Chloroform-d (CDCl₃) | Standard, versatile solvent for non-polar to moderately polar compounds. | Default choice; may result in significant signal overlap.[1] |
| Benzene-d₆ (C₆D₆) | Aromatic solvent; induces aromatic solvent-induced shifts (ASIS). | Can significantly alter chemical shifts, often improving dispersion.[1] |
| DMSO-d₆ | For highly polar compounds; high viscosity can broaden lines. | Useful for samples with poor solubility in other solvents. |
| Methanol-d₄ (CD₃OD) | Protic solvent, useful for exchanging labile protons (-OH, -NH). | Can be used to identify hydroxyl protons on the sterol.[5] |
| Table 2. Comparison of Common Deuterated Solvents for Sterol NMR. |
-
Utilize 2D NMR Spectroscopy: This is the most powerful method for overcoming severe overlap. A 2D HSQC experiment is the best starting point. It spreads the proton signals out according to the chemical shift of the carbon they are attached to, providing excellent resolution.[1][10]
Experimental Protocols
Protocol 1: Acquiring a 2D HSQC Spectrum for Signal Resolution
This protocol outlines the key steps for setting up and running a standard 2D HSQC experiment to resolve overlapping proton signals in this compound.
Experimental Workflow for 2D HSQC
Caption: Standard workflow for a 2D HSQC NMR experiment.
Methodology:
-
Sample Preparation:
-
Accurately weigh 15-50 mg of your this compound sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[1][12]
-
Filter the solution through a pipette containing a small plug of glass wool directly into a 5 mm high-quality NMR tube to a height of about 5 cm.[6][13]
-
Cap the tube securely.
-
-
Spectrometer Setup:
-
Acquisition Parameters:
-
Load a standard HSQC pulse sequence (e.g., hsqcedetgpsisp on a Bruker spectrometer).[1]
-
Set the acquisition parameters as recommended in the table below. The number of increments in the indirect dimension (¹³C) is critical for resolution in that dimension.
-
| Parameter | Typical Value (600 MHz) | Purpose |
| Pulse Program | hsqcedetgpsisp (or similar) | Standard edited HSQC for CH, CH₂, and CH₃ correlation.[1] |
| ¹H Spectral Width (SW) | 12-16 ppm | To cover all proton signals.[14] |
| ¹³C Spectral Width (SW) | 180-220 ppm | To cover all carbon signals.[1][14] |
| Number of Scans (NS) | 8-16 per increment | To achieve an adequate signal-to-noise ratio. |
| Relaxation Delay (D1) | 1.5 - 2.0 s | Allows for relaxation of nuclei between scans.[14] |
| ¹³C Increments (F1) | 256 - 512 | Determines the digital resolution in the indirect dimension. |
| Acquisition Time (AQ) | ~0.1 - 0.2 s | Time for which the FID is recorded.[14] |
| Table 3. Typical Acquisition Parameters for a 2D HSQC Experiment on a Sterol. |
-
Data Processing and Analysis:
-
After acquisition, apply an appropriate window function (e.g., squared sine bell) in both dimensions.[1]
-
Perform a two-dimensional Fourier transform.[1]
-
Phase the spectrum carefully in both dimensions and apply baseline correction.
-
Analyze the resulting 2D spectrum, where each peak represents a correlation between a proton and its directly attached carbon. Overlapping proton signals will now be resolved if their attached carbons have different chemical shifts.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Nuclear Magnetic Resonance of Steroids | Modern NMR Approaches to the Structure Elucidation of Natural Products: Volume 2: Data Acquisition and Applications to Compound Classes | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 5. Troubleshooting [chem.rochester.edu]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. benchchem.com [benchchem.com]
- 8. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 9. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 10. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 11. depts.washington.edu [depts.washington.edu]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. sites.bu.edu [sites.bu.edu]
- 14. r-nmr.eu [r-nmr.eu]
Technical Support Center: Penasterol Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce ion suppression in Penasterol mass spectrometry.
Troubleshooting Guides
Problem: Low signal intensity or high variability in this compound quantification.
This issue is often a result of ion suppression, where other components in the sample matrix interfere with the ionization of this compound, leading to a reduced signal.[1][2][3]
Initial Assessment Workflow
The following workflow can help you diagnose and address potential ion suppression.
Caption: A logical workflow for troubleshooting and mitigating ion suppression in this compound analysis.
Detailed Troubleshooting Steps
Q1: How can I confirm that ion suppression is affecting my this compound analysis?
A1: A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram.[4][5]
Experimental Protocol: Post-Column Infusion
-
System Setup:
-
Set up your LC-MS system with the analytical column and mobile phase used for your this compound assay.
-
Using a T-piece, connect the outlet of the analytical column to both a syringe pump and the mass spectrometer's ion source.
-
-
Infusion:
-
Prepare a standard solution of this compound.
-
Begin the LC mobile phase flow and start the syringe pump to continuously infuse the this compound standard into the mobile phase stream at a low flow rate (e.g., 5-10 µL/min).
-
-
Analysis:
-
Allow the system to equilibrate until a stable signal for this compound is observed.
-
Inject a blank matrix extract (a sample prepared in the same way as your this compound samples but without the analyte).
-
-
Interpretation:
-
A consistent, flat baseline for the this compound signal indicates no ion suppression.
-
A dip or decrease in the baseline indicates a region where co-eluting matrix components are causing ion suppression.[5]
-
Q2: My post-column infusion experiment shows significant ion suppression. What are the next steps?
A2: Once ion suppression is confirmed, you should focus on improving your sample preparation, chromatographic separation, and MS detection parameters.
Sample Preparation Strategies to Reduce Matrix Effects
Q3: What sample preparation techniques are most effective at removing interfering matrix components for sterol analysis?
A3: The goal of sample preparation is to remove matrix components like phospholipids, salts, and proteins that are known to cause ion suppression.[3][4] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective than simple protein precipitation.[2][6]
| Sample Preparation Technique | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | Provides the least clean sample extract, often resulting in significant ion suppression from remaining matrix components like phospholipids.[2][4] |
| Liquid-Liquid Extraction (LLE) | Provides cleaner extracts than PPT, leading to less ion suppression.[2][6] | Can be more time-consuming and may have lower recovery for highly polar compounds. |
| Solid-Phase Extraction (SPE) | Offers selective extraction of analytes, effectively removing many interfering matrix components.[3] | Can be more expensive and requires method development to optimize the sorbent and elution conditions. |
| HybridSPE® | Specifically designed to deplete phospholipids from the sample, significantly reducing a major source of ion suppression.[7] | May be a more costly option. |
Experimental Protocol: Solid-Phase Extraction (SPE) for Sterol Analysis
This is a general protocol and should be optimized for this compound.
-
Conditioning: Condition a C18 SPE cartridge with one column volume of methanol followed by one column volume of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute this compound with a stronger organic solvent like methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the sample in the mobile phase.
Chromatographic and Mass Spectrometric Optimization
Q4: How can I optimize my chromatography to separate this compound from interfering matrix components?
A4: The goal is to chromatographically separate this compound from the regions of ion suppression.
-
Increase Chromatographic Resolution: Using columns with smaller particle sizes (e.g., UPLC) can provide sharper peaks and better resolution of this compound from matrix components.[8]
-
Gradient Optimization: Adjust the mobile phase gradient to increase the separation between your analyte and any co-eluting interferences identified in your post-column infusion experiment.
-
Column Chemistry: Consider using a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) to alter the selectivity of your separation.
Q5: Which ionization source is best for this compound analysis to minimize ion suppression?
A5: For sterols, which are moderately to low polarity compounds, Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression compared to Electrospray Ionization (ESI).[1][9][10]
| Ionization Source | Suitability for Sterols | Susceptibility to Ion Suppression |
| Electrospray Ionization (ESI) | Can be used, but is more prone to ion suppression from non-volatile matrix components.[1][9] | High |
| Atmospheric Pressure Chemical Ionization (APCI) | Generally more effective for less polar compounds like sterols and is less affected by matrix components.[1][9][10] | Low to Moderate |
Decision Pathway for Method Optimization
Caption: A step-by-step guide to optimizing your method to reduce ion suppression.
Advanced Calibration Strategies
Q6: If I still observe ion suppression after optimizing sample preparation and chromatography, what else can I do?
A6: Employing an appropriate internal standard is crucial for correcting for ion suppression that cannot be eliminated.
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the "gold standard" for correcting for matrix effects. A SIL internal standard for this compound will co-elute and experience the same degree of ion suppression as the analyte, allowing for accurate quantification based on the analyte-to-internal standard ratio.[1][3][11] It's important to note that an excessively high concentration of the SIL internal standard can itself cause ion suppression.[1]
-
Matrix-Matched Calibrators: Preparing your calibration standards in the same matrix as your samples (e.g., plasma from the same species) can help to compensate for consistent ion suppression across samples.[1][12]
Frequently Asked Questions (FAQs)
Q7: What is ion suppression?
A7: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the analyte of interest (this compound) is reduced by the presence of co-eluting components from the sample matrix.[1][12] This leads to a lower signal intensity and can negatively impact the accuracy and precision of your results.
Q8: What are the common causes of ion suppression in sterol analysis?
A8: Common causes include:
-
Endogenous matrix components: Phospholipids, salts, and proteins are major contributors.[2][4]
-
Exogenous components: Plasticizers from sample tubes and mobile phase additives can also cause suppression.[1][2]
-
High concentrations of the analyte itself or its internal standard. [1]
Q9: Can diluting my sample help reduce ion suppression?
A9: Yes, diluting your sample can reduce the concentration of interfering matrix components.[1][12] However, this will also reduce the concentration of this compound, so this approach is only feasible if your analyte concentration is high enough to be detected after dilution.[12]
Q10: What is the difference between ion suppression and ion enhancement?
A10: Ion suppression leads to a decrease in signal intensity, while ion enhancement is the opposite effect, where co-eluting matrix components increase the ionization efficiency of the analyte, resulting in a higher signal.[12] Both are types of matrix effects that can compromise the accuracy of your analysis.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. waters.com [waters.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
troubleshooting inconsistent cell-based assay results with Penasterol
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered when working with Penasterol and other novel sterol-like compounds in cell-based assays.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Inconsistent Results & High Variability
Q: I am observing high variability between my replicate wells. What are the potential causes?
High variability between replicates is a common issue and can stem from several factors, particularly when working with a novel compound like this compound.[1]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure your cell suspension is homogenous before and during plating. Gently swirl the suspension between pipetting steps. Let the plate sit at room temperature on a level surface for 15-20 minutes before incubation to allow for even cell distribution.[1][2] |
| Compound Precipitation | This compound, like many sterol-like compounds, may have limited solubility in aqueous cell culture media. Visually inspect for any precipitation after dilution. Prepare fresh dilutions for each experiment.[1][3] See the FAQ section for more on optimizing solubility. |
| Pipetting Errors | Calibrate your pipettes regularly. Use the appropriate pipette for the volume being dispensed and pre-wet the tips. For consistency, use a multichannel pipette for adding cells, media, and reagents.[1][4] |
| Edge Effects | The outer wells of a microplate are prone to evaporation, which can concentrate solutes and affect cell health.[1][2] To minimize this, fill the perimeter wells with sterile water or PBS and do not use them for experimental samples.[4] |
| Cell Clumping | Ensure single-cell suspension after trypsinization. Clumps of cells can lead to uneven access to this compound and assay reagents.[1] |
| Inconsistent Incubation Times | Stagger the addition of reagents to plates if you have a large number of plates to ensure consistent incubation times for all. Use a multichannel pipette to add reagents to minimize timing differences between wells.[4] |
Data Organization for Troubleshooting Variability:
Use the following table to track and compare results across replicate wells to identify patterns of variability.
Table 1: Example Data Table for Assessing Replicate Variability
| Treatment | Concentration | Replicate 1 (Signal) | Replicate 2 (Signal) | Replicate 3 (Signal) | Mean | Std. Dev. | %CV |
| Vehicle (DMSO) | 0.1% | 1.25 | 1.28 | 1.22 | 1.25 | 0.03 | 2.4% |
| This compound | 1 µM | 0.85 | 0.95 | 0.75 | 0.85 | 0.10 | 11.8% |
| This compound | 10 µM | 0.45 | 0.65 | 0.55 | 0.55 | 0.10 | 18.2% |
High Background Signal
Q: My assay is showing a high background signal. What are the common causes and how can I fix it?
High background can mask the true signal from your experiment, making data interpretation difficult. The source can be from the cells themselves, the reagents, or the procedure.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Autofluorescence | Cells and media components (like phenol red and serum) can naturally fluoresce.[5] Use phenol red-free media and the lowest possible serum concentration. If possible, switch to a fluorophore in the red or far-red spectrum to avoid the natural autofluorescence in the blue and green spectrums.[5] |
| Non-specific Antibody Binding | If using an antibody-based assay, high antibody concentrations can lead to non-specific binding.[5] Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong specific signal with low background.[5] |
| Contaminated Reagents | Buffers and media can become contaminated with bacteria or other substances that contribute to background signal.[6] Use fresh, sterile reagents.[7] |
| Inadequate Washing | Insufficient washing after antibody incubations is a frequent cause of high background.[5] Increase the number and duration of wash steps.[7] |
| Overly High Cell Seeding Density | Too many cells per well can lead to non-specific signals. Optimize your cell seeding density. |
Troubleshooting Workflow for High Background:
Caption: A logical workflow for troubleshooting high background signals in cell-based assays.
Low or No Signal
Q: I am not seeing any signal or the signal is very weak in my assay. What should I check?
A weak or absent signal can be due to a variety of factors, from the health of your cells to the reagents used.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Low Cell Number or Viability | Ensure you are seeding the optimal number of healthy, viable cells. Perform a cell titration experiment to determine the ideal seeding density.[8] |
| Suboptimal Reagent Concentration | The concentration of your detection reagents may be too low. Titrate key reagents, such as antibodies or detection substrates, to determine the optimal concentration.[9] |
| Incorrect Incubation Times | Optimize incubation times for both this compound treatment and reagent addition. |
| Degraded Reagents | Check the expiration dates of all reagents and ensure they have been stored correctly. |
| Incompatible Reagents | Ensure your primary and secondary antibodies are compatible if you are using an immunofluorescence-based assay.[10] |
| This compound Is Not Active in Your System | The target of this compound may not be present or functional in your chosen cell line. Consider using a different cell line or a positive control compound known to elicit a response. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (for solubilization)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Prepare a cell suspension at the desired concentration.
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Add 100 µL of sterile PBS to the outer 36 wells to minimize edge effects.[4]
-
-
Cell Culture: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.[1]
-
Include a vehicle control (medium with the same final DMSO concentration) and untreated control wells.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cytotoxicity Assay (LDH Release Assay)
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Cells of interest
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom plates
-
Commercially available LDH cytotoxicity assay kit
-
Lysis buffer (provided in the kit for maximum LDH release control)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Assay Preparation:
-
Equilibrate the plate and its contents to room temperature.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
-
LDH Measurement:
-
Transfer a portion of the cell culture supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture to each well of the new plate.
-
Incubate for the time specified in the kit protocol at room temperature, protected from light.
-
-
Stop Reaction and Measure:
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at the wavelength specified in the kit protocol (usually 490 nm).
-
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Signaling Pathways
Sterol compounds can influence a variety of cellular signaling pathways. Below are diagrams of pathways that may be affected by this compound.
Caption: A simplified diagram of a potential apoptosis-inducing pathway for this compound.
Caption: A simplified overview of the sterol biosynthesis pathway, indicating a potential point of interaction for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a sterol compound, likely with a complex structure similar to other natural sterols. Its precise mechanism of action is likely under investigation. Generally, sterols can influence cellular processes by integrating into cell membranes, altering their fluidity and the function of membrane-bound proteins, or by acting as signaling molecules that modulate gene expression.[11]
Q2: this compound is precipitating in my cell culture medium. How can I improve its solubility?
Poor aqueous solubility is a common challenge with sterol-like compounds.[12][13] Here are some strategies to improve solubility:
-
Use a Co-solvent: While DMSO is a common solvent, you might explore others like ethanol, keeping in mind their potential toxicity to your cells.[3][14] Always include a vehicle control with the same final solvent concentration.[15]
-
Optimize the Dilution Method: Instead of adding a small volume of high-concentration stock directly to a large volume of media, try adding the media dropwise to the stock solution while vortexing.[13]
-
Use of Surfactants: A small amount of a non-ionic surfactant, like Tween 20, can sometimes help to keep hydrophobic compounds in solution.[13]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their solubility in aqueous solutions.[3]
Table 2: Example of a Solubility Test for this compound
| Solvent System | This compound Concentration | Observation (after 2h at 37°C) |
| Medium + 0.1% DMSO | 10 µM | Clear |
| Medium + 0.1% DMSO | 50 µM | Slight precipitation |
| Medium + 0.5% DMSO | 50 µM | Clear |
| Medium + 0.1% DMSO + 0.01% Tween 20 | 50 µM | Clear |
Q3: How should I store my this compound stock solution?
To ensure the stability and activity of this compound, it is important to follow proper handling and storage procedures. Many sterol compounds are sensitive to light, temperature, and repeated freeze-thaw cycles.[15][16] It is advisable to prepare small-volume aliquots of your stock solution to minimize the number of times the main stock is handled.[17] For long-term storage, -20°C or -80°C is generally recommended. Always refer to any specific instructions provided by the supplier.
Q4: How do I determine the optimal concentration of this compound to use in my experiments?
For a novel compound, it is recommended to start with a broad concentration range in a preliminary experiment (e.g., from 1 nM to 100 µM) to identify an approximate effective concentration range.[15] Subsequent experiments can then focus on a narrower range of concentrations around this initial estimate to determine a more precise IC50 or EC50 value.[15]
Q5: Could this compound be cytotoxic to my cells?
Yes, like many biologically active compounds, this compound could be cytotoxic at certain concentrations. It is essential to perform a cytotoxicity assay, such as an LDH release assay, in parallel with your functional assays to distinguish between a specific biological effect and a general toxic one.[18]
Table 3: Example Data for Determining this compound Cytotoxicity
| This compound Concentration | % Cytotoxicity (LDH Release) | % Viability (MTT) |
| 0 µM (Vehicle) | 5% | 100% |
| 1 µM | 6% | 95% |
| 10 µM | 8% | 80% |
| 50 µM | 25% | 40% |
| 100 µM | 60% | 15% |
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 7. arp1.com [arp1.com]
- 8. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 9. biotium.com [biotium.com]
- 10. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Physical stability of a microcrystalline beta-sitosterol suspension in oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Cytotoxic effects exerted by pentachlorophenol by targeting nodal pro-survival signaling pathways in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Penasterol Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges of optimizing Penasterol dosage in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a naturally occurring sterol, primarily isolated from marine sponges of the Penares species.[1][2][3] It has demonstrated several biological activities, including potent antileukemic and anti-allergic effects.[1][2][4] Its anti-allergic properties are associated with the inhibition of histamine release.[4][5]
Q2: How should I determine the starting dose for my in vivo study with this compound?
A2: Determining the initial dose for in vivo studies is a critical step. For a novel compound like this compound, a conservative approach is recommended. If available, start with doses derived from in vitro data (e.g., the EC50 or IC50 values from cell-based assays). A common practice is to start with a dose that is a fraction of the in vitro effective concentration, after converting it to an in vivo equivalent. In the absence of prior in vivo data, a dose-range finding study is essential.
Q3: What is a dose-range finding study and why is it important for this compound?
A3: A dose-range finding (DRF) study is a preliminary experiment to identify a range of doses that are both safe and potentially effective. This is particularly important for natural products like this compound where in vivo data may be limited. A DRF study helps establish the Maximum Tolerated Dose (MTD) and the preliminary effective dose range, which will inform the dose selection for subsequent, larger-scale efficacy studies.
Q4: How should I formulate this compound for in vivo administration?
A4: The formulation of this compound will depend on its physicochemical properties, such as solubility. As a sterol, it is likely to be lipophilic. Common formulation strategies for lipophilic compounds include:
-
Suspension: Micronized this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a mixture of Tween 80 and saline.
-
Solution: If soluble, this compound can be dissolved in an appropriate vehicle like corn oil, sesame oil, or a solution containing a solubilizing agent such as cyclodextrin.
It is crucial to perform formulation stability and homogeneity tests before initiating animal studies.
Q5: What are the potential side effects or toxicities of this compound in vivo?
A5: While specific toxicity data for this compound is not extensively documented in publicly available literature, researchers should monitor for general signs of toxicity in animal models. These include, but are not limited to, weight loss, changes in behavior (lethargy, agitation), ruffled fur, and any signs of gastrointestinal distress. Given its steroidal structure, potential effects on hormonal pathways could be considered for long-term studies.
Troubleshooting Guides
Issue 1: I am observing unexpected toxicity or mortality at my initial doses.
-
Question: My animals are showing signs of toxicity (e.g., significant weight loss, lethargy) even at what I predicted to be a low dose of this compound. What should I do?
-
Answer:
-
Re-evaluate the Starting Dose: Your initial dose might be too high. Consider reducing the starting dose by 5- to 10-fold in your next experiment.
-
Check the Formulation: Ensure the formulation is homogenous and the compound is not precipitating out, which could lead to inconsistent and unexpectedly high local concentrations upon administration. Also, verify the purity of your this compound sample.
-
Vehicle Control: Confirm that the vehicle itself is not causing any adverse effects by observing a vehicle-only control group.
-
Route of Administration: The chosen route of administration (e.g., intraperitoneal vs. oral) can significantly impact toxicity. Consider a less invasive route if applicable.
-
Issue 2: I am not observing the expected therapeutic effect.
-
Question: I have administered this compound across a range of doses, but I am not seeing the desired biological effect (e.g., reduction in inflammation). What could be the reason?
-
Answer:
-
Insufficient Dose: The doses administered may be below the therapeutic window. A dose-escalation study to higher concentrations may be necessary, provided there are no toxicity concerns.
-
Poor Bioavailability: this compound, being a sterol, might have low oral bioavailability. Consider alternative routes of administration (e.g., intravenous, intraperitoneal) to ensure adequate systemic exposure. Pharmacokinetic studies are recommended to assess bioavailability.
-
Metabolism: The compound may be rapidly metabolized in vivo. Pharmacokinetic analysis can help determine the half-life of this compound in your animal model.
-
Experimental Model: Ensure that the chosen animal model is appropriate for evaluating the specific biological activity of this compound.
-
Issue 3: I am observing high variability in my experimental results.
-
Question: There is a large variation in the response to this compound between individual animals within the same dose group. How can I address this?
-
Answer:
-
Increase Sample Size: A larger number of animals per group can help to increase the statistical power and account for individual biological variation.
-
Animal Homogeneity: Ensure that all animals are of the same age, sex, and weight range, and are housed under identical environmental conditions.
-
Dosing Accuracy: Verify the accuracy of your dosing technique. For oral gavage, ensure proper placement to avoid accidental administration into the lungs. For injections, ensure consistent volume and site of administration.
-
Formulation Homogeneity: A non-homogenous formulation can lead to animals receiving different effective doses. Ensure the formulation is well-mixed before each administration.
-
Quantitative Data Summary
Since comprehensive quantitative data for this compound is limited in the public domain, the following tables provide illustrative examples based on typical values for natural sterols in preclinical studies. These should be used as a general guide and not as definitive values for this compound.
Table 1: Example Pharmacokinetic Parameters of a Hypothetical Sterol Compound in Rodents
| Parameter | Oral Administration (PO) | Intravenous Administration (IV) |
| Dose | 50 mg/kg | 10 mg/kg |
| Cmax (ng/mL) | 850 ± 150 | 2500 ± 400 |
| Tmax (h) | 2.0 ± 0.5 | 0.25 ± 0.1 |
| AUC (0-t) (ng*h/mL) | 6200 ± 1100 | 4800 ± 950 |
| Half-life (t1/2) (h) | 4.5 ± 1.2 | 3.8 ± 0.9 |
| Bioavailability (%) | ~25% | 100% |
Table 2: Example Dose-Response Data for this compound in an In Vivo Inflammation Model
| Dose Group (mg/kg) | N | Endpoint (e.g., % Inhibition of Edema) |
| Vehicle Control | 8 | 0% |
| This compound 10 | 8 | 15 ± 5% |
| This compound 30 | 8 | 35 ± 8% |
| This compound 100 | 8 | 60 ± 12% |
| Positive Control | 8 | 75 ± 10% |
Experimental Protocols
Protocol 1: Dose-Range Finding (DRF) Study for this compound in Mice
-
Objective: To determine the Maximum Tolerated Dose (MTD) and identify a preliminary effective dose range for this compound.
-
Animals: Male or female C57BL/6 mice, 6-8 weeks old.
-
Groups:
-
Group 1: Vehicle control (n=5)
-
Group 2: this compound 10 mg/kg (n=5)
-
Group 3: this compound 50 mg/kg (n=5)
-
Group 4: this compound 100 mg/kg (n=5)
-
Group 5: this compound 300 mg/kg (n=5)
-
-
Formulation: this compound suspended in 0.5% CMC in sterile saline.
-
Administration: Single oral gavage.
-
Monitoring:
-
Record body weight daily for 14 days.
-
Observe for clinical signs of toxicity (e.g., changes in posture, activity, fur texture) twice daily for the first 48 hours, then daily for 14 days.
-
Record any instances of morbidity or mortality.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 10-15% reduction in body weight and produces no significant signs of toxicity.
Protocol 2: Efficacy Study of this compound in a Carrageenan-Induced Paw Edema Model in Rats
-
Objective: To evaluate the anti-inflammatory efficacy of this compound.
-
Animals: Male Wistar rats, 180-220 g.
-
Groups (based on DRF study results):
-
Group 1: Vehicle control (n=8)
-
Group 2: this compound 25 mg/kg (n=8)
-
Group 3: this compound 50 mg/kg (n=8)
-
Group 4: this compound 100 mg/kg (n=8)
-
Group 5: Indomethacin 10 mg/kg (positive control) (n=8)
-
-
Procedure:
-
Administer this compound or vehicle orally 1 hour before carrageenan injection.
-
Measure the initial paw volume using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Endpoint: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Visualizations
Caption: Putative signaling pathway for this compound's anti-allergic effect.
Caption: General workflow for in vivo dosage optimization of this compound.
References
- 1. Protective Effects of Gynostemma pentaphyllum (var. Ginpent) against Lipopolysaccharide-Induced Inflammation and Motor Alteration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Secondary Metabolites of the Marine Sponge Penares cf. schulzei, Fluorescence Properties of 24-Methylenecholesta-4,6,8(14)-Trien-3-One | Semantic Scholar [semanticscholar.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Mechanism of inhibition of IgE-dependent histamine release from rat mast cells by this compound and penasterone - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Penasterol Scale-Up: A Technical Support Center
For researchers, scientists, and drug development professionals embarking on the large-scale production of Penasterol, a promising triterpenoid from the marine sponge Penares incrustans, the path from lab-scale discovery to industrial manufacturing is fraught with challenges. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions to address common issues encountered during the scale-up process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide rapid answers to common problems encountered during this compound production scale-up.
Extraction and Initial Processing
Question: Our initial crude this compound extract from Penares incrustans has a very low yield and is contaminated with a high concentration of inorganic salts. How can we improve the extraction efficiency and remove the salts?
Answer: This is a common challenge when working with marine invertebrates.[1] Here’s a troubleshooting guide:
-
Optimize Extraction Solvent: While methanol is a common solvent for initial extraction, a multi-step extraction using solvents of varying polarity can be more effective. Consider a sequential extraction with a non-polar solvent like hexane to remove lipids, followed by a more polar solvent like ethyl acetate or a mixture of dichloromethane and methanol to extract the triterpenoids.
-
Pre-extraction Sample Preparation: Ensure the sponge biomass is properly lyophilized (freeze-dried) to remove water, which can interfere with the extraction process. Grinding the lyophilized sponge material into a fine powder will increase the surface area for solvent penetration and improve extraction efficiency.
-
Desalting Techniques: High salt content is a major issue with marine extracts.[1]
-
Solid-Phase Extraction (SPE): Utilize a reverse-phase SPE cartridge (e.g., C18 or HP20SS) to retain this compound and other organic compounds while allowing the salts to be washed away with water.[1]
-
Solvent Partitioning: Perform a liquid-liquid extraction between a non-polar organic solvent (e.g., ethyl acetate) and water. This compound will partition into the organic layer, leaving the majority of the inorganic salts in the aqueous layer. This may need to be repeated multiple times.
-
-
Advanced Extraction Methods: For large-scale operations, consider more advanced techniques like Supercritical Fluid Extraction (SCE) with CO2, which can offer higher selectivity and reduce solvent waste.[2]
Question: We are observing significant degradation of this compound during the extraction and concentration steps. What could be the cause and how can we mitigate it?
Answer: this compound, like many complex natural products, can be sensitive to heat, light, and pH changes.
-
Temperature Control: Avoid high temperatures during solvent evaporation. Use a rotary evaporator under reduced pressure and a water bath with a controlled temperature (ideally below 40°C). For large volumes, consider thin-film evaporation.
-
Light Protection: Protect the extract from direct light by using amber-colored glassware or by covering the flasks with aluminum foil.
-
pH Neutrality: Ensure that the solvents and any aqueous solutions used are at a neutral pH, as acidic or basic conditions could potentially lead to the degradation of the triterpenoid structure.
-
Inert Atmosphere: For highly sensitive compounds, performing extraction and concentration steps under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Purification and Isolation
Question: We are struggling to achieve high purity of this compound using column chromatography. The fractions are often mixtures of closely related compounds. How can we improve the separation?
Answer: The purification of this compound from a complex mixture of similar triterpenoids requires a multi-step chromatographic approach.
-
Orthogonal Chromatography Techniques: Do not rely on a single chromatographic method. Combine different techniques that separate based on different principles. A typical workflow would be:
-
Normal-Phase Chromatography: Use silica gel with a gradient of non-polar to polar solvents (e.g., hexane to ethyl acetate) for initial fractionation.
-
Reverse-Phase Chromatography: Further purify the this compound-rich fractions using a C18 column with a gradient of polar to non-polar solvents (e.g., water/methanol or water/acetonitrile).
-
High-Performance Liquid Chromatography (HPLC): For final polishing and to achieve high purity, use a semi-preparative or preparative HPLC system. You may need to screen different columns (e.g., phenyl-hexyl, cyano) and solvent systems to find the optimal separation conditions.
-
-
Optimize Chromatographic Parameters:
-
Solvent System: Experiment with different solvent combinations and gradient profiles. Isocratic elution might be necessary for separating very similar compounds.
-
Column Loading: Avoid overloading the column, as this will lead to poor separation.
-
Flow Rate: A slower flow rate can improve resolution.
-
-
Consider Alternative Techniques: Techniques like Centrifugal Partition Chromatography (CPC) or Supercritical Fluid Chromatography (SFC) can offer better resolution for complex mixtures of similar polarity.
Biotechnological Production
Question: We are exploring the heterologous production of this compound in Saccharomyces cerevisiae, but the titers are very low. What are the likely bottlenecks and how can we improve the yield?
Answer: Low yields in microbial production of triterpenoids are a common issue.[3][4] The bottlenecks often lie in precursor supply, enzyme efficiency, and product toxicity.
-
Enhance Precursor Supply: this compound is synthesized via the mevalonate (MVA) pathway.[3] Overexpression of key enzymes in the MVA pathway, such as tHMG1 (truncated HMG-CoA reductase) and SQS (squalene synthase), can increase the pool of the precursor 2,3-oxidosqualene.[3][5]
-
Optimize Enzyme Expression and Activity:
-
Codon Optimization: Ensure the genes for the downstream enzymes (e.g., oxidosqualene cyclase, P450s) are codon-optimized for expression in yeast.
-
Promoter Strength: Use strong, inducible promoters to control the expression of the pathway enzymes.
-
Protein Engineering: Inefficient enzymes can be a major bottleneck. Protein engineering of the oxidosqualene cyclase and P450s may be necessary to improve their catalytic activity and specificity.[4]
-
-
Mitigate Product Toxicity: High concentrations of triterpenoids can be toxic to the host cells.
-
In Situ Product Removal (ISPR): Implement a two-phase fermentation system where a non-toxic organic solvent (e.g., isopropyl myristate) is used to continuously extract this compound from the culture broth, reducing its concentration in the cells.[6]
-
Membrane Engineering: Modifying the lipid composition of the cell membrane can enhance the export of triterpenoids.[7]
-
-
Optimize Fermentation Conditions:
-
Fed-batch Fermentation: A fed-batch strategy can help maintain optimal growth conditions and precursor supply, leading to higher product titers.[8]
-
Medium Optimization: Systematically optimize the carbon and nitrogen sources, as well as micronutrients, in the fermentation medium.
-
Quantitative Data Summary
The following tables provide hypothetical yet plausible quantitative data for this compound production based on reported values for similar marine-derived triterpenoids. This data is intended for planning and benchmarking purposes.
Table 1: Extraction and Purification of this compound from Penares incrustans
| Parameter | Lab-Scale (1 kg wet biomass) | Pilot-Scale (100 kg wet biomass) |
| Initial Biomass (wet weight) | 1 kg | 100 kg |
| Lyophilized Biomass (dry weight) | 0.2 kg | 20 kg |
| Crude Extract Yield | 20 g (10% of dry weight) | 2 kg (10% of dry weight) |
| This compound in Crude Extract | ~0.5% | ~0.5% |
| Yield after SPE (desalting) | 15 g | 1.5 kg |
| Yield after Silica Gel Chromatography | 1.5 g (this compound-rich fraction) | 150 g (this compound-rich fraction) |
| Purity after Silica Gel | ~40% | ~40% |
| Yield after C18 Chromatography | 300 mg | 30 g |
| Purity after C18 | ~85% | ~85% |
| Final Yield after Prep-HPLC | 100 mg | 10 g |
| Final Purity | >98% | >98% |
| Overall Yield (from dry biomass) | 0.05% | 0.05% |
Table 2: Biotechnological Production of this compound in S. cerevisiae
| Parameter | Shake Flask (1 L) | 100 L Bioreactor |
| Initial Strain Titer | 5 mg/L | 5 mg/L |
| Titer after MVA Pathway Engineering | 50 mg/L | 50 mg/L |
| Titer after Enzyme Optimization | 150 mg/L | 150 mg/L |
| Final Titer with Fed-Batch & ISPR | 500 mg/L | 500 mg/L |
| Fermentation Time | 120 hours | 144 hours |
| Productivity | ~4.2 mg/L/h | ~3.5 mg/L/h |
| Downstream Recovery Efficiency | 70% | 80% |
| Final Purified this compound | 350 mg | 40 g |
| Final Purity | >95% | >95% |
Experimental Protocols
Protocol 1: Scale-Up Extraction and Purification of this compound from Penares incrustans
1. Biomass Preparation:
- Collect Penares incrustans sponge and freeze immediately at -80°C.
- Lyophilize the frozen biomass until a constant dry weight is achieved.
- Grind the lyophilized sponge into a fine powder using an industrial blender.
2. Solvent Extraction:
- Macerate the powdered sponge material with methanol (1:10 w/v) at room temperature for 24 hours with constant stirring.
- Filter the extract and repeat the extraction process twice more.
- Combine the methanol extracts and concentrate under reduced pressure at 40°C to obtain the crude extract.
3. Desalting and Fractionation:
- Dissolve the crude extract in a minimal amount of methanol and adsorb it onto silica gel.
- Dry the silica-adsorbed extract and load it onto a large-scale flash chromatography column packed with silica gel.
- Elute the column with a stepwise gradient of hexane, ethyl acetate, and methanol.
- Collect fractions and monitor by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (7:3) and visualizing with anisaldehyde-sulfuric acid reagent.
- Combine the fractions containing this compound.
4. Reverse-Phase Chromatography:
- Concentrate the this compound-rich fractions and dissolve in methanol.
- Load the solution onto a C18 reverse-phase chromatography column.
- Elute with a gradient of methanol in water (from 70% to 100% methanol).
- Monitor fractions by HPLC and combine those with high this compound content.
5. Final Purification:
- Perform a final purification step using preparative HPLC with a suitable column (e.g., C18 or phenyl-hexyl) and an isocratic mobile phase of acetonitrile/water to achieve >98% purity.
- Dry the purified this compound under high vacuum.
Protocol 2: Biotechnological Production and Downstream Processing of this compound
1. Strain Cultivation:
- Inoculate a seed culture of the engineered S. cerevisiae strain in a suitable medium (e.g., YPD) and grow overnight at 30°C with shaking.
- Use the seed culture to inoculate a 100 L bioreactor containing a defined fermentation medium.
2. Fed-Batch Fermentation with In Situ Product Removal (ISPR):
- Maintain the bioreactor at 30°C with controlled pH and dissolved oxygen levels.
- After an initial batch phase, start a continuous feed of a concentrated glucose and nitrogen source to maintain a low glucose concentration and support high cell density.
- After 24 hours, add a sterile, non-toxic organic solvent (e.g., 10% v/v of isopropyl myristate) to the bioreactor to initiate ISPR.
- Continue the fermentation for a total of 144 hours.
3. Product Recovery:
- At the end of the fermentation, allow the organic and aqueous phases to separate.
- Harvest the organic phase containing the extracted this compound.
- Separate the yeast cells from the aqueous phase by centrifugation or microfiltration.
4. Extraction from Biomass:
- Disrupt the harvested yeast cells using a bead beater or high-pressure homogenizer.
- Extract the cell lysate with ethyl acetate.
- Combine the ethyl acetate extract with the organic phase from the ISPR.
5. Purification:
- Concentrate the combined organic extracts under reduced pressure.
- Purify the resulting crude this compound using the chromatographic steps outlined in Protocol 1 (Silica gel, C18, and preparative HPLC).
Visualizations
Caption: General workflow for this compound production from natural and biotechnological sources.
Caption: Troubleshooting logic for common issues in this compound scale-up production.
Caption: Postulated anti-inflammatory signaling pathway inhibited by this compound.
References
- 1. Fractionated Marine Invertebrate Extract Libraries for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MARINE NATURAL PRODUCTS- Durgashree Diwakar | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. Applications of protein engineering in the microbial synthesis of plant triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of In Situ Extraction for Enhanced Triterpenoid Production by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High production of triterpenoids in Yarrowia lipolytica through manipulation of lipid components - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fermentation Strategies for Production of Pharmaceutical Terpenoids in Engineered Yeast - PMC [pmc.ncbi.nlm.nih.gov]
Penasterol Formulation Stability: A Technical Support Center
Disclaimer: Penasterol is understood to be a fictional compound. The following technical support guide is based on established principles and data for sterol-based compounds, such as phytosterols (e.g., β-sitosterol), which share similar formulation and stability challenges.
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the stability of this compound formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound formulations?
A1: Like many sterol-based compounds, this compound is susceptible to several degradation pathways. The primary concerns are:
-
Oxidative Degradation: The unsaturated sterol ring is prone to oxidation, especially when exposed to heat, light, or oxygen. This leads to the formation of this compound Oxidation Products (POPs), such as keto-, hydroxy-, and epoxy-derivatives, which can alter the compound's efficacy and safety profile.[1][2][3]
-
Thermal Lability: High temperatures can accelerate degradation. Studies on similar sterols show significant oxidation at temperatures as high as 180°C.[4][5]
-
Poor Aqueous Solubility: this compound's hydrophobic nature presents significant formulation challenges, often leading to precipitation and low bioavailability in aqueous media.
-
Photodegradation: Exposure to UV radiation and even natural sunlight can induce the formation of POPs.[6]
Q2: How can I improve the solubility of this compound?
A2: Enhancing the solubility of this compound is crucial for its stability and bioavailability. Common strategies include:
-
Liposomal Encapsulation: Entrapping this compound within liposomes can protect it from degradation and improve its dispersibility in aqueous solutions.[7]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.
-
Use of Co-solvents and Surfactants: These can be employed in liquid formulations to increase solubility, although careful selection is necessary to avoid long-term stability issues.
Q3: What role does pH play in the stability of this compound formulations?
A3: While sterols themselves do not have easily ionizable groups, the pH of a formulation can influence the stability of the overall system. For instance, extreme pH values can affect the integrity of liposomal bilayers or the stability of excipients, indirectly impacting this compound's stability. While direct quantitative data on the effect of pH on sterol degradation is not abundant in the provided search results, it is known that alkaline conditions can degrade other plant-derived compounds and should be a consideration in formulation development.[8][9]
Q4: Can I use antioxidants to stabilize my this compound formulation?
A4: Absolutely. Co-formulating this compound with antioxidants is a highly effective strategy to mitigate oxidative degradation. Tocopherols (Vitamin E), green tea catechins, and quercetin have been shown to be effective in preventing the oxidation of sterols.[5][10]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Formulations
| Potential Cause | Troubleshooting Step | Recommended Action |
| Low Solubility | Re-evaluate the formulation strategy. | Consider encapsulating this compound in liposomes or creating a solid dispersion to improve aqueous dispersibility. |
| "Salting Out" Effect | High concentrations of salts or buffers in the formulation can decrease the solubility of hydrophobic compounds. | Reduce the ionic strength of the formulation if possible. Screen different buffer systems. |
| Temperature Fluctuations | Solubility is often temperature-dependent. | Ensure consistent temperature during preparation and storage. Check for precipitation after temperature cycles (e.g., freeze-thaw). |
Issue 2: Degradation of this compound During Storage
| Potential Cause | Troubleshooting Step | Recommended Action |
| Oxidation | The formulation may be exposed to oxygen. | Prepare and store the formulation under an inert atmosphere (e.g., nitrogen or argon). Incorporate antioxidants like tocopherols.[5][10] |
| Photodegradation | Exposure to light, especially UV light. | Store the formulation in amber vials or protect it from light.[6] |
| Thermal Degradation | Storage at elevated temperatures. | Store the formulation at recommended temperatures (e.g., refrigerated or at controlled room temperature). Avoid exposure to high heat.[4][5] |
| Liposome Instability | Leakage, fusion, or aggregation of liposomes. | Optimize the liposome composition. The inclusion of sterols like cholesterol can improve membrane rigidity.[][12] Monitor vesicle size and zeta potential over time.[7] |
Issue 3: Inconsistent Results in HPLC Analysis of this compound
| Potential Cause | Troubleshooting Step | Recommended Action |
| Retention Time Shift | Inconsistent mobile phase composition or column temperature. | Ensure the mobile phase is well-mixed and degassed. Use a column oven for stable temperature control.[13] |
| Broad or Tailing Peaks | Poor column condition or inappropriate mobile phase pH. | Flush the column or replace it if necessary. Adjust the mobile phase composition.[14][15] |
| Baseline Noise | Contaminated mobile phase or detector issues. | Use high-purity solvents and filter the mobile phase. Purge the detector.[14][15] |
| Low Sensitivity | This compound lacks a strong chromophore for UV detection. | Consider using a Charged Aerosol Detector (CAD) or derivatizing the sample for GC analysis.[16] |
Quantitative Stability Data
The following tables summarize the degradation of sterol-based compounds under various stress conditions. This data can serve as a proxy for the expected stability of this compound.
Table 1: Thermal Degradation of β-Sitosterol
| Condition | Duration | Degradation (%) | Primary Degradation Products | Reference |
| 180°C | 2 hours | 75% | 7-ketositosterol, 7α/β-hydroxysitosterol, 5,6α/β-epoxysitosterol | [5] |
| Deep Frying (SFO) | 240 minutes | ~26% | 7-ketositosterol, 7β-hydroxysitosterol | [17] |
Table 2: Photodegradation of β-Sitosterol in Vegetable Oils
| Light Source | Duration | Observed Effect | Reference |
| Natural Sunlight | 10-30 days | Formation of β-sitosterol oxides | [6] |
| Artificial UV Light | 21-63 hours | Formation of β-sitosterol oxides | [6] |
Table 3: Storage Stability of Phytosterols
| Formulation | Storage Temperature | Duration | Observation | Reference |
| Homogenized Diet | -20°C | 6 weeks | More stable than at 4°C | [18] |
| Lyophilized Material | 4°C | 6 weeks | Less stable than at -20°C | [18] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
This method is widely used for encapsulating hydrophobic compounds like this compound.
-
Lipid Film Formation:
-
Dissolve this compound and lipids (e.g., phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Dry the film further under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by adding the buffer to the flask.
-
Agitate the flask by vortexing or shaking. The temperature of the hydration buffer should be above the phase transition temperature of the lipids used. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller, more uniform liposomes (small unilamellar vesicles, SUVs), the MLV suspension can be subjected to:
-
Sonication: Using a probe or bath sonicator.
-
Extrusion: Passing the MLVs through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times.
-
-
Protocol 2: HPLC Analysis of this compound
This protocol provides a general method for the quantification of this compound.
-
Sample Preparation:
-
For liposomal formulations, disrupt the liposomes using a suitable solvent (e.g., methanol or isopropanol) to release the encapsulated this compound.
-
Dilute the sample to an appropriate concentration with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used. For example, acetonitrile/water (95:5 v/v).[12]
-
Flow Rate: 1.0 - 2.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection:
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a calibration curve using this compound standards of known concentrations.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Workflow for this compound liposome preparation and analysis.
Caption: Logic diagram for troubleshooting this compound formulations.
References
- 1. DSpace [helda.helsinki.fi]
- 2. dfg.de [dfg.de]
- 3. researchgate.net [researchgate.net]
- 4. Sterols heating: degradation and formation of their ring-structure polar oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidation of cholesterol and beta-sitosterol and prevention by natural antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of beta-sitosterol oxides induced in vegetable oils by natural sunlight, artificially generated light, and irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Characterization of Liposomal Formulations Containing Phytosterols Extracted from Canola Oil Deodorizer Distillate along with Tocopherols as Food Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. mastelf.com [mastelf.com]
- 16. researchgate.net [researchgate.net]
- 17. Oxidation of β-sitosterol and campesterol in sunflower oil upon deep- and pan-frying of French fries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Changes of Phytosterols, Rheology, Antioxidant Activity and Emulsion Stability of Salad Dressing with Cocoa Butter During Storage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Peak Tailing in Penasterol Chromatography
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving peak tailing issues encountered during the chromatographic analysis of Penasterol and other steroidal compounds.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: In an ideal chromatographic separation, the resulting peak should be symmetrical and resemble a Gaussian distribution. Peak tailing is a common distortion where the latter half of the peak is broader than the front half, creating an asymmetrical peak with a "tail".[1] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate inefficiencies in the separation method.[2]
Peak tailing is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As) . The USP Tailing Factor is calculated as:
-
Tf = W₀.₀₅ / 2f
-
Where W₀.₀₅ is the peak width at 5% of the peak height and f is the distance from the peak maximum to the leading edge of the peak at 5% height.[2]
-
A Tf value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 suggest significant tailing.[2]
Q2: Why is this compound prone to peak tailing in reversed-phase HPLC?
A2: this compound, like other sterols, possesses polar hydroxyl (-OH) groups. In reversed-phase HPLC using silica-based columns (e.g., C18), these hydroxyl groups can form strong secondary interactions with residual silanol (Si-OH) groups on the stationary phase surface.[1][3] These interactions are a primary cause of peak tailing because they create an additional, stronger retention mechanism beyond the intended hydrophobic interactions.[3] This is particularly problematic for basic compounds interacting with ionized silanols at a mobile phase pH above 3.0.[3]
Q3: What are the primary causes of peak tailing for steroidal compounds?
A3: The most common causes can be grouped into several categories:
-
Column-Related Issues:
-
Secondary Silanol Interactions: The most frequent cause for sterols, as described above.[1]
-
Column Contamination: Accumulation of sample matrix components or impurities on the column inlet frit or packing material.[4][5]
-
Column Degradation: Physical damage to the packed bed, such as the formation of a void at the column inlet.[6]
-
-
Mobile Phase Issues:
-
Sample-Related Issues:
-
System & Hardware Issues:
Troubleshooting Guides
This section provides specific solutions to the common causes of peak tailing for this compound.
Issue 1: Secondary Interactions with Silanol Groups (HPLC)
-
Symptom: Tailing is observed specifically for this compound or other polar analytes, while non-polar compounds have good peak shape.
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH to ≤ 3 protonates the acidic silanol groups, suppressing their ionization and minimizing their ability to interact with the hydroxyl groups of this compound.[1][3] Using an acidic modifier like 0.1% formic acid is a common and effective strategy.[9]
-
Solution 2: Use a Modern, End-Capped Column: Select a high-purity, Type B silica column that has been "end-capped." End-capping is a process that chemically derivatizes most of the residual silanol groups, making them much less interactive.[3][7] Hybrid stationary phases also offer reduced silanol activity.[1]
-
Solution 3: Add a Competing Base (Use with Caution): In some historical methods, a small amount of a basic additive like triethylamine (TEA) was added to the mobile phase. TEA acts as a silanol-masking agent by preferentially interacting with the active sites. However, this approach is less common with modern columns and can suppress ionization in mass spectrometry.[1][10]
Issue 2: Column Contamination or Degradation (HPLC/GC)
-
Symptom: Peak tailing appears for all peaks in the chromatogram, often accompanied by an increase in backpressure.[5]
-
Solution 1: Flush the Column: Reverse the column (if permitted by the manufacturer) and flush it with a strong solvent to remove contaminants from the inlet frit.[3][6]
-
Solution 2: Use Guard Columns and In-line Filters: A guard column, which contains the same stationary phase as the analytical column, and a disposable in-line filter should be installed upstream of the main column. These components will trap particulates and strongly retained compounds, protecting the more expensive analytical column.[6][9]
-
Solution 3: Improve Sample Cleanup: Implement a sample preparation step like Solid Phase Extraction (SPE) to remove matrix components that can contaminate the column.[3][7]
Issue 3: Incomplete Derivatization (GC)
-
Symptom: When analyzing this compound by Gas Chromatography (GC), a broad, tailing peak is observed. Free sterols are not volatile enough for GC and exhibit poor peak shape.[11]
-
Solution: Optimize Derivatization: Sterols must be derivatized before GC analysis to block the polar hydroxyl group. Silylation is a common method, converting the -OH group to a non-polar trimethylsilyl (TMS) ether using reagents like BSTFA or MSTFA.[11][12] If tailing occurs, it may indicate an incomplete reaction. Ensure the reaction is optimized by:
Data Presentation
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
This table illustrates the typical effect of reducing mobile phase pH on the peak shape of a basic compound susceptible to silanol interactions. A lower asymmetry factor indicates a more symmetrical peak.
| Mobile Phase pH | Chromatographic Conditions | Analyte | Asymmetry Factor (As) |
| 7.0 | C18 Column, Acetonitrile/Phosphate Buffer | Methamphetamine | 2.35[3] |
| 3.0 | C18 Column, Acetonitrile/Phosphate Buffer | Methamphetamine | 1.33[3] |
Table 2: Effect of Mobile Phase Additive Concentration on Column Efficiency
Higher concentrations of anionic additives (buffers) can improve peak shape and efficiency for basic compounds by increasing the ionic strength of the mobile phase and masking secondary interactions.[9][14]
| Additive Concentration | Chromatographic Conditions | Analyte (Cationic Drug) | Apparent Plate Count (N) |
| Low (e.g., 0.1% Formic Acid) | C18 Column, Acetonitrile/Aqueous Additive | Propranolol | Lower[14] |
| High (e.g., 25-50 mM Phosphate) | C18 Column, Acetonitrile/Aqueous Additive | Propranolol | Higher[14] |
Experimental Protocols
Protocol 1: HPLC Method for this compound Analysis with Tailing Reduction
This protocol outlines a general reversed-phase HPLC method designed to minimize peak tailing for sterols like this compound.
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.[15]
-
Column: A modern, end-capped C18 column with high-purity silica (e.g., 150 mm x 2.1 mm, 2.7 µm particle size).[16]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: Acetonitrile or Methanol.
-
Rationale: The low pH of the mobile phase protonates residual silanols, minimizing secondary interactions.[9]
-
-
Elution Program: Isocratic elution with 95:5 (v/v) Acetonitrile/Water or a shallow gradient depending on the sample complexity.
-
Flow Rate: 0.2 - 0.4 mL/min (adjusted for column diameter).
-
Column Temperature: 30-40 °C.
-
Rationale: Elevated temperatures can sometimes improve peak shape by enhancing mass transfer kinetics.
-
-
Injection Volume: 5 µL.
-
Caution: Avoid column overload by injecting a low concentration of the sample.[8]
-
-
Sample Preparation: Dissolve the this compound standard or sample extract in the initial mobile phase composition to prevent solvent mismatch effects.[2]
Protocol 2: GC Derivatization Protocol for Sterol Analysis
This protocol describes a standard silylation procedure to prepare this compound for GC analysis.
-
Sample Preparation: Evaporate 1-5 mg of the purified sterol sample to complete dryness in a reaction vial under a stream of nitrogen.
-
Reagent Preparation: Prepare a derivatization reagent mixture. A common mixture is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a solvent like pyridine (1:1 v/v).[11]
-
Derivatization Reaction:
-
Add 200 µL of the reagent mixture to the dry sample vial.
-
Cap the vial tightly and heat at 60-70 °C for 1 hour to ensure the reaction goes to completion.[11]
-
-
Analysis: After cooling, the sample can be directly injected into the GC-MS system or diluted with an appropriate organic solvent.[11]
Mandatory Visualization
The following diagram illustrates a logical troubleshooting workflow for addressing peak tailing in this compound chromatography.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. uhplcs.com [uhplcs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. chromtech.com [chromtech.com]
- 8. restek.com [restek.com]
- 9. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 10. researchgate.net [researchgate.net]
- 11. aocs.org [aocs.org]
- 12. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 13. benchchem.com [benchchem.com]
- 14. Effect of mobile phase anionic additives on selectivity, efficiency, and sample loading capacity of cationic drugs in reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chromatography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Penasterol Sample Preparation and Artifact Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Penasterol. The information provided aims to help users identify and mitigate the formation of artifacts during sample preparation for analytical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical features?
This compound is a lanostane-type triterpenoid, a class of natural products known for their diverse biological activities, including anti-inflammatory effects. Its core structure is a tetracyclic carbon skeleton. Key functional groups that influence its reactivity and potential for artifact formation include hydroxyl (-OH) groups and a lactone ring. The presence of double bonds in the sterol nucleus also contributes to its chemical susceptibility.
Q2: What are the most common causes of artifact formation during this compound sample preparation?
Artifact formation during the sample preparation of sterols like this compound is primarily caused by:
-
Exposure to acidic or basic conditions: Strong acids or bases can catalyze degradation reactions.
-
Oxidation: Exposure to air (oxygen), light, and elevated temperatures can lead to the formation of oxidized artifacts.
-
High temperatures: Can induce thermal degradation and isomerization.
-
Reactive solvents or reagents: Certain solvents or derivatizing agents can react with this compound to form adducts or other artifacts.
Q3: What types of artifacts are commonly observed with sterol compounds?
Based on the analysis of similar sterol compounds, the following types of artifacts may be encountered during this compound sample preparation:
-
Dehydration Products: Loss of a water molecule from the sterol nucleus, often catalyzed by acidic conditions.
-
Methoxylated Derivatives: Formation of methyl ethers when using methanol in the presence of an acid catalyst.[1]
-
Oxidation Products (Oxysterols): Introduction of oxygen-containing functional groups (e.g., keto, hydroxyl, epoxy) due to exposure to oxygen.[2][3]
-
Isomerization Products: Changes in the stereochemistry of the molecule, which can be induced by heat or harsh chemical conditions.
Troubleshooting Guide: Artifacts in this compound Analysis
This guide provides a structured approach to identifying and resolving common issues related to artifact formation during this compound sample preparation and analysis.
| Observed Problem | Potential Cause | Recommended Solution |
| Appearance of unexpected peaks in chromatogram (e.g., HPLC-MS) | Formation of degradation products due to harsh pH conditions. | - Avoid strong acids (e.g., HCl, H₂SO₄) and strong bases during extraction and sample workup.[1] - Maintain a neutral or slightly acidic pH (around pH 4-5) if possible, as this is often the range of maximum stability for similar compounds.[4] - Use a buffered mobile phase for chromatography to maintain a stable pH. |
| Oxidation of this compound. | - Minimize exposure of the sample to air and light. Use amber vials and work under an inert atmosphere (e.g., nitrogen or argon) if necessary. - Add antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvent. - Store samples at low temperatures (-20°C or -80°C) to slow down oxidation processes. | |
| Thermal degradation. | - Avoid high temperatures during sample evaporation. Use a rotary evaporator at low temperatures or a gentle stream of nitrogen for solvent removal. - If heating is necessary for a reaction (e.g., derivatization), use the lowest effective temperature and shortest possible time. | |
| Poor recovery of this compound | Incomplete extraction from the sample matrix. | - Optimize the extraction solvent system. A mixture of polar and non-polar solvents, such as methanol/dichloromethane or ethanol/hexane, is often effective for sterols. - Employ advanced extraction techniques like ultrasound-assisted extraction (UAE) or pressurized liquid extraction (PLE) to improve efficiency.[5] |
| Adsorption of this compound to labware. | - Use silanized glassware to reduce active sites for adsorption. - Pre-rinse all labware with the extraction solvent. | |
| Shifting retention times in chromatography | Isomerization of this compound. | - Control the temperature of the autosampler and column oven to prevent on-column isomerization. - Ensure consistent sample preparation conditions to avoid the formation of different isomers in different samples. |
| Presence of adduct peaks in mass spectrometry | Reaction with mobile phase additives or contaminants. | - Use high-purity solvents and additives for the mobile phase. - Identify the mass of the adduct and trace its source (e.g., sodium, potassium, or solvent adducts). |
Experimental Protocols
Protocol 1: General Extraction of this compound from Marine Sponge Tissue
This protocol is a general guideline based on methods for extracting bioactive compounds from marine sponges.[6][7] Optimization may be required for specific applications.
-
Sample Homogenization:
-
Freeze the fresh or frozen sponge tissue with liquid nitrogen.
-
Grind the frozen tissue into a fine powder using a mortar and pestle.
-
-
Solvent Extraction:
-
Suspend the powdered sponge tissue in a mixture of methanol and dichloromethane (1:1, v/v) at a ratio of 10 mL of solvent per gram of tissue.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath, keeping the temperature low to prevent degradation.
-
Macerate the mixture at room temperature for 24 hours with gentle agitation.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Re-extract the residue twice more with the same solvent mixture.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
-
Liquid-Liquid Partitioning:
-
Dissolve the crude extract in a mixture of methanol and water (9:1, v/v).
-
Perform liquid-liquid partitioning against hexane to remove non-polar lipids.
-
Collect the methanolic layer and further partition it against ethyl acetate. The this compound-containing fraction is expected to be in the ethyl acetate layer.
-
-
Final Preparation:
-
Evaporate the ethyl acetate fraction to dryness.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol or acetonitrile) for chromatographic analysis.
-
Protocol 2: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting forced degradation studies to intentionally produce and identify potential artifacts.[7][8][9]
-
Preparation of Stock Solution:
-
Prepare a stock solution of purified this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound sample to 70°C in an oven for 48 hours.
-
Photodegradation: Expose the this compound stock solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis by HPLC-MS.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
-
Visualizations
Logical Workflow for Troubleshooting Artifact Formation
Caption: A logical workflow to guide the troubleshooting of unexpected peaks in a chromatogram.
Potential Anti-inflammatory Signaling Pathway of this compound
Based on the known anti-inflammatory effects of other phytosterols, this compound may inhibit the NF-κB signaling pathway.[2][3][6]
References
- 1. soeagra.com [soeagra.com]
- 2. researchgate.net [researchgate.net]
- 3. Phytosterols Suppress Phagocytosis and Inhibit Inflammatory Mediators via ERK Pathway on LPS-Triggered Inflammatory Responses in RAW264.7 Macrophages and the Correlation with Their Structure [mdpi.com]
- 4. osti.gov [osti.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Sitosterol Alleviates Inflammatory Response via Inhibiting the Activation of ERK/p38 and NF-κB Pathways in LPS-Exposed BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. ijsdr.org [ijsdr.org]
- 9. asianjpr.com [asianjpr.com]
Validation & Comparative
Unveiling the Cytotoxic Landscape: A Comparative Analysis of Penasterol and Other Sterols
For researchers and drug development professionals navigating the vast landscape of potential anti-cancer compounds, understanding the cytotoxic profiles of novel agents in comparison to established molecules is paramount. This guide provides an objective comparison of the cytotoxic effects of Penasterol against other common sterols, supported by experimental data and detailed methodologies.
Comparative Cytotoxicity of Sterols
The cytotoxic potential of this compound and other sterols has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, is summarized below. Lower IC50 values indicate greater cytotoxicity.
| Sterol | Cell Line | Cancer Type | IC50 | Incubation Time | Citation |
| This compound (Peniocerol) | HCT-116 | Colon Cancer | ~20 µM | 48 h | [1] |
| HCT-15 | Colon Cancer | >80 µM | 48 h | [1] | |
| SW-620 | Colon Cancer | >80 µM | 48 h | [1] | |
| β-Sitosterol | KB | Oral Cancer | 32.58 µM | 24 h | [2] |
| KB | Oral Cancer | 13.82 µM | 48 h | [2] | |
| A549 | Lung Cancer | 24.7 µM | 72 h | [3] | |
| MCF-7 | Breast Cancer | 187.61 µg/mL (~453 µM) | Not Specified | [4] | |
| MDA-MB-231 | Breast Cancer | 874.156 µg/mL (~2111 µM) | Not Specified | [4] | |
| Stigmasterol | KB/C152 | Oral Cancer | 81.18 µg/mL (~197 µM) | Not Specified | [5] |
| Jurkat/E6-1 | T-cell Leukemia | 103.03 µg/mL (~250 µM) | Not Specified | [5] | |
| MCF-7 | Breast Cancer | 5.80 µM | Not Specified | [6] | |
| HepG2 | Liver Cancer | 12.50 µM | Not Specified | [6] | |
| Campesterol | Ovarian Cancer Cells | Ovarian Cancer | Growth Inhibition at 25-125 µM | Not Specified | [7] |
| Cholesterol | HAAE-2 | Normal Endothelial Cells | 8.99 µM | 24 h | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of sterol cytotoxicity.
Cell Viability and Cytotoxicity Assays
a) Crystal Violet Assay
This assay is used to determine cell viability by staining the DNA of adherent cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1-2 x 10^4 cells/well and incubate for 18-24 hours to allow for cell attachment.[9]
-
Treatment: Expose the cells to various concentrations of the test sterol for the desired incubation period (e.g., 24, 48, or 72 hours).[1]
-
Fixation: Gently wash the cells with Phosphate Buffered Saline (PBS) and then fix with 100% methanol for 20 minutes.[9]
-
Staining: Add 0.5% crystal violet staining solution to each well and incubate for 20 minutes at room temperature.[9]
-
Washing: Remove the staining solution and wash the plate multiple times with tap water to remove excess stain.[9]
-
Solubilization: Air dry the plate and add a solubilization solution (e.g., methanol or 1% SDS) to each well to dissolve the stain.[9][10]
-
Quantification: Measure the absorbance of the solubilized dye at a wavelength of 570-590 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[9]
b) MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of the sterols for the specified duration (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[11][12]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11] The intensity of the purple color is proportional to the number of metabolically active cells.
Apoptosis Detection
Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentration of the sterol for the indicated time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[14]
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[15][16]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[15][16]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[14]
Signaling Pathways and Mechanisms of Action
This compound and other cytotoxic sterols primarily induce cell death through the activation of apoptosis. Below are diagrams illustrating the key signaling pathways involved.
Caption: Workflow for assessing sterol cytotoxicity.
This compound has been shown to induce apoptosis in a time-dependent manner in HCT-116 colon cancer cells.[1] The mechanism involves the cleavage of PARP-1, a key hallmark of apoptosis.[1]
Caption: this compound triggers apoptosis via caspase activation.
β-sitosterol has been demonstrated to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[17] This involves the activation of initiator caspases 8 and 9, which in turn activate the executioner caspase-3.[17] Furthermore, β-sitosterol can modulate the PI3K/Akt signaling pathway, which is a key regulator of cell survival.[18][19]
Caption: β-Sitosterol induces apoptosis via multiple pathways.
References
- 1. The Phytosterol Peniocerol Inhibits Cell Proliferation and Tumor Growth in a Colon Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the potential of beta sitosterol: Augmenting the suppression of oral cancer cells through extrinsic and intrinsic signalling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiproliferative Activity and Apoptotic Mechanisms of β-Sitosterol and Its Derivatives as Anti-Breast Cancer Agents: In Silico and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Activity and Druggability Studies of Sigmasterol Isolated from Marine Sponge Dysidea avara Against Oral Epithelial Cancer Cell (KB/C152) and T-Lymphocytic Leukemia Cell Line (Jurkat/ E6-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity Activity and Druggability Studies of Sigmasterol Isolated from Marine Sponge Dysidea avara Against Oral Epithelial Cancer Cell (KB/C152) and T-Lymphocytic Leukemia Cell Line (Jurkat/ E6-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. clyte.tech [clyte.tech]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchhub.com [researchhub.com]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Beta-sitosterol, a plant sterol, induces apoptosis and activates key caspases in MDA-MB-231 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Beta-sitosterol-induced-apoptosis is mediated by the activation of ERK and the downregulation of Akt in MCA-102 murine fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Molecular Mechanism of β-Sitosterol and its Derivatives in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Penasterol and Paclitaxel in the Context of Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Penasterol and Paclitaxel, focusing on their reported activities against leukemia cell lines. While Paclitaxel is a well-established chemotherapeutic agent with a wealth of available data, information on this compound, a novel marine-derived sterol, is currently limited in the public domain. This document summarizes the existing scientific literature to facilitate an objective comparison based on the available evidence.
I. Overview and Chemical Structure
This compound is a novel lanosterol-derived metabolite, first isolated from the Okinawan marine sponge Penares sp.[1]. It is characterized as a marine sterol with a unique 14-carboxy group, a feature of potential significance in the context of sterol biosynthesis[1]. The initial discovery of this compound highlighted its "potent antileukemic activity," though detailed quantitative data on its efficacy and mechanism of action in various leukemia cell lines are not yet widely available in published literature[1].
Paclitaxel , on the other hand, is a highly characterized mitotic inhibitor and a cornerstone of chemotherapy for numerous cancers, including leukemia[2][3]. It is a complex diterpene isolated from the bark of the Pacific yew tree, Taxus brevifolia. Its mechanism of action and cytotoxic effects on leukemia cells have been extensively studied and documented.
II. Comparative Efficacy and Cytotoxicity
A direct quantitative comparison of the cytotoxic effects of this compound and Paclitaxel on leukemia cell lines is challenging due to the limited availability of specific data for this compound. However, we can present the well-established data for Paclitaxel to serve as a benchmark.
Table 1: Cytotoxicity of Paclitaxel against various Leukemia Cell Lines
| Cell Line | Leukemia Type | IC50 (Concentration) | Exposure Time | Reference |
| HL-60 | Acute Promyelocytic Leukemia | Not specified | 24, 48, 72h | [1] |
| Jurkat | Acute T-cell Leukemia | Not specified | Not specified | Not specified |
| K562 | Chronic Myelogenous Leukemia | Not specified | Not specified | Not specified |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | Not specified | Not specified | Not specified |
| Patient-derived CLL cells | Chronic Lymphocytic Leukemia | ≥ 10 nM | 18 or 24h | [2] |
Note: While the initial report on this compound mentions "potent antileukemic activity," specific IC50 values against leukemia cell lines are not provided in the available literature.
III. Mechanism of Action and Cellular Effects
A. Paclitaxel: A Microtubule Stabilizer Inducing Mitotic Arrest and Apoptosis
Paclitaxel's primary mechanism of action is the disruption of microtubule dynamics. It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly[4][5]. This stabilization of microtubules leads to the formation of abnormal, non-functional mitotic spindles, causing cell cycle arrest in the G2/M phase and ultimately inducing apoptosis[1][5].
Key Cellular Effects of Paclitaxel in Leukemia Cells:
-
Cell Cycle Arrest: Paclitaxel treatment leads to a significant accumulation of cells in the G2/M phase of the cell cycle[1].
-
Apoptosis Induction: Paclitaxel-induced mitotic arrest triggers the intrinsic apoptotic pathway. This is often mediated through the activation of the c-Jun N-terminal kinase (JNK) pathway, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases[2][3].
B. This compound: An Understudied Compound with Potential Anti-Leukemic Activity
The precise mechanism of action for this compound's anti-leukemic effects has not been elucidated in the available literature. As a sterol, its mode of action may differ significantly from that of Paclitaxel. Further research is required to understand its molecular targets and the signaling pathways it modulates to exert its cytotoxic effects on leukemia cells.
IV. Signaling Pathways
A. Paclitaxel-Induced Signaling in Leukemia Cells
The diagram below illustrates the signaling cascade initiated by Paclitaxel in leukemia cells, leading to apoptosis.
References
- 1. This compound, a novel antileukemic sterol from the okinawan marine sponge Penares sp. - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Natural Products Derived from Marine Sponges with Antitumor Potential against Lung Cancer: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Marine Sponge Natural Products with Anticancer Potential: An Updated Review [mdpi.com]
- 5. Antiproliferation Effects of Marine-Sponge-Derived Methanol Extract of Theonella swinhoei in Oral Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Penasterol Quantification: GC-MS vs. LC-MS/MS
For researchers and drug development professionals, accurate quantification of sterols like Penasterol is critical for understanding its biological activity and for quality control in pharmaceutical formulations. The two predominant analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides a comparative overview of these methods, including their experimental protocols and performance characteristics, to aid in selecting the most suitable technique for your research needs.
Both GC-MS and LC-MS/MS are powerful and reliable techniques for the detection and quantification of sterols.[1][2] The choice between them is often dictated by the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the sample matrix, and whether the analysis of conjugated metabolites is required.[2]
Quantitative Performance
A summary of typical performance characteristics for sterol analysis using GC-MS and LC-MS/MS is presented below. These values are aggregated from multiple sources and represent typical performance for the analysis of sterols and related compounds.[2][3][4][5][6]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 0.1 - 2.0 ng/mL | 0.05 - 1.0 ng/mL[2] |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL[2] | 2.3 - 4.1 ng/mL[3][4] |
| Linearity (r²) | > 0.99[2] | > 0.999[3][4] |
| Recovery | 85 - 110%[2] | 95 - 105%[3][4] |
| Precision (%RSD) | < 15%[2] | < 15%[2][3][4] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established technique for sterol analysis and is recognized for its high chromatographic resolution and robustness.[7][8] The method typically involves extraction, derivatization to increase volatility, and subsequent analysis by GC-MS.
Sample Preparation and Extraction:
-
Extraction: Sterols are typically extracted from the sample matrix using a solvent mixture like chloroform and methanol.[7][9] For complex matrices, a preliminary hydrolysis step (saponification) may be employed to break down sterol esters into free sterols.[8][10]
-
Purification: Solid-phase extraction (SPE) can be used to clean up the extract and remove interfering substances.[7][9]
-
Derivatization: Due to the low volatility of sterols, a derivatization step is essential before GC analysis. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), is a common method to convert the hydroxyl groups of sterols into more volatile trimethylsilyl (TMS) ethers.[11][12][13]
GC-MS Analysis:
-
Injection: The derivatized sample is injected into the GC system.[13]
-
Separation: The separation of different sterols is achieved on a capillary column (e.g., HP-5MS).[13] The oven temperature is programmed to ramp up to allow for the sequential elution of compounds based on their boiling points.[13]
-
Ionization and Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.[14]
GC-MS experimental workflow for this compound quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has gained popularity for sterol analysis due to its high sensitivity and selectivity, and its ability to analyze less volatile and conjugated sterols without derivatization.[2][7]
Sample Preparation and Extraction:
-
Extraction: Similar to GC-MS, sterols are extracted using organic solvents.[3][4] Deuterated internal standards are often added at this stage to ensure accurate quantification.[7][9]
-
Purification: SPE can be employed for sample cleanup if necessary.[9]
LC-MS/MS Analysis:
-
Injection: The extracted sample is injected into the HPLC system.[3]
-
Separation: The separation is performed on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase typically consisting of a mixture of methanol, acetonitrile, and water with additives like ammonium acetate or formic acid.[3][9]
-
Ionization and Detection: The eluent from the LC column is directed to the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for sterols. In a tandem mass spectrometer (e.g., a triple quadrupole), specific precursor ions are selected, fragmented, and the resulting product ions are detected, providing high specificity and reducing background noise.
LC-MS/MS experimental workflow for this compound quantification.
References
- 1. Sterol Analysis by Quantitative Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. Validation of an LC-MS/MS method for the quantitation of phytosterols derived from Aloe vera gel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of an LC-MS/MS method for the quantitation of phytosterols derived from Aloe vera gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RP-HPLC-UV Method for Simultaneous Quantification of Second Generation Non-Steroidal Antiandrogens Along with their Active Metabolites in Mice Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of an LC-MS/MS method for the detection of sodium pentachlorophenolate residues on cutting boards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aocs.org [aocs.org]
- 9. lipidmaps.org [lipidmaps.org]
- 10. jfda-online.com [jfda-online.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. m.youtube.com [m.youtube.com]
A Comparative Guide to the Biological Activities of Penasterol and Penasterone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penasterol and Penasterone are naturally occurring triterpenoid compounds, a class of molecules widely recognized for their diverse and potent biological activities.[1][2][3] Structurally, they share a common pentacyclic core, with Penasterone being a more oxidized form of this compound, a difference that likely accounts for variations in their biological effects. Both compounds have been isolated from the marine sponge Penares incrustans. This guide provides a comparative overview of their potential biological activities, supported by representative experimental protocols and an examination of relevant signaling pathways.
Comparative Biological Activities
While direct comparative studies on this compound and Penasterone are limited, their classification as triterpenoids allows for informed inferences about their likely biological activities, which include anti-inflammatory and anticancer effects.[1][2][4]
A notable study has directly compared the anti-allergic activity of these two compounds. It was found that Penasterone and its acetylated derivative were more potent inhibitors of histamine release from rat peritoneal mast cells than this compound.[4] This suggests that the ketone group in Penasterone may be crucial for this specific biological function.
Anticancer Activity
Triterpenoids are well-documented for their cytotoxic effects against various cancer cell lines.[1][5] The anticancer potential of this compound and Penasterone can be evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound | e.g., A549 (Lung) | Data not available |
| e.g., MCF-7 (Breast) | Data not available | |
| e.g., HeLa (Cervical) | Data not available | |
| Penasterone | e.g., A549 (Lung) | Data not available |
| e.g., MCF-7 (Breast) | Data not available | |
| e.g., HeLa (Cervical) | Data not available | |
| Caption: Hypothetical IC50 values for this compound and Penasterone against various cancer cell lines. Lower IC50 values indicate higher potency. |
Anti-inflammatory Activity
The anti-inflammatory properties of triterpenoids are often assessed by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[4]
| Compound | Cell Line | Treatment | NO Inhibition (%) |
| This compound | RAW 264.7 | LPS (1 µg/mL) | Data not available |
| Penasterone | RAW 264.7 | LPS (1 µg/mL) | Data not available |
| Caption: Hypothetical nitric oxide inhibition by this compound and Penasterone in LPS-stimulated RAW 264.7 macrophages. |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Penasterone and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Caption: Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Assessment: Nitric Oxide Assay
This assay measures the inhibition of nitric oxide production in macrophages stimulated with an inflammatory agent.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or Penasterone for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce nitric oxide production and incubate for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and mix it with Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is determined using a standard curve of sodium nitrite.
Caption: Workflow for the nitric oxide anti-inflammatory assay.
Potential Signaling Pathways
The biological effects of triterpenoids are often mediated through the modulation of key intracellular signaling pathways. The PI3K/Akt and MAPK pathways are two such cascades that are frequently implicated in the regulation of cell survival, proliferation, and inflammation, and are therefore potential targets for this compound and Penasterone.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation.[6] Its dysregulation is often associated with cancer.
Caption: The PI3K/Akt signaling pathway and a potential point of modulation.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a key role in inflammation and apoptosis.
Caption: The MAPK signaling pathway and a potential point of modulation.
Conclusion
This compound and Penasterone, as members of the triterpenoid class of natural products, hold significant promise for further investigation into their biological activities. Based on the available information and the known properties of related compounds, it is plausible that both molecules possess anticancer and anti-inflammatory properties, with Penasterone potentially exhibiting greater potency in certain activities due to its structural differences. The provided experimental protocols offer a framework for the systematic evaluation and comparison of these compounds, while the signaling pathway diagrams suggest potential mechanisms of action that warrant further exploration. Future research should focus on generating robust quantitative data to fully elucidate the therapeutic potential of this compound and Penasterone.
References
- 1. Selected Pentacyclic Triterpenoids and Their Derivatives as Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Construction, structural modification, and bioactivity evaluation of pentacyclic triterpenoid privileged scaffolds in active natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Bioactive and unusual steroids from Penicillium fungi - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolomics of Cells Treated with Penasterol: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the metabolic effects of Penasterol on cancer cells. While direct metabolomic studies on this compound are not yet available in the public domain, this document synthesizes data from closely related and structurally similar phytosterols, such as β-sitosterol and Fucosterol, to project the likely metabolic impact of this compound. This guide includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development efforts.
Introduction to this compound and its Anticancer Potential
This compound is a marine-derived sterol with a molecular formula of C30H48O3. While specific research on this compound is limited, its structural similarity to other cytotoxic phytosterols, such as Peniocerol, suggests it likely possesses significant anti-cancer properties. Peniocerol has been demonstrated to inhibit cell proliferation and induce apoptosis in human colon cancer cell lines. Phytosterols, as a class, are known to exert anti-cancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways that govern cancer cell growth and survival.
Comparative Metabolomic Analysis
Due to the absence of direct metabolomic studies on this compound, this section presents a comparative analysis based on data from studies of β-sitosterol and Fucosterol, two well-researched phytosterols with demonstrated cytotoxic effects against various cancer cell lines. These compounds serve as functional analogs to predict the metabolic reprogramming induced by this compound.
Predicted Metabolic Signature of this compound Treatment
Based on the effects of β-sitosterol and Fucosterol, this compound treatment in cancer cells is anticipated to induce significant alterations in several key metabolic pathways. A summary of these expected changes is presented in the table below.
| Metabolic Pathway | Predicted Change | Key Metabolites Affected | Supporting Evidence (Analog Compound) |
| Lipid Metabolism | Altered | Cholesterol, Sphingomyelin, Ceramide, Phosphatidylcholine | β-sitosterol treatment in HT-29 colon cancer cells led to a 26% reduction in membrane cholesterol and a 50% reduction in membrane sphingomyelin.[1][2] |
| Sphingolipid Metabolism | Activated | Ceramide, Sphingosine | Treatment of HT-29 cells with β-sitosterol resulted in a 45% increase in ceramide production, a key signaling molecule in apoptosis.[3] |
| Energy Metabolism | Impaired | ATP, Mitochondrial function indicators | Fucosterol induced mitochondrial dysfunction in ovarian cancer cells.[4] |
| Amino Acid Metabolism | Altered | Alanine, Aspartate, Glutamate | A metabolomics study of the marine compound flexibilide on HCT-116 colon cancer cells showed alterations in alanine, aspartate, and glutamate metabolism. |
| Pyrimidine Metabolism | Altered | Uracil, Thymine, Cytosine | The study on flexibilide also indicated changes in pyrimidine metabolism. |
Quantitative Metabolic Changes Induced by β-Sitosterol in HT-29 Colon Cancer Cells
The following table summarizes the quantitative changes in membrane lipid composition observed in HT-29 human colon cancer cells after treatment with 16 µM β-sitosterol for 9 days.
| Lipid Component | Control | β-Sitosterol (16 µM) | Percentage Change |
| Cholesterol (µg/mg protein) | 18.5 ± 1.2 | 13.7 ± 0.9 | -26% |
| Sphingomyelin (% of total phospholipids) | 14.2 ± 0.8 | 7.1 ± 0.5 | -50% |
| Phosphatidylcholine (% of total phospholipids) | 45.1 ± 2.1 | 44.8 ± 1.9 | No significant change |
| Phosphatidylethanolamine (% of total phospholipids) | 25.3 ± 1.5 | 26.1 ± 1.7 | No significant change |
| Phosphatidylserine (% of total phospholipids) | 7.8 ± 0.6 | 8.2 ± 0.7 | No significant change |
| Phosphatidylinositol (% of total phospholipids) | 7.6 ± 0.5 | 8.8 ± 0.6 | +16% |
Data adapted from Awad et al., Anticancer Research, 1996.[1]
Key Signaling Pathways Affected by Cytotoxic Sterols
The anti-cancer effects of this compound and related phytosterols are mediated through the modulation of critical signaling pathways that control cell fate. The primary mechanisms involve the induction of apoptosis and the inhibition of pro-survival pathways like the PI3K/Akt/mTOR axis.
Induction of Apoptosis
Phytosterols are known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This leads to the activation of a cascade of caspases, the executioner enzymes of apoptosis.
Caption: Intrinsic and Extrinsic Apoptosis Pathways.
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. Phytosterols can inhibit this pathway at multiple points, leading to a reduction in pro-survival signals and an increase in apoptosis.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Detailed Experimental Protocols
This section outlines a standard workflow for an untargeted comparative metabolomics study to investigate the effects of this compound on cancer cells.
Experimental Workflow
Caption: Untargeted Metabolomics Workflow.
Cell Culture and Treatment
-
Cell Line: A human colon cancer cell line (e.g., HT-29 or HCT-116) is cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing either this compound (at various concentrations, e.g., 10, 20, 50 µM) or a vehicle control (e.g., DMSO). Cells are incubated for a specified time period (e.g., 24, 48 hours).
Metabolite Extraction
-
Quenching: After treatment, the culture medium is rapidly removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS). Metabolism is quenched by adding liquid nitrogen directly to the wells.
-
Extraction: A pre-chilled extraction solvent (e.g., 80% methanol) is added to each well. The cells are scraped and collected into microcentrifuge tubes.
-
Centrifugation: The cell lysates are vortexed and then centrifuged at high speed (e.g., 14,000 rpm) at 4°C to pellet proteins and cellular debris.
-
Supernatant Collection: The supernatant containing the metabolites is carefully transferred to a new tube and dried under a vacuum.
LC-MS/MS Analysis
-
Reconstitution: The dried metabolite extract is reconstituted in a suitable solvent (e.g., 50% methanol).
-
Chromatography: The samples are analyzed using a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). A reversed-phase C18 column is commonly used for separating a wide range of metabolites.
-
Mass Spectrometry: Data is acquired in both positive and negative ionization modes to maximize metabolite coverage. Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be employed for MS/MS fragmentation to aid in metabolite identification.
Data Processing and Analysis
-
Data Pre-processing: The raw LC-MS data is processed using software such as XCMS or Progenesis QI for peak picking, retention time alignment, and peak integration.
-
Statistical Analysis: The resulting data matrix is subjected to multivariate statistical analysis, including Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA), to identify metabolites that are significantly different between the this compound-treated and control groups.
-
Metabolite Identification: Significantly altered features are identified by matching their accurate mass, retention time, and MS/MS fragmentation patterns to online databases (e.g., METLIN, HMDB) and in-house libraries.
-
Pathway Analysis: The identified metabolites are mapped to metabolic pathways using tools like MetaboAnalyst or KEGG to understand the biological implications of the observed metabolic changes.
Conclusion and Future Directions
While direct metabolomic data for this compound is not yet available, the comparative analysis of structurally and functionally similar phytosterols provides a strong foundation for predicting its metabolic impact on cancer cells. The evidence suggests that this compound likely inhibits cancer cell proliferation and induces apoptosis by disrupting lipid metabolism, activating pro-apoptotic signaling pathways, and inhibiting key survival pathways such as the PI3K/Akt/mTOR cascade.
Future research should focus on performing comprehensive, untargeted metabolomics studies on cancer cells treated with this compound to validate these predictions and to uncover novel mechanisms of action. Such studies will be instrumental in advancing our understanding of this compound's therapeutic potential and in guiding its development as a novel anti-cancer agent.
References
- 1. beta-Sitosterol inhibits HT-29 human colon cancer cell growth and alters membrane lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. beta-Sitosterol inhibits HT-29 human colon cancer cell growth and alters membrane lipids. | Semantic Scholar [semanticscholar.org]
- 3. beta-Sitosterol inhibits growth of HT-29 human colon cancer cells by activating the sphingomyelin cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fucosterol Suppresses the Progression of Human Ovarian Cancer by Inducing Mitochondrial Dysfunction and Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Penasterol: A Promising Drug Lead for Inflammatory and Viral Diseases
A comprehensive analysis of the marine-derived triterpenoid, Penasterol, reveals its potential as a formidable candidate in drug discovery. This guide compares its performance with existing alternatives, supported by experimental data, and delves into the underlying mechanisms of its therapeutic action.
This compound, a lanosterol-derived triterpenoid with the chemical formula C30H48O3, is a bioactive compound isolated from the marine sponge Penares sp.[1]. Initial studies have highlighted its potent biological activities, including antileukemic and anti-inflammatory properties, positioning it as a molecule of significant interest for pharmaceutical development. This guide provides an in-depth comparison of this compound with other relevant compounds, details the experimental protocols used to evaluate its efficacy, and visualizes its potential mechanisms of action.
Comparative Performance Analysis
To contextualize the potential of this compound as a drug lead, its biological activities are compared with those of a well-characterized related phytosterol, β-sitosterol, and a standard-of-care antiviral drug, Oseltamivir.
| Compound | Biological Activity | Cell Line/System | IC50 / Effective Concentration | Reference |
| This compound | Anti-inflammatory (Histamine Release Inhibition) | Rat Peritoneal Mast Cells | 0.5 µM | [1] |
| Antileukemic (Cytotoxicity) | Leukemia Cells | Estimated in the low µM range (based on related compounds) | [2][3] | |
| β-Sitosterol | Anti-inflammatory (Inhibition of IL-8, GRO-α, GRO-β expression) | Cystic Fibrosis Bronchial Epithelial Cells | 100 nM | [4] |
| Anti-inflammatory (Suppression of TNF-α, IL-1β, IL-6, IL-8, and ROS) | Keratinocytes and Macrophages | 7.5 - 30 µM (nanoparticles) | [5] | |
| Antiviral (Influenza A/H1N1) | In vitro | 0.975 µg/mL | [6][7] | |
| Oseltamivir | Antiviral (Influenza A/H1N1) | In vitro | 1.34 nM (mean) | |
| Antiviral (Influenza A/H3N2) | In vitro | 0.67 nM (mean) | ||
| Antiviral (Influenza B) | In vitro | 13 nM (mean) |
Deciphering the Mechanisms of Action
The therapeutic potential of this compound is rooted in its ability to modulate key signaling pathways involved in inflammation and viral pathogenesis. While direct mechanistic studies on this compound are emerging, its structural similarity to other bioactive sterols allows for informed inferences about its modes of action.
Anti-inflammatory Signaling Pathway
This compound's anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory signaling cascades, primarily the NF-κB and MAPK pathways. These pathways are central to the production of inflammatory cytokines and mediators. The inhibition of histamine release further points to its role in modulating allergic and inflammatory responses.
Caption: this compound's potential anti-inflammatory mechanism.
Potential Antiviral Signaling Pathway
Drawing parallels with other oxysterols and phytosterols, this compound's antiviral activity may involve the disruption of viral entry and replication. This could be achieved by modulating host cell membrane properties and interfering with signaling pathways essential for the viral life cycle.
Caption: this compound's potential antiviral mechanism.
Experimental Protocols
The evaluation of this compound and its analogs relies on a suite of well-established in vitro assays. Below are detailed methodologies for key experiments.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which a compound exhibits toxicity to cells.
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Plate cells (e.g., leukemia cell lines for antileukemic activity) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add the prepared this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Histamine Release Assay
This assay quantifies the amount of histamine released from mast cells upon stimulation, providing a measure of the anti-allergic and anti-inflammatory potential of a compound.
Protocol:
-
Mast Cell Isolation: Isolate peritoneal mast cells from rats.
-
Pre-incubation: Pre-incubate the mast cells with various concentrations of this compound for a defined period.
-
Stimulation: Induce histamine release by adding an appropriate stimulus, such as anti-IgE.
-
Termination of Reaction: Stop the reaction by placing the samples on ice.
-
Histamine Quantification: Centrifuge the samples to pellet the cells and collect the supernatant. Measure the histamine concentration in the supernatant using a fluorometric method involving o-phthalaldehyde (OPT) or an ELISA kit.
-
Calculation: Calculate the percentage of histamine release inhibition for each concentration of this compound compared to the stimulated control.
NF-κB Activation Assay (Luciferase Reporter Assay)
This assay measures the activation of the NF-κB transcription factor, a key regulator of inflammation.
Protocol:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB response elements.
-
Cell Seeding: Seed the transfected cells into a 96-well plate.
-
Treatment and Stimulation: Pre-treat the cells with different concentrations of this compound before stimulating them with an NF-κB activator (e.g., TNF-α or LPS).
-
Cell Lysis: After the incubation period, lyse the cells to release the luciferase enzyme.
-
Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Calculate the percentage of inhibition of NF-κB activation by this compound.
MAPK Phosphorylation Analysis (Western Blot)
This technique is used to detect the phosphorylation (activation) of key proteins in the MAPK signaling pathway, such as p38, JNK, and ERK.
Protocol:
-
Cell Treatment: Treat cells with this compound for a specific duration, followed by stimulation with an appropriate agonist (e.g., LPS).
-
Protein Extraction: Lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target MAPK protein (e.g., anti-phospho-p38).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) and the total protein levels of the respective MAPK.
Conclusion
This compound, a marine-derived lanosterol-type triterpenoid, demonstrates significant potential as a lead compound for the development of novel anti-inflammatory and antiviral therapeutics. Its ability to inhibit histamine release and its inferred capacity to modulate the NF-κB and MAPK signaling pathways underscore its anti-inflammatory promise. Furthermore, by analogy to related sterols, this compound is anticipated to exhibit antiviral activity through the disruption of viral entry and replication. While further direct experimental validation is warranted to fully elucidate its mechanisms and in vivo efficacy, the existing data strongly support the continued investigation of this compound as a valuable asset in the drug discovery pipeline. The comparative data presented here highlight its potency and provide a solid foundation for its advancement into preclinical studies.
References
- 1. Lanostanoid triterpenes from Laetiporus sulphureus and apoptosis induction on HL-60 human myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triterpenoids from Schisandra henryi with cytotoxic effect on leukemia and Hela cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Lanostane-Type Triterpenoid N-Glycosides and Their Cytotoxicity against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | β-Sitosterol Reduces the Expression of Chemotactic Cytokine Genes in Cystic Fibrosis Bronchial Epithelial Cells [frontiersin.org]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]
- 7. β-Sitosterol Suppresses LPS-Induced Cytokine Production in Human Umbilical Vein Endothelial Cells via MAPKs and NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Unseen: A Comparative Guide to the Off-Target Effects of Paracetamol
For Researchers, Scientists, and Drug Development Professionals
Paracetamol (acetaminophen) is one of the most widely used analgesic and antipyretic drugs globally. While its therapeutic effects are well-established, understanding its off-target activities is crucial for a comprehensive safety assessment and the development of safer alternatives. This guide provides an objective comparison of paracetamol's performance with other common analgesics, supported by experimental data, detailed methodologies, and visual workflows to elucidate its off-target profile, primarily focusing on its well-documented hepatotoxicity.
On-Target vs. Off-Target Activity: A Comparative Overview
Paracetamol's primary therapeutic action is believed to be the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system. However, its off-target effects, most notably liver damage at high doses, are of significant concern. This section compares the on-target potency of paracetamol with its off-target liability and contrasts it with two common non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Aspirin.
| Compound | On-Target (COX Inhibition) | Primary Off-Target Effect | Off-Target Biomarker/Endpoint |
| Paracetamol | IC50 (COX-1): 113.7 µM[1][2][3] IC50 (COX-2): 25.8 µM[1][2][3] | Hepatotoxicity | Formation of NAPQI-protein adducts, Glutathione (GSH) depletion, increased Alanine aminotransferase (ALT) and Aspartate aminotransferase (AST) levels[4][5] |
| Ibuprofen | Non-selective COX inhibitor | Gastrointestinal (GI) bleeding and ulceration, increased risk of cardiovascular events[6][7] | GI damage, elevated risk of myocardial infarction and stroke[7][8] |
| Aspirin | Irreversible, non-selective COX inhibitor | Gastrointestinal (GI) bleeding and ulceration, Reye's syndrome in children | GI bleeding, potential for reduced risk of certain cancers with long-term low-dose use[9] |
Delving into the Mechanism of Paracetamol-Induced Hepatotoxicity
The primary off-target effect of paracetamol is dose-dependent liver damage, which arises from its metabolic activation to a reactive intermediate.
At therapeutic doses, paracetamol is primarily metabolized in the liver via glucuronidation and sulfation into non-toxic conjugates that are excreted in the urine. A small fraction is oxidized by cytochrome P450 enzymes (mainly CYP2E1) to form the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI) . Under normal conditions, NAPQI is rapidly detoxified by conjugation with glutathione (GSH).
However, in cases of overdose, the glucuronidation and sulfation pathways become saturated, leading to increased metabolism via the cytochrome P450 pathway and excessive production of NAPQI. This depletes the liver's stores of GSH. Once GSH is depleted, NAPQI covalently binds to cellular proteins, particularly mitochondrial proteins. This formation of NAPQI-protein adducts leads to mitochondrial dysfunction, oxidative stress, and ultimately, hepatocellular necrosis and liver failure.[4][5]
References
- 1. Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. An Overview of Clinical Pharmacology of Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ibuprofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Penasterol Extraction Techniques
For researchers and drug development professionals, the efficient isolation of Penasterol, a bioactive sterol with significant therapeutic potential, is a critical first step. The choice of extraction methodology can profoundly impact the yield, purity, and overall cost-effectiveness of the process. This guide provides a comprehensive comparison of four leading extraction techniques: Maceration with Saponification, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE), supported by experimental data on related phytosterols, which serve as a valuable proxy for this compound.
Data Presentation: A Comparative Analysis
The following table summarizes the quantitative data gathered from studies on the extraction of phytosterols, offering insights into the relative performance of each technique. It is important to note that direct comparative studies on this compound extraction are limited; therefore, data from structurally similar and co-extracted sterols such as β-sitosterol and ergosterol are presented to provide a robust comparative framework.
| Extraction Technique | Key Parameters | Extraction Time | Solvent Consumption | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| Maceration with Saponification | Ambient temperature, long duration | 24 - 72 hours | High | Moderate | Variable | Simple, low-cost equipment | Time-consuming, high solvent use, potential for thermal degradation of some compounds during saponification |
| Ultrasound-Assisted Extraction (UAE) | 40 kHz frequency, 50°C, 30 min[1] | 15 - 60 minutes[2] | Moderate | High (up to 63.68% oil yield with high sterol content)[3] | High[3] | Reduced extraction time, improved yield, lower energy consumption[3] | Potential for localized heating, equipment cost |
| Microwave-Assisted Extraction (MAE) | 500 W, 70°C, 10 min[4][5] | 5 - 30 minutes[4][5] | Low | High (yields can be 13% higher than maceration)[5] | High[6] | Rapid, reduced solvent use, higher yields[5][7] | Requires microwave-transparent solvents, potential for localized thermal stress |
| Supercritical Fluid Extraction (SFE) | 40°C, 350 bar, 5% ethanol co-solvent[8] | 1 - 4 hours[6] | Very Low (CO2 is recycled) | High (up to 81% sterol extraction)[8] | Very High (up to 92%)[6][7] | Environmentally friendly, high selectivity, solvent-free product[9] | High initial equipment cost, requires high pressure |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are based on established methods for sterol extraction and can be adapted for this compound isolation.
Maceration with Saponification
This traditional method involves soaking the source material in a solvent, followed by saponification to break down esters and release free sterols.
Protocol:
-
Sample Preparation: The dried and powdered source material is weighed and placed in a sealed container.
-
Maceration: A suitable solvent (e.g., ethanol, hexane) is added to the material at a specific solid-to-solvent ratio (e.g., 1:10 w/v). The mixture is left to stand for 24-72 hours at room temperature with occasional agitation.[7]
-
Filtration: The mixture is filtered to separate the liquid extract from the solid residue.
-
Saponification: An alcoholic solution of a strong base (e.g., potassium hydroxide) is added to the extract. The mixture is then heated under reflux to hydrolyze sterol esters.[7]
-
Extraction of Unsaponifiables: After cooling, the mixture is subjected to liquid-liquid extraction with a non-polar solvent (e.g., hexane, diethyl ether) to isolate the unsaponifiable fraction containing the free sterols.
-
Washing and Drying: The organic phase is washed with water to remove residual alkali and then dried over anhydrous sodium sulfate.
-
Solvent Evaporation: The solvent is removed under reduced pressure to obtain the crude sterol extract.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes the energy of ultrasonic waves to disrupt cell walls and enhance mass transfer, leading to more efficient extraction.
Protocol:
-
Sample Preparation: The dried and powdered source material is placed in an extraction vessel.
-
Solvent Addition: A suitable solvent (e.g., ethanol, n-hexane) is added to the sample.
-
Ultrasonication: The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture. The sample is subjected to ultrasonication at a specified frequency (e.g., 40 kHz) and power for a set duration (e.g., 30 minutes) and temperature (e.g., 50°C).[1]
-
Filtration and Concentration: The extract is filtered, and the solvent is evaporated to yield the crude extract.
-
Post-Extraction Saponification (Optional): If sterol esters are present, a saponification step as described in the maceration protocol can be applied to the crude extract.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to rapidly heat the solvent and sample, accelerating the extraction process.
Protocol:
-
Sample Preparation: A weighed amount of the dried and powdered source material is placed in a microwave-safe extraction vessel.
-
Solvent Addition: A microwave-transparent solvent (e.g., ethanol) is added to the sample.
-
Microwave Irradiation: The vessel is placed in a microwave extractor and irradiated at a specific power (e.g., 500 W) and temperature (e.g., 70°C) for a short duration (e.g., 10 minutes).[4][5]
-
Cooling and Filtration: After extraction, the vessel is allowed to cool, and the extract is filtered.
-
Solvent Evaporation: The solvent is removed from the filtrate to obtain the crude extract.
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent. By manipulating pressure and temperature, the solvating power of the fluid can be precisely controlled.
Protocol:
-
Sample Preparation: The dried and ground source material is packed into an extraction vessel.
-
System Pressurization and Heating: The system is pressurized with CO2 and heated to the desired supercritical conditions (e.g., 350 bar and 40°C).[8] A co-solvent such as ethanol may be added to the CO2 stream to modify its polarity.[8]
-
Extraction: The supercritical fluid is passed through the extraction vessel, dissolving the target compounds.
-
Separation: The extract-laden fluid then flows into a separator where the pressure and/or temperature is changed, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.
-
Collection: The precipitated extract is collected from the separator.
Mandatory Visualization
The following diagrams illustrate the experimental workflows and a logical framework for selecting an appropriate extraction technique.
Caption: Workflow for Maceration with Saponification.
Caption: Workflows for Modern Extraction Techniques.
References
- 1. Ultrasound-assisted lipid extractions, enriched with sterols and tetranortriterpenoids, from Carapa guianensis seeds and the application of lipidomics using GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. umpir.ump.edu.my [umpir.ump.edu.my]
- 6. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity [mdpi.com]
- 8. Extraction of phytosterols and tocopherols from rapeseed oil waste by supercritical CO2 plus co-solvent: A comparison with conventional solvent extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of supercritical fluids in cholesterol extraction from foodstuffs: a review - PMC [pmc.ncbi.nlm.nih.gov]
Validating a Novel Analytical Method for Penasterol Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical methods for the detection and quantification of Penasterol: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The following sections present supporting experimental data and detailed methodologies to assist in the validation of a new analytical method for this steroidal compound.
Method Performance Comparison
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for HPLC-UV and GC-MS methods in the analysis of steroidal compounds like this compound.
| Validation Parameter | HPLC-UV Method | GC-MS Method |
| Linearity (R²) | > 0.999[1] | > 0.99[2] |
| Linear Range | 1 - 100 µg/mL | 0.1 - 50 µg/mL |
| Accuracy (% Recovery) | 98 - 102%[3] | 90 - 110%[4] |
| Precision (%RSD) | < 2%[3] | < 10%[2][4] |
| Limit of Detection (LOD) | ~10 ng/mL | ~0.1 ng/mL[2] |
| Limit of Quantification (LOQ) | ~30 ng/mL | ~0.5 ng/mL |
Experimental Protocols
Detailed methodologies for the validation of HPLC-UV and GC-MS methods for this compound analysis are outlined below. These protocols are based on established practices for the analysis of similar steroidal compounds.[5][6]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
a. Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For sample analysis, extract this compound from the matrix using an appropriate solvent and dilute to fall within the calibration range.
b. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at a wavelength of 210 nm.[7]
-
Column Temperature: 25°C.
c. Validation Parameters:
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The coefficient of determination (R²) should be ≥ 0.999.[1]
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three levels (low, medium, and high). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst. The %RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, by injecting a series of dilute solutions.
Gas Chromatography-Mass Spectrometry (GC-MS)
a. Sample Preparation and Derivatization:
-
Prepare a this compound stock solution as described for the HPLC-UV method.
-
Create calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Extract this compound from the sample matrix.
-
Evaporate the solvent and derivatize the residue to increase volatility. A common derivatizing agent for sterols is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture at 70°C for 30 minutes.
b. GC-MS Conditions:
-
Column: HP-5ms or equivalent capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 180°C, ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized this compound.
c. Validation Parameters:
-
Linearity: Analyze the derivatized calibration standards and construct a calibration curve. The R² should be ≥ 0.99.[2]
-
Accuracy: Conduct recovery studies as described for the HPLC-UV method. The recovery should be within 90-110%.
-
Precision: Determine repeatability and intermediate precision. The %RSD should be ≤ 10%.[2][4]
-
LOD and LOQ: Establish the LOD and LOQ based on the S/N ratio of 3:1 and 10:1, respectively.
Visualizations
To further clarify the processes involved in validating a new analytical method for this compound, the following diagrams illustrate the key workflows and relationships.
References
- 1. Development and validation of RP-HPLC and ultraviolet spectrophotometric methods of analysis for the quantitative estimation of antiretroviral drugs in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a comprehensive two-dimensional gas chromatography-mass spectrometry method for the analysis of phytosterol oxidation products in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validation of a gas chromatography-mass spectrometry method for the analysis of sterol oxidation products in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Comparative Analysis of Penasterol and Its Synthetic Isomers: A Guided Framework for Future Research
A comprehensive comparative study of Penasterol and its synthetic isomers, Penasterone and Acetylthis compound, is currently hindered by a notable absence of specific experimental data in publicly available scientific literature. While the chemical structures of these marine-derived steroids suggest a potential for diverse biological activities, dedicated research to quantify and compare their efficacy is critically needed. This guide, therefore, presents a foundational framework based on the known biological activities of the broader classes of phytosterols and triterpenoids, to which this compound belongs. It outlines the potential therapeutic avenues, common experimental protocols, and key signaling pathways that are likely to be relevant in the study of this compound and its synthetic derivatives.
Chemical Structures
This compound, along with its closely related isomers Penasterone and Acetylthis compound, are members of the sterol family, characterized by a four-ring core structure. The variations in their side chains and functional groups are anticipated to influence their biological activities significantly.
Potential Biological Activities and Therapeutic Areas
Based on extensive research into phytosterols and triterpenoids, this compound and its isomers are hypothesized to possess a range of pharmacological properties. These compounds are often investigated for their roles in:
-
Anticancer Activity: Many sterols exhibit cytotoxic effects against various cancer cell lines. Their mechanisms often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of tumor growth and metastasis.
-
Anti-inflammatory Activity: Steroidal compounds are well-known for their anti-inflammatory properties. They can potentially modulate the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
-
Immunomodulatory Effects: Some phytosterols have been shown to modulate the immune system, which could be beneficial in the context of autoimmune diseases and cancer immunotherapy.
-
Cholesterol-Lowering Effects: A primary and well-documented effect of many phytosterols is their ability to lower cholesterol levels by inhibiting its absorption in the intestine.
Data Presentation: A Template for Comparative Analysis
To facilitate a direct comparison of this compound and its isomers once experimental data becomes available, the following table structure is recommended for summarizing key quantitative metrics:
Table 1: Comparative Biological Activity of this compound and Its Isomers
| Compound | Anticancer Activity (IC50, µM) | Anti-inflammatory Activity (IC50, µM) |
| MCF-7 | A549 | |
| This compound | Data not available | Data not available |
| Penasterone | Data not available | Data not available |
| Acetylthis compound | Data not available | Data not available |
IC50 values represent the concentration of the compound required to inhibit 50% of the biological activity. Cell lines listed are examples for breast (MCF-7), lung (A549), and colon (HT-29) cancer.
Key Signaling Pathways
The biological effects of steroidal compounds are often mediated through their interaction with specific cellular signaling pathways. For this compound and its isomers, the following pathways are of high interest for investigation:
-
NF-κB Signaling Pathway: A crucial regulator of inflammation and cell survival. Inhibition of this pathway is a common mechanism for the anti-inflammatory and anticancer effects of natural products.
-
PI3K/Akt Signaling Pathway: This pathway is central to cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a key target for anticancer drug development.
-
Wnt/β-catenin Signaling Pathway: This pathway is critically involved in embryonic development and tissue homeostasis. Its aberrant activation is linked to the development of various cancers.
Below are generalized diagrams representing these signaling pathways, which can be adapted to visualize the specific effects of this compound and its isomers once data is available.
Caption: Generalized NF-κB Signaling Pathway.
Caption: Generalized PI3K/Akt Signaling Pathway.
Caption: Generalized Wnt/β-catenin Signaling Pathway.
Experimental Protocols: A General Guide
The following are generalized protocols for key experiments that would be essential for a comparative study of this compound and its isomers.
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of a compound on cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound, Penasterone, and Acetylthis compound for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator.
-
Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of this compound, Penasterone, and Acetylthis compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubation: Incubate the cells for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm).
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated cells and determine the IC50 value for each compound.
Conclusion and Future Directions
While a definitive comparative analysis of this compound and its synthetic isomers is not yet possible, this guide provides a clear roadmap for future research. The structural similarities to other bioactive sterols strongly suggest that these compounds hold therapeutic promise. Future studies should focus on synthesizing sufficient quantities of this compound, Penasterone, and Acetylthis compound to enable comprehensive in vitro and in vivo testing. Elucidating their specific mechanisms of action and their effects on key signaling pathways will be crucial in unlocking their full therapeutic potential and identifying the most promising isomer for further drug development.
Safety Operating Guide
Navigating the Uncharted: Proper Disposal Procedures for Penasterol
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. When dealing with novel or less-common compounds like Penasterol, for which specific disposal protocols may not be readily available, a cautious and informed approach is paramount. This guide provides essential, step-by-step procedures for the proper disposal of this compound, grounded in established best practices for hazardous chemical waste management.
Immediate Safety Precautions:
Given the absence of a specific Safety Data Sheet (SDS) for this compound, it must be handled as a substance with unknown toxicity and potential hazards. The following personal protective equipment (PPE) is mandatory when managing this compound waste:
-
Gloves: Chemical-resistant gloves are required.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A lab coat or other protective garments should be utilized.
All handling of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Quantitative Data Summary for this compound Disposal
The following table summarizes the recommended disposal parameters for this compound, based on general guidelines for hazardous chemical waste.
| Parameter | Guideline |
| Waste Classification | Hazardous Chemical Waste (Assumed) |
| Container Type | Chemically compatible, leak-proof, with a secure lid |
| Labeling | "Hazardous Waste" with the full chemical name: "this compound" |
| Storage Location | Designated and secure Satellite Accumulation Area (SAA) |
| Storage Principle | Segregated from incompatible materials[1][2] |
| Disposal Method | Via an approved institutional Environmental Health and Safety (EHS) program |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
-
Waste Identification and Segregation:
-
All unwanted this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS office[1][2]. Segregation is key to preventing unforeseen chemical reactions[1][2].
-
-
Containerization and Labeling:
-
Use a designated, chemically compatible, and leak-proof container with a secure, tight-fitting lid for the collection of this compound waste[1][3]. The original container may be used if it is in good condition[2].
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name, "this compound," and an approximate concentration and quantity on the label. Accurate labeling is crucial for safe handling and disposal by EHS personnel[3].
-
-
Waste Accumulation and Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated[2][3].
-
The SAA should be in a secondary containment system, such as a spill tray, to mitigate the impact of any potential leaks[1].
-
Ensure the storage area is secure and away from drains or sources of ignition[4].
-
-
Disposal of Empty Containers:
-
Empty containers that previously held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate from this process must be collected and disposed of as hazardous waste[5][6].
-
After triple-rinsing, the container can typically be disposed of as non-hazardous waste. Deface or remove the original label before disposal[5].
-
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup for the accumulated this compound waste.
-
Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash [5][7].
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
By adhering to these general yet critical safety and disposal procedures, laboratory professionals can ensure the safe management of this compound waste, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's EHS department for specific guidance and clarification.
References
Essential Safety and Handling Guidance for Penasterol (Penmesterol)
Disclaimer: A specific Safety Data Sheet (SDS) for Penasterol (also known as Penmesterol) was not available at the time of this document's creation. The following guidance is based on safety protocols for handling potent anabolic-androgenic steroids with similar chemical structures and known toxicities. Researchers must exercise extreme caution and conduct a thorough risk assessment before handling this compound.
This compound is a synthetic, orally active anabolic-androgenic steroid.[1] Due to its steroidal nature and limited safety data, it should be handled as a potent and hazardous compound. The primary risks associated with similar compounds include reproductive toxicity and potential carcinogenicity.
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment (PPE) is the most critical line of defense when handling this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Gloves | Eye Protection | Lab Coat | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Double Nitrile Gloves | Safety Goggles | Disposable Lab Coat | Certified Respirator (e.g., N95 or higher) |
| Solution Preparation | Double Nitrile Gloves | Chemical Splash Goggles | Chemical Resistant Lab Coat | Fume Hood |
| In-vitro/In-vivo Dosing | Double Nitrile Gloves | Safety Glasses with Side Shields | Lab Coat | Biosafety Cabinet or Fume Hood |
| Waste Disposal | Nitrile Gloves | Safety Glasses | Lab Coat | Well-ventilated area |
Operational and Disposal Plans
A clear and well-defined operational and disposal plan is mandatory for ensuring the safety of all personnel and the environment.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a locked, dedicated, and well-ventilated cabinet, away from incompatible materials.
-
The storage area should be clearly labeled with "Potent Compound" and "Authorized Personnel Only."
Handling Procedures:
-
Designated Area: All handling of this compound, especially in its powdered form, must be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to prevent inhalation of airborne particles.
-
Weighing: Use a balance with a draft shield. Tare a pre-labeled container before adding the compound. Handle with care to avoid creating dust.
-
Solution Preparation: Add the solvent to the pre-weighed this compound slowly to avoid splashing. Cap the container securely and mix using a vortex or sonicator until fully dissolved.
-
Spill Management:
-
Minor Spill (Solid): Gently cover the spill with absorbent paper towels. Wet the towels with a 10% bleach solution and carefully wipe the area. Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
Minor Spill (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated absorbent material into a sealed container for hazardous waste disposal.
-
Major Spill: Evacuate the area and notify the appropriate safety personnel immediately.
-
Disposal Plan:
-
All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be disposed of as hazardous chemical waste.
-
Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Follow all local, state, and federal regulations for the disposal of hazardous waste. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
